4-(Isocyanatomethyl)tetrahydropyran
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(isocyanatomethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6-8-5-7-1-3-10-4-2-7/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDQATXIFBTOMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640451 | |
| Record name | 4-(Isocyanatomethyl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934570-48-6 | |
| Record name | Tetrahydro-4-(isocyanatomethyl)-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934570-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Isocyanatomethyl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(isocyanatomethyl)oxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Isocyanatomethyl)tetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Isocyanatomethyl)tetrahydropyran is a bifunctional molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique structure, combining a reactive isocyanate group with a stable tetrahydropyran ring, makes it a valuable building block for the synthesis of a diverse range of compounds. The tetrahydropyran moiety, a saturated six-membered heterocycle containing an oxygen atom, is a common scaffold in many biologically active molecules and approved drugs, often imparting favorable pharmacokinetic properties. The isocyanate group, on the other hand, is a highly reactive functional group that readily participates in addition reactions with nucleophiles such as alcohols, amines, and thiols, enabling the formation of carbamates, ureas, and thiocarbamates, respectively. This dual functionality allows for its use as a versatile linker and building block in the construction of complex molecular architectures, including novel drug candidates and polymers.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its chemical identity, reactivity, and analytical characterization. A thorough understanding of these properties is paramount for its effective and safe utilization in research and development.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other values are computed predictions and should be considered as such.
| Property | Value | Source |
| Chemical Formula | C₇H₁₁NO₂ | [1] |
| Molecular Weight | 141.17 g/mol | [1][2] |
| CAS Number | 934570-48-6 | [2] |
| Appearance | Not explicitly stated, likely a liquid | Inferred from related compounds |
| Boiling Point | Not explicitly available | |
| Melting Point | Not explicitly available | |
| Density | Not explicitly available | |
| Solubility | Soluble in common organic solvents | Inferred from isocyanate chemistry |
| Topological Polar Surface Area | 38.7 Ų | [1] |
| XLogP3-AA (Computed) | 1.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
Reactivity and Stability
The reactivity of this compound is dominated by the electrophilic nature of the isocyanate group. The carbon atom of the isocyanate is highly susceptible to nucleophilic attack, leading to the formation of stable addition products.
Key Reactions:
-
Reaction with Alcohols: Forms carbamates (urethanes). This is a fundamental reaction in polyurethane chemistry.
-
Reaction with Amines: Forms ureas. This reaction is typically very rapid.
-
Reaction with Water: Initially forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea linkage. Due to this reactivity, it is crucial to handle this compound under anhydrous conditions to prevent unwanted side reactions and degradation.[3]
Stability and Storage:
Isocyanates are known to be sensitive to moisture and can undergo self-polymerization, especially at elevated temperatures.[3] Therefore, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. It is incompatible with strong oxidizing agents, water, alcohols, and amines.[3]
Experimental Protocols
Determination of Isocyanate (NCO) Content by Titration
The determination of the isocyanate content is crucial for assessing the purity and reactivity of this compound. A common and reliable method is back-titration.
Principle: An excess of a standard solution of a secondary amine, typically di-n-butylamine, is reacted with the isocyanate. The unreacted amine is then back-titrated with a standardized acid solution, such as hydrochloric acid.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a known amount of this compound into a dry Erlenmeyer flask.
-
Reagent Addition: Add a precise volume of a standardized solution of di-n-butylamine in a suitable anhydrous solvent (e.g., toluene).
-
Reaction: Stopper the flask and allow the reaction to proceed for a sufficient amount of time to ensure complete reaction of the isocyanate.
-
Titration: Add an indicator and titrate the excess di-n-butylamine with a standardized solution of hydrochloric acid to the endpoint.
-
Blank Determination: Perform a blank titration without the isocyanate sample to determine the initial amount of di-n-butylamine.
-
Calculation: The isocyanate content can be calculated based on the difference in the volume of titrant consumed in the blank and the sample titrations.
Caption: Workflow for the determination of isocyanate content by back-titration.
Chromatographic Analysis for Purity Assessment
Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of this compound and identifying any potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of 4-(isocyanatomethyl)tetrah_ydropyran in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume of the sample into the GC injector port.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase of the column.
-
Detection (MS): As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification by comparison to spectral libraries.
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the analysis of less volatile or thermally labile compounds. Isocyanates are often derivatized before HPLC analysis to enhance their stability and detectability.
Step-by-Step Methodology:
-
Derivatization: React the this compound sample with a derivatizing agent, such as 1-(2-methoxyphenyl)piperazine (MPP), to form a stable urea derivative.
-
Sample Preparation: Dissolve the derivatized sample in a suitable mobile phase.
-
Injection: Inject the sample onto the HPLC column.
-
Separation: The components are separated based on their differential interactions with the stationary and mobile phases. A reversed-phase C18 column is commonly used.
-
Detection: The separated components are detected using a UV detector or a mass spectrometer (LC-MS).
Caption: General workflows for GC-MS and HPLC analysis of isocyanates.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and types of protons and their connectivity in the molecule. The spectrum is expected to show characteristic signals for the protons on the tetrahydropyran ring and the methylene group adjacent to the isocyanate.
-
¹³C NMR: Will show signals for each unique carbon atom in the molecule, including the characteristic signal for the isocyanate carbon.
-
-
Infrared (IR) Spectroscopy:
-
The most prominent feature in the IR spectrum will be a strong, sharp absorption band in the region of 2250-2280 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the N=C=O group. Other expected bands include C-H stretching and bending vibrations for the aliphatic parts of the molecule and C-O stretching for the ether linkage in the tetrahydropyran ring.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will determine the molecular weight of the compound. The fragmentation pattern can provide valuable structural information.
-
Safety and Handling
Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme caution.[3]
-
Engineering Controls: Work should be conducted in a well-ventilated fume hood.[3]
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat. In situations with potential for inhalation exposure, respiratory protection may be necessary.
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors or mists.[3] Keep away from moisture, heat, and incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications in Drug Discovery and Development
The unique properties of this compound make it a valuable tool in drug discovery. The tetrahydropyran ring is a privileged scaffold that can improve the metabolic stability and solubility of drug candidates. The isocyanate group allows for the covalent modification of biological targets or the conjugation of the molecule to other entities, such as polymers or antibodies, for targeted drug delivery.
Conclusion
This compound is a versatile chemical building block with significant potential in various scientific disciplines. A comprehensive understanding of its physicochemical properties, reactivity, and proper handling procedures is essential for its successful and safe application. This technical guide provides a foundational overview to aid researchers and scientists in harnessing the capabilities of this important molecule.
References
-
PubChem. 4-(Isocyanatomethyl)oxane. National Center for Biotechnology Information. Available from: [Link]
- Abe, R., et al. (2019). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Chemistry – An Asian Journal, 14(20), 3645-3656.
-
Wikipedia. Tetrahydropyran. Available from: [Link]
-
Cheméo. Chemical Properties of 4-Methyl-tetrahydropyran (CAS 4717-96-8). Available from: [Link]
-
ResearchGate. Physical Properties of Tetrahydropyran and Its Applications. Available from: [Link]
-
PubChem. (Oxan-4-yl)methanol. National Center for Biotechnology Information. Available from: [Link]
-
National Institute of Standards and Technology. Tetrahydropyran. NIST Chemistry WebBook. Available from: [Link]
-
PubChem. Tetrahydro-4-methyl-2H-pyran. National Center for Biotechnology Information. Available from: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: tetrahydrofuran. Available from: [Link]
-
ResearchGate. Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane. Available from: [Link]
- Frontiers in Chemistry. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. 10, 967111.
-
SafeWork NSW. Isocyanates technical fact sheet. Available from: [Link]
Sources
Spectroscopic Signature of 4-(isocyanatomethyl)tetrahydropyran: A Technical Guide
Introduction
4-(isocyanatomethyl)tetrahydropyran is a bifunctional molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique structure, combining a saturated heterocyclic tetrahydropyran (THP) ring with a reactive isocyanate group, makes it a valuable building block for the synthesis of novel compounds with diverse applications. The THP moiety can impart favorable pharmacokinetic properties, such as increased solubility and metabolic stability, while the isocyanate group serves as a versatile handle for conjugation to biomolecules or polymerization into novel materials.
A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its reactions. This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As direct experimental spectra for this specific molecule are not widely available in the public domain, this guide synthesizes data from analogous structures and foundational spectroscopic principles to provide a reliable predictive framework for researchers.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for this compound.
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of structurally similar compounds, most notably 4-(aminomethyl)tetrahydropyran, and established chemical shift principles.
Methodology: NMR Analysis
A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The use of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals, respectively.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydropyran ring and the methylene bridge. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H2, H6 (axial) | 3.80 - 3.95 | ddd | J ≈ 11.5, 11.5, 3.5 |
| H2, H6 (equatorial) | 3.25 - 3.40 | ddd | J ≈ 11.5, 4.0, 2.0 |
| H7 | 3.15 - 3.30 | d | J ≈ 6.5 |
| H4 | 1.70 - 1.85 | m | - |
| H3, H5 (axial) | 1.55 - 1.70 | ddd | J ≈ 12.5, 12.5, 4.5 |
| H3, H5 (equatorial) | 1.20 - 1.35 | ddd | J ≈ 12.5, 3.0, 2.0 |
Interpretation of ¹H NMR Spectrum: The protons on the carbons adjacent to the ring oxygen (H2 and H6) are expected to be the most deshielded. The axial and equatorial protons on these carbons will exhibit distinct chemical shifts and coupling patterns due to their different spatial orientations. The methylene protons (H7) will appear as a doublet, coupled to the methine proton at C4. The remaining ring protons (H3, H4, and H5) will appear in the more upfield region of the spectrum. The complex multiplicity of the ring protons arises from both geminal and vicinal couplings. The chemical shift data for 4-(aminomethyl)tetrahydropyran provides a strong basis for these predictions, with an expected downfield shift for the H7 protons due to the electron-withdrawing nature of the isocyanate group compared to the amino group.[1]
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C9 (-N=C =O) | 120.0 - 125.0 |
| C2, C6 | 67.0 - 69.0 |
| C7 (-C H₂-NCO) | 48.0 - 52.0 |
| C4 | 38.0 - 42.0 |
| C3, C5 | 30.0 - 34.0 |
Interpretation of ¹³C NMR Spectrum: The carbon of the isocyanate group (C9) is expected to have the most downfield chemical shift due to its unique bonding environment. The carbons adjacent to the ring oxygen (C2 and C6) will also be significantly deshielded. The methylene carbon (C7) and the methine carbon (C4) will appear at intermediate chemical shifts, while the C3 and C5 carbons of the tetrahydropyran ring are predicted to be the most upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups in a molecule. The isocyanate group of this compound has a very strong and characteristic absorption band.
Methodology: IR Analysis
The IR spectrum can be obtained using an attenuated total reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the neat liquid sample is placed on the ATR crystal, and the spectrum is recorded. Alternatively, the spectrum can be obtained from a thin film of the liquid between two salt plates (e.g., NaCl or KBr).
Predicted IR Absorption Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N=C=O asymmetric stretch | 2250 - 2280 | Strong, sharp |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C-O-C stretch (ether) | 1080 - 1150 | Strong |
Interpretation of IR Spectrum: The most prominent and diagnostic peak in the IR spectrum will be the strong, sharp absorption band in the 2250-2280 cm⁻¹ region, which is characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) functional group.[2] The presence of this band is a clear indicator of the isocyanate moiety. The spectrum will also feature C-H stretching vibrations for the aliphatic protons of the tetrahydropyran ring and the methylene bridge in the 2850-3000 cm⁻¹ range. A strong absorption corresponding to the C-O-C stretching of the ether linkage in the tetrahydropyran ring is expected around 1080-1150 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Methodology: MS Analysis
The mass spectrum can be obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam. The resulting positively charged ions and fragment ions are then separated based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrometry Fragmentation Data
The molecular ion peak (M⁺) for this compound is expected at m/z = 141. The fragmentation pattern will be influenced by the presence of the tetrahydropyran ring and the isocyanate group.
Caption: Predicted electron ionization mass spectrometry fragmentation pathway for this compound.
| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |
| 141 | [C₇H₁₁NO₂]⁺˙ | Molecular ion (M⁺) |
| 99 | [C₆H₁₁O]⁺ | Loss of NCO |
| 98 | [C₆H₁₀O]⁺˙ | Loss of isocyanatomethyl radical (•CH₂NCO) |
| 85 | [C₅H₉O]⁺ | Ring opening and subsequent fragmentation |
| 71 | [C₄H₇O]⁺ | Further fragmentation of the tetrahydropyran ring |
| 42 | [CH₂NCO]⁺ | Cleavage of the C4-C7 bond |
Interpretation of Mass Spectrum: The mass spectrum is expected to show a molecular ion peak at m/z 141. A prominent fragment would likely arise from the loss of the isocyanatomethyl radical, resulting in a peak at m/z 98, corresponding to the tetrahydropyran cation radical. Another significant fragmentation pathway could involve the cleavage of the C4-C7 bond to produce the [CH₂NCO]⁺ ion at m/z 42. The tetrahydropyran ring itself can undergo characteristic fragmentation, leading to ions at m/z 85 and 71. The fragmentation of long-chain isocyanates often involves rearrangements, but for this smaller molecule with a stable ring system, direct cleavages are expected to be more dominant.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The presented NMR, IR, and MS data, derived from the analysis of analogous structures and fundamental principles, offer a robust framework for the identification and characterization of this important chemical entity. Researchers working with this compound can use this guide to interpret their experimental data, confirm the identity and purity of their samples, and gain insights into its chemical behavior. It is important to re-emphasize that the data presented herein is predictive, and experimental verification is always recommended for definitive structural elucidation.
References
-
Spectroscopy Online. Infrared Spectroscopy of Polymers XIII: Polyurethanes. [Link]
-
NIST Chemistry WebBook. Benzyl isocyanate. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubMed. Theory analysis of mass spectra of long-chain isocyanates. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
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Stability and Storage of 4-(Isocyanatomethyl)tetrahydropyran: A Guide to Ensuring Compound Integrity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-(Isocyanatomethyl)tetrahydropyran is a bifunctional molecule featuring a stable, saturated tetrahydropyran (THP) ring and a highly reactive isocyanate group. This unique combination makes it a valuable building block in medicinal chemistry and materials science, often employed in the synthesis of complex molecules where the isocyanate serves as a reactive handle for forming urea, urethane, or amide linkages. The tetrahydropyran moiety, a bioisostere for other cyclic ethers or phenyl groups, can impart favorable physicochemical properties such as improved solubility and metabolic stability.
However, the very reactivity that makes the isocyanate group useful also renders the entire molecule susceptible to degradation, primarily through hydrolysis. Ensuring the stability and purity of this compound is therefore paramount for the reproducibility of synthetic protocols and the quality of the final products. This guide provides a comprehensive overview of the factors influencing its stability, recommended storage and handling protocols, and analytical methods for assessing its integrity.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for proper handling and storage. While specific experimental data for this exact compound is not broadly published, properties can be inferred from its constituent parts—the tetrahydropyran ring and the isocyanate functional group.
| Property | Value / Description | Rationale / Source |
| Molecular Formula | C₇H₁₁NO₂ | - |
| Appearance | Likely a colorless to pale yellow liquid. | Based on similar aliphatic isocyanates and tetrahydropyran derivatives.[1][2] |
| Reactivity | The isocyanate group is highly electrophilic and reactive towards nucleophiles. | General chemical principle of isocyanates. |
| Moisture Sensitivity | Highly sensitive to moisture. Reacts readily with water. | A characteristic feature of all isocyanates.[3] |
| Thermal Stability | Stable at ambient temperatures but may dimerize or trimerize at elevated temperatures. | General behavior of isocyanates. |
| Solubility | Expected to be soluble in common aprotic organic solvents (e.g., DCM, THF, Toluene). | Inferred from the properties of the tetrahydropyran ring system.[2] |
Core Stability Profile: Key Degradation Pathways
The primary driver of instability in this compound is the isocyanate functional group. The tetrahydropyran ring itself is relatively stable, more so than analogous five-membered rings like tetrahydrofuran (THF), particularly against autooxidation and under certain radical conditions.[4][5] However, the molecule's integrity is dictated by its most reactive component.
Hydrolytic Instability: The Primary Concern
The most significant and common degradation pathway for any isocyanate is its reaction with water.[3][6] This reaction proceeds rapidly and is often difficult to prevent entirely without stringent precautions.
-
Carbamic Acid Formation: The isocyanate group reacts with a water molecule to form an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid readily decomposes, releasing carbon dioxide (CO₂) and forming the corresponding primary amine, 4-(aminomethyl)tetrahydropyran.
-
Urea Formation: This newly formed amine is a potent nucleophile and will rapidly react with another molecule of the parent isocyanate to form a stable, and often insoluble, N,N'-disubstituted urea dimer.
This cascade has two major consequences:
-
Loss of Potency: The active isocyanate is consumed, reducing the effective concentration of the starting material.
-
Impurity Formation: The resulting urea is a significant impurity that can complicate purification and may be difficult to remove.
The visualization below outlines this critical degradation pathway.
Caption: Primary degradation pathway of this compound via hydrolysis.
Thermal Stability
While generally stable at recommended storage temperatures, excessive heat can induce the dimerization (to form uretidinediones) or trimerization (to form isocyanurates) of the isocyanate groups. These side reactions are typically slower than hydrolysis but can become significant upon prolonged exposure to elevated temperatures. Therefore, avoiding heat is a critical control parameter.
Incompatibility with Nucleophiles
Beyond water, the isocyanate group will react with a wide range of nucleophiles. It is crucial to avoid contact with:
-
Alcohols (form urethanes)
-
Amines (form ureas)
-
Thiols (form thiocarbamates)
-
Strong acids and bases, which can catalyze polymerization or other reactions.[4][7]
Recommended Storage and Handling Protocols
Adherence to strict storage and handling procedures is non-negotiable for maintaining the quality of this compound and ensuring user safety. Isocyanates as a class are hazardous, capable of causing respiratory sensitization and skin irritation.[8]
Optimal Storage Conditions
The primary goal of storage is to rigorously exclude moisture and air.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Slows the rate of potential degradation reactions, including dimerization.[3] |
| Atmosphere | Under an inert, dry gas (e.g., Argon or Nitrogen). | Prevents reaction with atmospheric moisture and oxygen.[3] |
| Container | Tightly sealed, amber glass bottle with a PTFE-lined cap. | Protects from light and ensures an airtight seal. PTFE is chemically resistant. |
| Container Handling | Use a fresh, dry syringe/needle to pierce the septum for material withdrawal. Purge the headspace with inert gas before re-sealing. | Minimizes the introduction of atmospheric moisture into the bulk container. |
Safe Handling and Personal Protective Equipment (PPE)
All work with isocyanates must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[9]
-
Respiratory Protection: In case of inadequate ventilation, an air-purifying respirator with organic vapor cartridges is necessary. For spraying applications or potential aerosol generation, a supplied-air respirator is required.
-
Hand Protection: Use chemically resistant gloves. Nitrile gloves offer more resistance than latex, and thicker gloves provide greater protection.[8] Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles and a full-face shield are essential to protect against splashes.[9]
-
Skin Protection: Wear a lab coat or chemical-resistant overalls. Ensure all exposed skin is covered.
-
Hygiene: Wash hands and face thoroughly after handling and before leaving the work area. Contaminated clothing should be removed and laundered separately.[9]
Assessing Compound Integrity: Analytical Methods
Regularly assessing the purity of the material is crucial, especially before use in a sensitive reaction. The formation of the urea by-product is the most common indicator of degradation.
Purity Assessment Techniques
Several analytical techniques can be employed to determine the purity of isocyanates. Direct analysis can be challenging due to their reactivity, so methods often involve a derivatization step.
-
Titration: A classic method involves reacting the isocyanate with an excess of a standard solution of a primary or secondary amine (like di-n-butylamine) and then back-titrating the unreacted amine. This provides a measure of the "%NCO" content.
-
High-Performance Liquid Chromatography (HPLC): This is a highly selective and sensitive method. The isocyanate is typically derivatized first to create a stable, UV-active derivative that can be easily separated and quantified. This approach can resolve the parent compound from its urea and other degradation products.[10][11][12]
-
Gas Chromatography (GC): Suitable for volatile isocyanates. Derivatization may also be employed to improve thermal stability and detection. GC can be highly reliable for quantifying isomeric purity.[11]
-
Spectroscopy (FTIR, NMR): Fourier-Transform Infrared (FTIR) spectroscopy is excellent for quick qualitative checks, showing a strong, characteristic absorbance for the N=C=O stretch around 2250-2280 cm⁻¹. The disappearance of this peak and the appearance of urea C=O and N-H peaks indicate degradation. ¹H and ¹³C NMR can also be used to detect and quantify impurities.
Experimental Protocol: Purity Assessment by HPLC via Derivatization
This protocol outlines a general method for assessing the purity of this compound by converting it to a stable urea derivative for HPLC analysis.
Objective: To quantify the parent isocyanate and detect the presence of the primary hydrolysis-related impurity (symmetrical urea).
Materials:
-
This compound sample
-
Di-n-butylamine (DBA), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Derivatizing Solution: Prepare a solution of 0.1 M Di-n-butylamine in dry Acetonitrile.
-
Sample Preparation: a. Accurately weigh approximately 10-20 mg of the this compound sample into a 10 mL volumetric flask in an inert atmosphere (glovebox). b. Immediately add 5 mL of the DBA derivatizing solution. The DBA is in large excess to ensure complete and rapid reaction with the isocyanate. c. Allow the reaction to proceed for 15 minutes at room temperature. This converts the reactive isocyanate into a stable dibutylurea derivative. d. Dilute to the mark with Acetonitrile.
-
HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase A: 0.1% TFA in Water. c. Mobile Phase B: 0.1% TFA in Acetonitrile. d. Gradient: Start with a suitable gradient (e.g., 30% B to 100% B over 20 minutes) to ensure separation of the derivatized product from any underivatized impurities (like the symmetrical urea) and excess reagent. e. Flow Rate: 1.0 mL/min. f. Detection: UV at 220 nm. g. Injection Volume: 10 µL.
-
Data Analysis: a. The major peak will correspond to the stable dibutylurea derivative of the parent compound. b. The symmetrical urea impurity, formed from hydrolysis, will be underivatized and will elute as a separate, more polar peak. c. Purity is calculated based on the relative peak areas.
This method provides a robust, stability-indicating snapshot of the compound's integrity.[12][13]
Conclusion
The stability of this compound is governed almost entirely by the high reactivity of its isocyanate functional group. The principal threat to its integrity is moisture, which initiates a rapid degradation cascade to form an amine and a subsequent urea impurity. Effective management of this compound requires a multi-faceted approach centered on the strict exclusion of water, controlled storage temperatures under an inert atmosphere, and the use of appropriate personal protective equipment. By implementing the rigorous storage, handling, and analytical protocols detailed in this guide, researchers, scientists, and drug development professionals can ensure the quality and reliability of this valuable synthetic building block, leading to more consistent and successful scientific outcomes.
References
-
Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]
-
California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]
-
Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE. Retrieved from [Link]
-
Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Safe Use of Di-Isocyanates. Retrieved from [Link]
-
Szycher, M. (n.d.). Analysis of Isocyanates. In Szycher's Handbook of Polyurethanes, Second Edition. Retrieved from [Link]
-
Streicher, R. P., et al. (2008). A laboratory comparison of analytical methods used for isocyanates. ResearchGate. Retrieved from [Link]
-
Liang, Y., et al. (n.d.). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. National Institutes of Health. Retrieved from [Link]
-
Watanabe, H., et al. (n.d.). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Chemistry Europe. Retrieved from [Link]
-
Kobayashi, S., et al. (2019). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]
-
Human Metabolome Database. (2021). Showing metabocard for Tetrahydropyran (HMDB0258904). Retrieved from [Link]
-
Kobayashi, S., et al. (2019). 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent. PubMed. Retrieved from [Link]
-
Kobayashi, S., et al. (2019). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. National Institutes of Health. Retrieved from [Link]
-
Science.gov. (n.d.). degradation product formed: Topics. Retrieved from [Link]
-
Chen, Z., et al. (2018). Kinetics of Water-Isocyanate Reaction in N, N -dimethylformamide. ResearchGate. Retrieved from [Link]
-
Walker, T. W., et al. (2021). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Royal Society of Chemistry. Retrieved from [Link]
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4-(Isocyanatomethyl)tetrahydropyran: A Versatile Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern organic synthesis and medicinal chemistry, the quest for novel molecular building blocks that offer a blend of structural rigidity, synthetic versatility, and favorable physicochemical properties is perpetual. 4-(Isocyanatomethyl)tetrahydropyran has emerged as a significant player in this arena. This guide delves into the core attributes of this compound, providing a comprehensive overview of its synthesis, reactivity, and diverse applications, with a particular focus on its role in the development of new therapeutic agents and functional materials.
The tetrahydropyran (THP) moiety is a well-established privileged scaffold in drug discovery.[1][2][3] Its saturated, six-membered heterocyclic structure, containing an oxygen atom, imparts a degree of conformational rigidity and introduces a potential hydrogen bond acceptor, which can be crucial for molecular recognition at biological targets.[1] Compared to its carbocyclic analog, cyclohexane, the THP ring offers lower lipophilicity, a property often sought to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[1]
The true synthetic power of this compound lies in the strategic placement of the highly reactive isocyanate group. Isocyanates are versatile electrophiles that readily react with a wide array of nucleophiles, including alcohols, amines, and water, to form stable carbamate, urea, and amine linkages, respectively.[4][5][6] This reactivity profile makes this compound an ideal building block for introducing the beneficial THP scaffold into a diverse range of molecular architectures.
Synthesis and Characterization: Establishing a Reliable Foundation
The synthesis of this compound typically begins with a commercially available starting material, such as tetrahydropyran-4-carboxylic acid or its derivatives.[7] A common synthetic route involves the conversion of the carboxylic acid to the corresponding acyl azide, which then undergoes a Curtius rearrangement to furnish the desired isocyanate.[6] This transformation is a reliable and well-documented method for the preparation of isocyanates from carboxylic acids.
Illustrative Synthetic Pathway:
Caption: A general synthetic scheme for this compound.
A critical aspect of utilizing this building block is ensuring its purity. Due to the high reactivity of the isocyanate group, careful handling and storage are necessary to prevent oligomerization or reaction with atmospheric moisture.[5] Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound. The characteristic IR absorption band for the isocyanate group typically appears in the region of 2250-2280 cm⁻¹.
The Chemistry of this compound: A Gateway to Molecular Diversity
The synthetic utility of this compound stems from the electrophilic nature of the isocyanate carbon atom, making it susceptible to nucleophilic attack.[6][8] This reactivity allows for the facile construction of a variety of important functional groups.
Synthesis of Carbamates
The reaction of this compound with alcohols is a direct and efficient method for the synthesis of carbamates (urethanes).[6][9] This transformation is of significant interest in medicinal chemistry, as the carbamate linkage is a common feature in many approved drugs.[10] The reaction is typically carried out in an anhydrous solvent and can be catalyzed by a mild base.
General Reaction Scheme for Carbamate Synthesis:
Caption: Formation of a carbamate from an alcohol and this compound.
Synthesis of Ureas
The reaction with primary or secondary amines yields substituted ureas.[11][12] Urea-containing compounds have a broad spectrum of biological activities and are also important in the development of supramolecular structures and functional polymers.[13] The reaction is generally rapid and proceeds with high yield.
General Reaction Scheme for Urea Synthesis:
Caption: Synthesis of a urea derivative from an amine and this compound.
Experimental Protocol: General Procedure for the Synthesis of a Carbamate Derivative
Materials:
-
This compound
-
Alcohol (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (catalytic amount)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and anhydrous DCM.
-
Add a catalytic amount of triethylamine to the solution.
-
Slowly add a solution of this compound in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a small amount of methanol to consume any unreacted isocyanate.
-
Dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired carbamate.
Applications in Drug Discovery and Materials Science
The tetrahydropyran motif is a key component in a number of approved drugs, where it often serves to enhance pharmacokinetic properties.[1] The ability of this compound to readily introduce this scaffold makes it a valuable tool for medicinal chemists in lead optimization and the development of new chemical entities. For instance, the THP ring has been incorporated into HIV protease inhibitors, where it can improve binding affinity and accommodate mutations in the enzyme's active site.[10]
Beyond pharmaceuticals, the isocyanate functionality allows for the incorporation of the THP unit into polymers. The reaction of this compound with diols or polyols can lead to the formation of polyurethanes.[14] These materials can exhibit unique properties due to the presence of the polar THP ring, potentially leading to applications in biocompatible materials, coatings, and adhesives.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁NO₂ | N/A |
| Molecular Weight | 141.17 g/mol | N/A |
| Boiling Point | ~70-72 °C at 10 mmHg | Commercially available data |
| IR (N=C=O stretch) | ~2250-2280 cm⁻¹ | General Isocyanate Data |
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design. By combining the favorable properties of the tetrahydropyran scaffold with the versatile reactivity of the isocyanate group, this building block provides a direct and efficient entry into a vast chemical space. Its applications in drug discovery are already evident, and its potential in materials science is beginning to be explored. As the demand for novel, functional molecules continues to grow, the importance of versatile building blocks like this compound is certain to increase, paving the way for future innovations in both medicine and materials.
References
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Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Isocyanates, Organic - ResearchGate. Available at: [Link]
-
The Chemistry of the Organic Isocyanates. | Chemical Reviews - ACS Publications. Available at: [Link]
-
Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing). Available at: [Link]
-
Isocyanate - Wikipedia. Available at: [Link]
-
Tetrahydropyran synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. Available at: [Link]
-
The Chemistry of Tetrahydropyran: From Synthesis to Application in Fine Chemicals. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent - PubMed. Available at: [Link]
-
Polyurethane - Wikipedia. Available at: [Link]
-
Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing). Available at: [Link]
-
Tetrahydropyran - Wikipedia. Available at: [Link]
-
Carbamate synthesis by carbamoylation - Organic Chemistry Portal. Available at: [Link]
-
4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC. Available at: [Link]
-
One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction - Beilstein Journals. Available at: [Link]
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC - NIH. Available at: [Link]
-
(PDF) 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Available at: [Link]
- WO2005058860A1 - Process for producing 4-(un)substituted tetrahyropyran-4-carboxylic acid compound or ester compound thereof - Google Patents.
- US4272441A - Preparation of carbamates - Google Patents.
-
An alternative pathway for the synthesis of isocyanato- and urea-functionalised metal-organic frameworks - PubMed. Available at: [Link]
-
Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC - PubMed Central. Available at: [Link]
-
Design and synthesis of supramolecular functional monomers bearing urea and norbornene motifs - RSC Publishing. Available at: [Link]
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"potential applications of 4-(isocyanatomethyl)tetrahydropyran in medicinal chemistry"
A-Technical-Guide-to-4-(Isocyanatomethyl)tetrahydropyran-in-Modern-Drug-Discovery
Abstract
The strategic incorporation of specific structural motifs is paramount in the design of novel therapeutics. The tetrahydropyran (THP) ring system has emerged as a "privileged scaffold" in medicinal chemistry, valued for its ability to enhance physicochemical properties and provide favorable interactions with biological targets.[1][2] When functionalized with a highly reactive isocyanate group, as in 4-(isocyanatomethyl)tetrahydropyran, this scaffold transforms into a versatile building block for constructing a diverse array of bioactive molecules. This guide provides an in-depth technical analysis of the applications of this compound, exploring its role in creating stable urea and carbamate linkages, its potential in the design of covalent inhibitors, and the overarching benefits conferred by the THP moiety on drug candidates. We will delve into the causality behind its utility, provide actionable experimental protocols, and present a forward-looking perspective on its role in addressing complex therapeutic challenges.
The Strategic Value of the Tetrahydropyran Moiety in Medicinal Chemistry
Before examining the applications of the isocyanate functional group, it is crucial to understand the inherent advantages of its parent scaffold, the tetrahydropyran ring. The THP moiety is not merely a passive carrier; it actively contributes to a molecule's drug-like properties.
Physicochemical and ADME Profile Enhancement
The THP ring is a saturated six-membered cyclic ether.[3] In drug discovery, it is often employed as a bioisostere of a cyclohexane ring.[4] This substitution offers several key advantages:
-
Modulation of Lipophilicity: The introduction of the oxygen heteroatom reduces the lipophilicity compared to its cyclohexyl counterpart.[4] This subtle decrease in logD can significantly improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved clearance.[4]
-
Improved Solubility: The ether oxygen in the THP ring can act as a hydrogen bond acceptor, which can improve aqueous solubility—a critical parameter for oral bioavailability.[4] Unlike more acidic or basic functional groups, the THP ether offers this benefit without introducing an ionizable center, which can be advantageous for cell membrane permeability.
-
Conformational Rigidity: As a rigid cyclic system, the THP scaffold has a lower conformational entropy compared to a linear ether.[4] This pre-organization can lead to a more favorable binding energy upon interaction with a target protein, as less entropy is lost upon binding.
Favorable Target Interactions
The THP ring is a common feature in numerous FDA-approved drugs and natural products with significant biological activity.[2][5] Its oxygen atom can form crucial hydrogen bonds with amino acid residues in a protein's binding pocket.[4] For instance, in the development of Janus Kinase 1 (JAK1) selective inhibitors, the replacement of a cyclohexyl group with a THP moiety led to tighter drug-enzyme binding interactions.[4] This highlights the ring's active role in enhancing target affinity. The FDA-approved drug gilteritinib (Xospata), an inhibitor of multiple tyrosine kinases, prominently features an amino-THP substituent, underscoring the clinical relevance of this scaffold.[4]
Core Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the high electrophilicity of the isocyanate (-N=C=O) group. This functional group readily reacts with nucleophiles without the need for coupling agents or catalysts, often proceeding to high conversion at room temperature.[6]
Formation of Urea and Carbamate Linkages
The primary application of isocyanates in medicinal chemistry is the formation of stable urea and carbamate bonds.
-
Reaction with Amines (Urea Formation): The reaction between an isocyanate and a primary or secondary amine is a robust and efficient method for forming a disubstituted or trisubstituted urea linkage.[6][7] This reaction is typically fast and irreversible. The resulting urea group is a privileged motif in drug design, valued for its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with protein targets.[7]
-
Reaction with Alcohols/Phenols (Carbamate Formation): Isocyanates react with alcohols and phenols to form carbamate linkages. While generally slower than the reaction with amines, this transformation is a reliable method for linking the THP moiety to hydroxyl-containing fragments.
The workflow for utilizing this compound as a building block is straightforward and highly efficient.
Caption: General workflow for conjugating a bioactive scaffold using this compound.
Application in Covalent Inhibitor Design
The development of covalent inhibitors has seen a resurgence, as they can offer enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.[8] The isocyanate group, while highly reactive, can be engineered into a "warhead" for the targeted covalent modification of nucleophilic amino acid residues within a protein active site, such as cysteine (Cys), serine (Ser), or lysine (Lys).
Mechanism of Covalent Modification
In this strategy, a drug candidate is designed with two key components:
-
A "recognition" element that provides non-covalent binding affinity and positions the molecule correctly within the target's binding site.
-
A covalently reactive "warhead" (the isocyanate) that forms a permanent bond with a nearby nucleophilic residue.
The reaction of the isocyanate with a cysteine thiol would form a thiocarbamate linkage, while reaction with a serine hydroxyl or lysine amine would form a carbamate or urea, respectively. This irreversible or slowly reversible binding can lead to complete and sustained target inhibition.[8][9]
Caption: Logical steps in the mechanism of action for a covalent inhibitor utilizing the isocyanate warhead.
The role of the this compound in this context is twofold: the isocyanate serves as the reactive handle, while the THP moiety contributes to the overall binding affinity and favorable pharmacokinetic properties of the inhibitor.
Experimental Protocols & Data
The following section provides a representative, step-by-step protocol for the synthesis of a model urea derivative using this compound.
Protocol: Synthesis of N-((tetrahydro-2H-pyran-4-yl)methyl)-N'-(4-phenoxyphenyl)urea
This protocol describes the reaction of this compound with 4-phenoxyaniline, a common fragment in medicinal chemistry, to yield a diaryl urea derivative.
Materials:
-
This compound (1.0 eq)
-
4-Phenoxyaniline (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Reactant Setup: To a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add 4-phenoxyaniline (1.05 eq).
-
Solvent Addition: Add anhydrous Dichloromethane (DCM) to dissolve the amine completely. A typical concentration is 0.1-0.5 M.
-
Initiation of Reaction: While stirring at room temperature (20-25 °C), add this compound (1.0 eq) dropwise to the solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting materials.
-
Workup and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can often be purified by precipitation. Add a non-polar solvent like hexanes or diethyl ether to the concentrated residue and stir. The urea product, being more polar, should precipitate out.
-
Collect the solid product by vacuum filtration, wash with a small amount of the non-polar solvent, and dry under vacuum.
-
If further purification is needed, column chromatography on silica gel can be performed.
-
Representative Reaction Parameters
The reaction of isocyanates with amines is highly dependable. The table below summarizes typical conditions and outcomes.
| Parameter | Condition/Value | Rationale & Insights |
| Solvent | Aprotic (DCM, THF, DMF) | Prevents reaction of the isocyanate with protic solvents like water or alcohols.[6] DCM is often preferred for easy removal. |
| Temperature | Room Temperature (20-25°C) | The reaction is highly exothermic and proceeds rapidly without heating.[6] Cooling may be required for large-scale reactions. |
| Stoichiometry | ~1:1 (Isocyanate:Amine) | A slight excess of the more readily available or easily removed reactant can be used to ensure full conversion of the limiting reagent. |
| Catalyst | None Required | The reaction is spontaneous.[6] No base is needed, which simplifies the procedure and workup. |
| Typical Yield | >90% | This coupling method is known for its high efficiency and atom economy. |
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile reagent in the medicinal chemist's toolbox. Its utility is rooted in a powerful combination of factors: the favorable physicochemical properties imparted by the tetrahydropyran scaffold and the efficient, robust reactivity of the isocyanate handle. The THP moiety consistently proves its worth in optimizing ADME profiles, enhancing solubility, and providing key interactions with biological targets.[4] Simultaneously, the isocyanate group offers a direct and catalyst-free route to construct the ubiquitous and functionally critical urea and carbamate linkages found in many modern therapeutics.[7][10]
Looking forward, the application of this reagent in the design of targeted covalent inhibitors presents a particularly exciting frontier.[9] By pairing the pharmacokinetic benefits of the THP ring with the target-residence-time advantages of a covalent warhead, researchers can develop next-generation therapies with superior potency and duration of action. The continued exploration of this compound and its derivatives will undoubtedly contribute to the discovery of innovative medicines for a wide range of diseases.
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-
Kohl, F. J., et al. (2024). Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes. Chemical Science. [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from organic-chemistry.org. [Link]
-
Kohl, F. J., et al. (2024). Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes. PMC - NIH. [Link]
-
Kohl, F. J., et al. (2024). Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes. ResearchGate. [Link]
-
Verwimp, N., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. PMC - PubMed Central. [Link]
-
Preprints.org. (2025, October 17). Amination Reactions Analysis For Selecting Optimal Methods In Synthesizing New Urea Derivatives. [Link]
-
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-
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-
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-
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-
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-
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-
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-
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-
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-
Taylor & Francis. (n.d.). Tetrahydropyran – Knowledge and References. Retrieved from Taylor & Francis website. [Link]
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The Tetrahydropyran Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activity of Tetrahydropyran-Containing Compounds
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, has emerged as a cornerstone in medicinal chemistry and drug development.[1][2] Its unique stereochemical and physicochemical properties make it a versatile scaffold for the design of novel therapeutic agents with a wide spectrum of biological activities. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of tetrahydropyran-containing compounds, grounded in field-proven insights and detailed experimental methodologies.
The Allure of the Tetrahydropyran Ring: Physicochemical and Pharmacokinetic Advantages
The tetrahydropyran moiety is more than just a passive structural component; it actively contributes to the pharmacological profile of a molecule. As a bioisostere of cyclohexane, the THP ring offers a lower lipophilicity, which can significantly improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] The oxygen atom within the ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially enhancing binding affinity and selectivity.[3] Furthermore, the defined chair-like conformation of the THP ring imparts a degree of rigidity to the molecule, which can be advantageous for optimizing interactions with specific binding pockets of target proteins.
A Spectrum of Biological Activities: From Anticancer to Neuroprotective
The versatility of the tetrahydropyran scaffold is reflected in the broad range of biological activities exhibited by its derivatives. This guide will delve into the key therapeutic areas where THP-containing compounds have shown significant promise.
Anticancer Activity: Inducing Apoptosis and Inhibiting Proliferation
A significant number of natural products and synthetic compounds containing the tetrahydropyran motif have demonstrated potent anticancer activities.[4][5] These compounds often exert their effects by inducing apoptosis (programmed cell death) in cancer cells and inhibiting key signaling pathways involved in cell proliferation and survival.
Mechanism of Action: Targeting the Caspase Cascade
A common mechanism by which many anticancer agents, including certain tetrahydropyran derivatives, induce apoptosis is through the activation of caspases, a family of cysteine proteases that execute the dismantling of the cell.[6][7] The activation of "executioner" caspases, such as caspase-3 and caspase-7, is a critical step in this process.[6]
Below is a diagram illustrating the intrinsic pathway of caspase activation, a common route triggered by cellular stress.
Caption: Intrinsic pathway of caspase activation induced by a tetrahydropyran compound.
Experimental Protocol: Caspase-3/7 Activity Assay
To quantify the pro-apoptotic effects of tetrahydropyran-containing compounds, a caspase-3/7 activity assay using a chromogenic substrate like Ac-DEVD-pNA (Acetyl-Asp-Glu-Val-Asp-p-nitroanilide) is a robust and widely used method.[6][8]
Principle: Active caspase-3 and -7 cleave the peptide substrate Ac-DEVD-pNA, releasing the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. The amount of pNA released is directly proportional to the caspase activity.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the tetrahydropyran compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known apoptosis inducer like staurosporine).
-
-
Cell Lysis:
-
After treatment, centrifuge the plate and carefully remove the supernatant.
-
Add 100 µL of chilled cell lysis buffer to each well and incubate on ice for 10-15 minutes to ensure complete cell lysis.
-
-
Caspase Activity Measurement:
-
Prepare a reaction mixture containing 2x reaction buffer and the Ac-DEVD-pNA substrate.
-
Add an equal volume of the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with lysis buffer and substrate but no cells).
-
Calculate the fold-increase in caspase-3/7 activity relative to the vehicle-treated control cells.
-
Quantitative Data: Anticancer Activity of Tetrahydropyran Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of representative tetrahydropyran-containing compounds against various cancer cell lines.
| Compound ID | R1 Group | R2 Group | Cancer Cell Line | IC50 (µM) | Reference |
| THP-1 | Phenyl | H | K562 (Leukemia) | 2.5 | [4] |
| THP-2 | Naphthyl | H | K562 (Leukemia) | 1.8 | [4] |
| THP-3 | Phenyl | Phenyl | MCF-7 (Breast) | 5.2 | [5] |
| THP-4 | Isopropyl | Methyl | HL-60 (Leukemia) | 0.9 | [5] |
Structure-Activity Relationship (SAR) Insights: The data suggests that increasing the lipophilicity of the substituents on the tetrahydropyran ring, for instance, by replacing a phenyl group with a naphthyl group (comparing THP-1 and THP-2), can lead to enhanced anticancer activity.[4]
Anti-inflammatory Activity: Modulating the NF-κB Signaling Pathway
Chronic inflammation is a hallmark of numerous diseases, and the tetrahydropyran scaffold has been incorporated into molecules designed to mitigate inflammatory responses.[9][10][11] A key target in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory cytokines and enzymes.[12]
Mechanism of Action: Inhibition of NF-κB Activation
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs.[13] Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.[12] Certain tetrahydropyran derivatives have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.[10]
The following diagram illustrates the NF-κB signaling pathway and a potential point of intervention for a tetrahydropyran-containing inhibitor.
Caption: Inhibition of the NF-κB signaling pathway by a tetrahydropyran derivative.
Experimental Protocol: NF-κB Luciferase Reporter Assay
A luciferase reporter assay is a sensitive and quantitative method to assess the inhibitory effect of compounds on NF-κB transcriptional activity.[14][15][16]
Principle: A cell line is engineered to express the luciferase gene under the control of a promoter containing NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by the light produced upon addition of its substrate, luciferin. A decrease in light emission in the presence of a compound indicates inhibition of the NF-κB pathway.
Step-by-Step Methodology:
-
Cell Culture and Transfection (if necessary):
-
Use a stable NF-κB luciferase reporter cell line or transiently transfect a suitable cell line (e.g., HEK293) with a plasmid containing the NF-κB-luciferase reporter construct.
-
Seed the cells in a 96-well plate and allow them to grow to the desired confluency.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the tetrahydropyran compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α or phorbol 12-myristate 13-acetate (PMA), for 6-24 hours. Include appropriate vehicle and positive controls.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and add a luciferase assay reagent containing luciferin.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control.
-
Antimicrobial Activity: A Scaffold for Novel Antibiotics and Antifungals
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The tetrahydropyran scaffold has been explored for the synthesis of compounds with antibacterial and antifungal properties.[17]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely accepted technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[18][19][20]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium in a 96-well microtiter plate. After incubation, the lowest concentration of the compound that inhibits visible growth is determined as the MIC.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the tetrahydropyran compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the stock solution in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) from a fresh culture.
-
Dilute the standardized inoculum to the final desired concentration in the broth medium.
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a growth control (inoculum in broth without the compound) and a sterility control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (indicating microbial growth).
-
The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Quantitative Data: Antimicrobial Activity of Tetrahydropyran Derivatives
The following table presents the MIC values of representative tetrahydropyran-containing compounds against various bacterial strains.
| Compound ID | R1 Group | R2 Group | Bacterial Strain | MIC (µg/mL) | Reference |
| THP-5 | Phenylacetylenyl | Piperazine | P. aeruginosa | 16 | [17] |
| THP-6 | Phenylacetylenyl | Substituted Piperazine | E. coli | < 3.13 | [17] |
| THP-7 | 4-Hydroxyphenyl | Imino | P. aeruginosa | 12.5 | [2] |
| THP-8 | 4-Hydroxyphenyl | Imino | MRSA | 50.0 | [2] |
Structure-Activity Relationship (SAR) Insights: Modifications to the substituents on the tetrahydropyran ring can significantly impact the antimicrobial spectrum and potency. For instance, the introduction of specific substituted piperazine moieties in THP-6 led to excellent activity against E. coli.[17]
Neuroprotective Effects: Targeting Key Enzymes in Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's disease represent a significant unmet medical need. The tetrahydropyran scaffold has been utilized in the design of inhibitors for key enzymes implicated in the pathology of these diseases, such as β-secretase (BACE1).[21][22][23]
Mechanism of Action: Inhibition of β-Secretase (BACE1)
In Alzheimer's disease, the amyloid-β (Aβ) peptide aggregates to form plaques in the brain. The production of Aβ is initiated by the cleavage of the amyloid precursor protein (APP) by BACE1.[21] Therefore, inhibiting BACE1 is a promising therapeutic strategy to reduce Aβ production.
The diagram below illustrates the role of BACE1 in APP processing and its inhibition by a tetrahydropyran-containing compound.
Caption: Inhibition of BACE1-mediated APP processing by a tetrahydropyran derivative.
Cardiovascular Applications: Modulating Ion Channels
Tetrahydropyran derivatives have also been investigated for their potential in treating cardiovascular diseases, primarily through their ability to modulate the activity of ion channels, such as L-type calcium channels.[24]
Mechanism of Action: Calcium Channel Blockade
L-type calcium channels play a crucial role in regulating cardiovascular function, including heart rate and blood pressure. Blockers of these channels are widely used as antihypertensive agents.[24] The tetrahydropyran scaffold has been incorporated into novel dihydropyridine derivatives to modulate their calcium channel blocking activity and selectivity.
Clinical Translation: Tetrahydropyran-Containing Drugs
The therapeutic potential of the tetrahydropyran scaffold is underscored by the number of compounds that have entered clinical development. A notable example is Pirarubicin (THP-adriamycin) , an analog of the anticancer drug doxorubicin.[5][25] Clinical studies have shown that pirarubicin has a wide antitumor spectrum, with activity against breast cancer, bladder cancer, and various other malignancies.[4][5][9][25] Importantly, it has demonstrated a more favorable safety profile compared to doxorubicin, with reduced cardiotoxicity and alopecia.[25]
Conclusion and Future Perspectives
The tetrahydropyran ring has firmly established itself as a privileged scaffold in drug discovery. Its favorable physicochemical and pharmacokinetic properties, combined with its synthetic tractability, have enabled the development of a diverse array of biologically active compounds. From potent anticancer agents that induce apoptosis to anti-inflammatory molecules that modulate key signaling pathways and promising candidates for neurodegenerative and cardiovascular diseases, the versatility of the tetrahydropyran motif is evident.
Future research in this area will likely focus on the development of more selective and potent tetrahydropyran derivatives through a deeper understanding of their structure-activity relationships and mechanisms of action. The application of computational methods, such as molecular docking, will continue to play a crucial role in the rational design of novel inhibitors.[1][15] As our knowledge of the intricate cellular pathways involved in disease pathogenesis expands, the tetrahydropyran scaffold will undoubtedly remain a valuable tool for the creation of next-generation therapeutics.
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High analgesic and anti-inflammatory in vivo activities of six new hybrids NSAIAs tetrahydropyran derivatives. PubMed. Available from: [Link].
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[A randomized study of pirarubicin (THP) versus adriamycin (ADM) for intravesical instillation therapy against superficial bladder cancer]. PubMed. Available from: [Link].
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Pirarubicin-based chemotherapy displayed better clinical outcomes and lower toxicity than did doxorubicin-based chemotherapy in the treatment of non-metastatic extremity osteosarcoma. PubMed Central. Available from: [Link].
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Discovery of 7-Tetrahydropyran-2-yl Chromans: β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors That Reduce Amyloid β-Protein (Aβ) in the Central Nervous System. ACS Publications. Available from: [Link].
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Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. PubMed Central. Available from: [Link].
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Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol. Bentham Science Publishers. Available from: [Link].
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"safety and handling precautions for 4-(isocyanatomethyl)tetrahydropyran"
An In-Depth Technical Guide to the Safe Handling of 4-(Isocyanatomethyl)tetrahydropyran for Research and Development Professionals
Introduction & Scope
This compound is a bifunctional organic compound of increasing interest to researchers in medicinal chemistry and materials science. It integrates the stable, and often favored, tetrahydropyran (THP) moiety—a common scaffold in pharmaceutical development—with a highly reactive isocyanate functional group (-N=C=O). This unique combination makes it a valuable building block for introducing the THP core onto nucleophilic substrates or for use as a versatile linker in the synthesis of complex molecules and polymers.
However, the utility of this reagent is counterbalanced by the significant and acute hazards posed by the isocyanate group. The high electrophilicity of the isocyanate carbon makes it susceptible to rapid reaction with a wide range of nucleophiles, including water, alcohols, and amines. More critically, isocyanates as a class are potent respiratory and dermal sensitizers, capable of causing severe, irreversible health effects upon exposure.
This guide provides a comprehensive framework for the safe handling and use of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals. The protocols and precautions detailed herein are grounded in the established principles of chemical safety for the isocyanate class of compounds. The primary directive of this document is to instill a deep understanding of the causality behind each safety measure, enabling scientists to build a self-validating system of safety for every experimental workflow.
Hazard Identification and Risk Assessment
The risk profile of this compound is overwhelmingly dominated by the reactivity and toxicology of its isocyanate functional group. While the tetrahydropyran ring is relatively benign, the isocyanate moiety requires stringent control measures.
The Primacy of the Isocyanate Functional Group
The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it extremely reactive toward nucleophiles. This reactivity is the basis for its synthetic utility but also the source of its primary hazards. In the laboratory environment, this includes not only intended reagents but also ambient moisture, cleaning solvents, and biological nucleophiles present in human tissue (e.g., water, amine, and thiol groups in proteins).
Summary of Key Hazards
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, the hazard profile can be reliably inferred from closely related structures and the well-documented behavior of all isocyanates.[1] The following table summarizes the anticipated hazards based on the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Inhalation | Category 1/2 | Fatal if inhaled |
| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][4][5] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][4][5] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][4] |
The Sensitization Risk: An Irreversible Threat
The most insidious and significant long-term health risk associated with isocyanates is sensitization.[6] This is a permanent, allergy-like reaction that can be triggered by even a single significant exposure or repeated low-level exposures.[2]
-
Mechanism: Initial exposure can sensitize an individual's immune system. During this phase, symptoms may be mild or absent.
-
Consequence: Once sensitized, any subsequent exposure, even to concentrations far below established occupational exposure limits, can trigger a severe asthmatic attack.[2] Symptoms include coughing, chest tightness, and extreme shortness of breath, which can be life-threatening.[6][7]
-
Permanence: Isocyanate-induced sensitization is irreversible. A sensitized individual must be permanently removed from any work environment where potential exposure exists.[2][6]
Physicochemical Properties and Reactivity Profile
Understanding the physical properties and chemical reactivity is fundamental to designing safe experiments.
Physicochemical Data
Specific experimental data for this compound is limited. The following data is derived from the Safety Data Sheet for a structural analog, 4-isocyanato-4-phenyltetrahydropyran, and general properties of the tetrahydropyran scaffold.[1]
| Property | Value / Information | Source |
| Molecular Formula | C₆H₉NO₂ | Calculated |
| Molecular Weight | 127.14 g/mol | Calculated |
| Appearance | Assumed to be a liquid | Analog |
| Stability | Moisture and air sensitive.[1] Stable under recommended storage conditions (refrigerated, inert atmosphere).[1] | [1] |
| Incompatible Materials | Water, strong oxidizing agents, alcohols, amines, strong acids, and bases.[1][3][6][8] | [1][3][6][8] |
Reactivity Hazards
The primary reactivity hazards stem from the isocyanate group's violent reaction with nucleophilic substances. These reactions are often exothermic and can lead to dangerous conditions if not controlled.
-
Reaction with Water: Reacts vigorously with water to produce an unstable carbamic acid, which decomposes to an amine and carbon dioxide (CO₂) gas.[6] In a sealed container, this pressure buildup can lead to a violent rupture.[6][9]
-
Reaction with Alcohols & Amines: Reacts exothermically to form carbamates and ureas, respectively. These are often the intended synthetic reactions but must be performed with controlled addition and cooling.
-
Uncontrolled Polymerization: Can occur at elevated temperatures or upon contact with certain bases, leading to a rapid release of heat.[6]
-
Thermal Decomposition: On heating, isocyanates can decompose to release highly toxic fumes, including hydrogen cyanide, nitrogen oxides, and carbon monoxide.[3][10]
Caption: Key reactivity hazards of the isocyanate functional group.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach, based on the hierarchy of controls, is mandatory to mitigate the risks of isocyanate exposure.
The Hierarchy of Controls
Personal Protective Equipment (PPE) is the last line of defense. It must be used in conjunction with robust engineering and administrative controls.
Caption: The Hierarchy of Controls for managing chemical hazards.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.
-
Enclosures: For any procedures with a high potential for aerosol generation (e.g., spraying, rapid stirring of viscous solutions), the use of an enclosed glove box or a dedicated ventilated enclosure is strongly recommended.[11]
Personal Protective Equipment (PPE) – A Self-Validating System
The selection and use of PPE must be treated as a critical, non-negotiable protocol.
| Task | Respiratory Protection | Hand Protection | Eye Protection | Body Protection |
| Storage/Transport (Sealed Container) | Not required, but available for emergency | Chemical-resistant gloves (Nitrile) | Safety glasses | Lab coat |
| Weighing/Solution Transfer (in Fume Hood) | Full-face respirator with organic vapor/particulate cartridges | Double-gloved with chemical-resistant gloves (e.g., Nitrile, Butyl)[7][12] | Tightly-fitting chemical goggles and face shield (or full-face respirator)[7] | Chemical-resistant lab coat and disposable sleeve covers |
| Reaction Workup / High-Energy Operations | Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA)[13] | Double-gloved with chemical-resistant gloves (e.g., Nitrile, Butyl) | Full-face respirator provides protection | Disposable, chemical-resistant coverall suit[7][11] |
-
Causality - Why Specific PPE is Required:
-
Respiratory Protection: Isocyanates have poor warning properties (odor is not a reliable indicator of hazardous concentration). Standard organic vapor cartridges are not recommended for high-exposure tasks as they may not provide adequate protection. A supplied-air respirator provides a positive pressure of clean air, offering the highest level of protection.
-
Hand Protection: Thin latex or vinyl gloves are not suitable. Thicker, chemical-resistant materials like nitrile or butyl rubber are required to prevent skin contact and potential dermal sensitization. Double-gloving provides an extra layer of protection against tears and contamination during glove removal.
-
Standard Operating Procedures (SOPs)
Strict adherence to established protocols is essential for safety.
Receipt and Storage Protocol
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage within a fume hood.
-
Verify: Confirm the label matches the order.
-
Store: Store the container in a designated, clearly labeled, and secure location. The ideal storage is in a refrigerated, moisture-free environment, such as a desiccator inside a refrigerator, away from incompatible materials.[1][10]
Experimental Workflow: Preparing a 0.5 M Stock Solution
This protocol outlines the critical steps for safely handling the neat compound and preparing a solution.
Caption: Workflow for the safe preparation of an isocyanate stock solution.
Detailed Steps:
-
Preparation: Don all required PPE for handling neat isocyanate (See PPE Table). Assemble all necessary oven-dried glassware (e.g., volumetric flask with a septum, magnetic stir bar) and cool under an inert atmosphere (Nitrogen or Argon).
-
Solvent Addition: In the fume hood, add the required volume of anhydrous, amine-free solvent to the flask via cannula or syringe.
-
Isocyanate Transfer: Place the reagent bottle in a secondary container. Using a clean, dry, gas-tight syringe, carefully withdraw the calculated volume of this compound.
-
Dispensing: Slowly dispense the liquid into the solvent below the surface to minimize aerosol generation.
-
Syringe Rinse: Immediately rinse the syringe by drawing up clean solvent from the flask and dispensing it back into the flask three times.
-
Decontamination: Any contaminated disposable items (e.g., pipette tips, weigh paper) must be immediately immersed in a decontamination solution before being placed in solid waste.[9]
Emergency Procedures
Rapid and correct response to emergencies is critical to minimizing harm.
Spill Response
The response protocol is dictated by the size and location of the spill.
Caption: Decision tree for responding to an isocyanate spill.
-
Absorbent Material: Use inert absorbents like sand, vermiculite, or commercial sorbents. DO NOT use sawdust or other combustible materials.[9][10]
-
Decontamination Solutions: These solutions neutralize the isocyanate group. Use with caution and appropriate ventilation.[9][14]
-
Formula 1: 5-10% Sodium Carbonate, 0.2% liquid detergent, and 90-95% water.
-
Formula 2: 3-8% concentrated ammonia, 0.2% liquid detergent, and 92-97% water.
-
-
Waste Container: Collect the absorbed material into an open-top container. DO NOT SEAL THE CONTAINER. The neutralization reaction generates CO₂ gas, which can pressurize and rupture a sealed vessel.[6][9][10] Leave the container in the back of the fume hood for at least 48 hours before arranging for hazardous waste disposal.[10]
First Aid Measures
Immediate and appropriate first aid is crucial.[6][13][15]
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. Keep them calm and at rest. Seek immediate medical attention.[2][13][15] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation or rash develops.[6][13][15] |
| Eye Contact | Immediately flush eyes with lukewarm, gently flowing water for at least 15-30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10][13] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Have the person drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[13] |
References
- Transports Canada. (2025, August 11).
- Actsafe Safety Association.
- Foam Supplies, Inc.
- Composites One.
- Government of Canada. (2022, September 9).
- Sysco Environmental.
- Life Specialty Coatings.
- Safe Work Australia.
- Lakeland Industries.
- Safe Work Australia. (2020, July).
- SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION.
- Health and Safety Executive.
- Safe Work Australia. (2015, July).
- American Chemistry Council. Emergency Response.
- American Chemistry Council. Disposal of Waste MDI and Used MDI Storage Containers.
- Safe Use of Di-Isocyan
- Fisher Scientific. (2025, December 20).
- Thermo Fisher Scientific. (2025, September 17).
- SAFETY DATA SHEET - 2-(Iodomethyl)tetrahydro-2H-pyran. (2024, December 19).
- Fisher Scientific. (2014, September 2). SAFETY DATA SHEET - 4-(Aminomethyl)tetrahydro-2H-pyran.
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Isocyanates – A family of chemicals [tc.canada.ca]
- 7. compositesone.com [compositesone.com]
- 8. fishersci.ca [fishersci.ca]
- 9. fsi.co [fsi.co]
- 10. actsafe.ca [actsafe.ca]
- 11. lakeland.com [lakeland.com]
- 12. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 13. lifespecialtycoatings.com [lifespecialtycoatings.com]
- 14. safetyinnumbers.ca [safetyinnumbers.ca]
- 15. new.calderdale.gov.uk [new.calderdale.gov.uk]
Methodological & Application
Application Note & Protocol: On-Resin Peptide Modification with 4-(Isocyanatomethyl)tetrahydropyran
Introduction: Expanding the Chemical Toolbox for Peptide Modification
The strategic modification of peptides is a cornerstone of modern drug discovery and chemical biology, enabling the enhancement of therapeutic properties such as stability, bioavailability, and target affinity. While standard solid-phase peptide synthesis (SPPS) excels at assembling the primary amino acid sequence, post-synthesis or on-resin modifications introduce novel functionalities.[1][2] The formation of urea linkages, by reacting a free amine on the peptide with an isocyanate, is a particularly powerful strategy for creating peptidomimetics with improved proteolytic resistance.[3][4]
This document provides a detailed guide to the application of 4-(isocyanatomethyl)tetrahydropyran, a non-aromatic, heterocyclic isocyanate, for the on-resin modification of peptides. The introduction of the tetrahydropyran (THP) moiety offers a stable, flexible, and hydrophilic scaffold that can favorably influence the pharmacokinetic profile of a peptide. This protocol is designed for researchers in peptide chemistry and drug development, providing a robust methodology from reaction setup to final product analysis.
Scientific Principle: The Chemistry of Urea Bond Formation
The core of this protocol is the nucleophilic addition of a primary amine to the electrophilic carbonyl carbon of an isocyanate group. In the context of SPPS, the primary amine is typically the N-terminal α-amino group of the peptide chain or the ε-amino group of a lysine (Lys) side chain. The reaction is highly efficient and proceeds readily under anhydrous conditions to form a stable urea bond.
Reaction Mechanism: The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the isocyanate. This is followed by a proton transfer to the isocyanate nitrogen, resulting in the formation of the N,N'-disubstituted urea linkage. This reaction is orthogonal to many standard SPPS protecting group strategies, allowing for selective modification.[5][6]
Advantages of this compound in Peptide Design
The choice of modifying agent is critical. This compound offers several distinct advantages:
-
Chemical Stability: The saturated tetrahydropyran ring is chemically robust and lacks the reactivity associated with aromatic systems.
-
Improved Pharmacokinetics: The THP moiety can increase the hydrophilicity and polarity of a peptide, potentially improving solubility and altering its pharmacokinetic profile.
-
Non-Immunogenic Scaffold: As a non-natural, simple heterocyclic structure, it is less likely to elicit an immune response compared to more complex modifying groups.
-
Versatility: It serves as a stable, non-cleavable linker for introducing a defined structural element into a peptide backbone or side chain.
Critical Safety & Handling of Isocyanates
Isocyanates are highly reactive and require strict safety protocols. They are potent respiratory and skin sensitizers, and exposure can lead to severe allergic reactions.[7][8][9]
-
Engineering Controls: Always handle this compound and its solutions in a certified chemical fume hood with adequate ventilation.[8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl or nitrile rubber are recommended), a lab coat, and splash-proof safety goggles.[7][8][9] Avoid latex gloves as they offer poor protection.[8]
-
Anhydrous Conditions: Isocyanates react readily with water.[8] Ensure all glassware is dry and use anhydrous solvents to prevent reagent decomposition and side reactions.
-
Spill & Waste Management: Have a decontamination solution ready (e.g., 5% sodium carbonate, 5% non-ionic surfactant in water). All isocyanate-contaminated waste must be disposed of according to institutional guidelines for hazardous materials.[7]
-
First Aid: In case of skin contact, wash the affected area immediately and thoroughly with soap and water for at least 15 minutes.[7] For eye contact, flush with copious amounts of water for at least 30 minutes and seek immediate medical attention.[7]
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the on-resin modification of a peptide with this compound.
Caption: Workflow for on-resin peptide modification and analysis.
Detailed Step-by-Step Protocol
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis workflow. The modification is performed after the final N-terminal Fmoc group is removed, or on a lysine side chain that has been selectively deprotected.
6.1. Materials and Reagents
| Reagent | Grade | Notes |
| Peptide-bound resin | Synthesis Grade | With a free primary amine (N-terminus or Lys side-chain). |
| This compound | ≥95% Purity | Store under inert gas in a desiccator. |
| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | |
| Dichloromethane (DCM) | Anhydrous, HPLC Grade | |
| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Required for in-situ neutralization if the amine is a salt. |
| Trifluoroacetic acid (TFA) | Reagent Grade | |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger. |
| Water | Deionized, HPLC Grade | Scavenger. |
| Diethyl Ether | Anhydrous, Reagent Grade | For precipitation; must be cold (~4°C). |
| Kaiser Test Kit | - | For monitoring primary amines. |
6.2. On-Resin Urea Formation
-
Resin Preparation:
-
Place the peptide-resin (1.0 eq) in a suitable reaction vessel.
-
Swell the resin in anhydrous DMF (approx. 10 mL per gram of resin) for 30-60 minutes with gentle agitation.
-
Drain the DMF.
-
-
Neutralization (if required):
-
If the N-terminal amine is present as a salt (e.g., after piperidine treatment for Fmoc removal, it is a free base; if it was exposed to acid, it might be a salt), it must be neutralized.
-
Add a solution of DIPEA (2.0 eq) in anhydrous DMF to the resin and agitate for 5-10 minutes.
-
Drain the solution and wash the resin three times with anhydrous DMF. This step is critical to ensure a free primary amine is available for reaction.
-
-
Isocyanate Coupling:
-
In a separate vial, prepare a solution of this compound (5.0-10.0 eq) in a minimal amount of anhydrous DMF.
-
Add the isocyanate solution to the swollen, drained resin.
-
Agitate the mixture at room temperature for 2-4 hours. The reaction can be extended overnight if necessary.
-
-
Reaction Monitoring:
-
After the initial reaction time, take a small sample of resin beads (a few beads are sufficient).
-
Wash the sample beads thoroughly with DMF, then DCM, and dry them.
-
Perform a Kaiser test.[10] A negative result (yellow beads) indicates the complete consumption of primary amines. If the test is positive (blue beads), the reaction should be allowed to continue for a longer duration or a fresh solution of the isocyanate can be added.
-
-
Post-Reaction Washing:
-
Once the reaction is complete (negative Kaiser test), drain the reaction mixture.
-
Wash the resin extensively to remove excess reagents:
-
3x with DMF
-
3x with DCM
-
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
6.3. Cleavage and Deprotection
-
Prepare Cleavage Cocktail:
-
A standard and effective cleavage cocktail for most peptides is Reagent B (TFA/Water/TIS, 95:2.5:2.5 v/v/v).
-
CAUTION: Prepare this mixture in a fume hood, as TFA is highly corrosive and volatile.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[10]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Slowly add the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
Dry the peptide pellet under vacuum.
-
6.4. Purification and Characterization
-
Purification:
-
Characterization:
-
Confirm the identity and purity of the modified peptide using liquid chromatography-mass spectrometry (LC-MS).[11][13][14] The observed molecular weight should correspond to the calculated mass of the peptide plus the mass of the this compound adduct (141.18 Da) minus H2O (if reacting with a carboxylic acid, which is not the case here; it's a direct addition to an amine). The expected mass increase is simply the molecular weight of the isocyanate reagent.
-
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | 1. Insufficient reagent or reaction time. 2. Moisture in the reaction. 3. Steric hindrance from the peptide sequence. 4. Incomplete neutralization of amine salt. | 1. Increase equivalents of isocyanate (up to 10 eq) and/or extend reaction time to overnight. 2. Ensure all reagents and solvents are strictly anhydrous. 3. Consider gentle heating (e.g., 40°C) if the sequence is known to be difficult. 4. Ensure the pre-reaction neutralization step with DIPEA is performed thoroughly. |
| Low Cleavage Yield | 1. Incomplete cleavage from the resin. 2. Peptide is poorly soluble in the cleavage cocktail. | 1. Extend the cleavage time to 4 hours. 2. If the peptide is very hydrophobic, a different cleavage cocktail may be required. |
| Unexpected Mass in MS | 1. Reaction with a different nucleophilic side chain. 2. Double addition of the isocyanate. 3. Incomplete deprotection of side-chain protecting groups. | 1. Ensure all other nucleophilic side chains (e.g., Cys, Tyr) are properly protected. Isocyanates are highly selective for amines. 2. This is unlikely but possible with a large excess of reagent. Reduce the equivalents of isocyanate. 3. Review the cleavage protocol; ensure sufficient time and appropriate scavengers are used. |
References
-
National Institutes of Health (NIH). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. [Link]
-
Tam, J. P., et al. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485-12489. [Link]
-
Corbett, E. (IChemE). Safety aspects of handling isocyanates in urethane foam production. [Link]
-
Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. PubMed. [Link]
-
Sintesis, A. C. (2020). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC. [Link]
-
California Department of Public Health (CDPH). Isocyanates: Working Safely. [Link]
-
Diss, M. L., & Kennan, A. J. (2007). Facile production of mono-substituted urea side chains in solid phase peptide synthesis. Biopolymers, 86(4), 276-281. [Link]
-
RoSPA. Safe Use of Di-Isocyanates. [Link]
-
Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. [Link]
-
A-Mansour, K. Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. [Link]
-
Tam, J. P., et al. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PubMed. [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
ResolveMass Laboratories Inc. (2024). Peptide Characterization Techniques and Applications. [Link]
-
ACS Publications. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
National Institutes of Health (NIH). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. [Link]
-
National Institutes of Health (NIH). Solid-Phase Synthesis of a Thymidinyl Dipeptide Urea Library. [Link]
-
DASH (Harvard). (2014). Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis. [Link]
-
National Institutes of Health (NIH). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. [Link]
-
University of Zurich, Department of Chemistry. Chemical Synthesis of Peptides and Proteins: Solid Support. [Link]
-
Pentelute Lab, MIT. C-Terminal Modification of Fully Unprotected Peptide Hydrazides via in Situ Generation of Isocyanates. [Link]
-
Royal Society of Chemistry. Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. [Link]
-
PubMed. (2007). Selective isolation of N-blocked peptides by isocyanate-coupled resin. [Link]
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
-
PubMed. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]
-
Albericio, F., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC. [Link]
- Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
ResearchGate. (2018). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. [Link]
-
Eindhoven University of Technology Research Portal. (2023). A mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. [Link]
-
Nature Communications. (2023). Universal peptide synthesis via solid-phase methods fused with chemputation. [Link]
-
YouTube. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. [Link]
-
ResearchGate. (2014). THE REACTION OF TETRAHYDROPYRAN WITH PRIMARY AROMATIC AMINES OVER ACTIVATED ALUMINA. [Link]
-
National Institutes of Health (NIH). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile production of mono-substituted urea side chains in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orthogonal ligation strategies for peptide and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. icheme.org [icheme.org]
- 9. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 10. youtube.com [youtube.com]
- 11. pepdoopeptides.com [pepdoopeptides.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ijsra.net [ijsra.net]
- 14. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
"polyurethane synthesis using 4-(isocyanatomethyl)tetrahydropyran as a monomer"
Application Note & Protocol
Topic: Synthesis and Characterization of Novel Polyurethanes from 4-(isocyanatomethyl)tetrahydropyran
Audience: Researchers, scientists, and drug development professionals.
Abstract
The development of bio-based polymers is a cornerstone of modern materials science, driven by the need for sustainable alternatives to petroleum-derived products.[1][2] Polyurethanes (PUs) are an exceptionally versatile class of polymers, with applications ranging from flexible foams to biomedical devices.[3][4] This document provides a detailed guide for the synthesis of novel polyurethanes using this compound, a promising monomer potentially derivable from biomass. The use of an aliphatic, cyclic isocyanate is anticipated to yield polyurethanes with enhanced light stability and unique thermomechanical properties compared to conventional aromatic systems.[5][6] This application note details the reaction principles, a step-by-step synthesis protocol, a complete characterization workflow, and troubleshooting guidance for researchers exploring this new class of sustainable materials.
Introduction: The Rationale for a Tetrahydropyran-Based Polyurethane
Polyurethanes are synthesized through the polyaddition reaction of a di- or polyisocyanate with a polyol.[3][7] The properties of the resulting polymer are highly dependent on the chemical structure of these monomers.[5][6] While aromatic isocyanates like MDI and TDI are widely used, the resulting PUs can be susceptible to UV degradation. Aliphatic isocyanates, in contrast, yield materials with superior weatherability and biocompatibility, making them ideal for coatings and medical applications.[5][8]
The monomer at the core of this protocol, this compound, introduces a saturated heterocyclic ring into the polyurethane backbone. This structural feature offers several potential advantages:
-
Bio-Based Potential: The tetrahydropyran (THP) moiety is a common structural motif in carbohydrates and other natural products, suggesting viable pathways for its synthesis from renewable feedstocks.
-
Modified Chain Dynamics: The non-planar, cyclic structure of the THP ring can restrict segmental motion, potentially leading to a higher glass transition temperature (Tg) and altered mechanical properties compared to linear aliphatic analogues.
-
Enhanced Biocompatibility: The ether linkage within the THP ring may improve the polymer's hydrophilicity and biocompatibility, a desirable trait for biomedical applications.[9]
This guide provides a foundational protocol for the synthesis of a linear thermoplastic polyurethane using this compound and a model diol, 1,4-butanediol (BDO).
Reaction Principle & Stoichiometry
The fundamental reaction is the formation of a urethane (carbamate) linkage through the addition of a hydroxyl group from a polyol to the isocyanate group of the monomer. This reaction is typically catalyzed by a Lewis acid or a tertiary amine.[7]
Diagram 1: Polyurethane Formation Scheme
Caption: General reaction scheme for the synthesis of polyurethane.
Causality in Stoichiometry:
The molar ratio of isocyanate (NCO) groups to hydroxyl (OH) groups is a critical parameter that dictates the molecular weight and properties of the final polymer.
-
NCO:OH = 1:1: Theoretically yields the highest molecular weight for a linear polymer. This is the target for this protocol.
-
NCO:OH > 1:1: Results in an isocyanate-terminated prepolymer. This is useful for subsequent chain extension reactions but can lead to cross-linking via allophanate formation if not controlled.
-
NCO:OH < 1:1: Produces a hydroxyl-terminated polymer with a lower molecular weight.
Materials and Methods
Reagents and Equipment
| Reagent / Equipment | Details | Supplier Example | Rationale / Key Consideration |
| Monomers | This compound | Custom Synthesis | Purity > 99%. Must be stored under inert gas. |
| 1,4-Butanediol (BDO) | Sigma-Aldrich | Anhydrous grade. Used as the chain extender. | |
| Catalyst | Dibutyltin dilaurate (DBTDL) | Sigma-Aldrich | A common and effective catalyst for urethane formation.[10] |
| Solvent | N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous, aprotic polar solvent to dissolve reactants and polymer. |
| Inert Gas | Dry Nitrogen (N₂) or Argon (Ar) | Airgas | Essential to prevent side reactions of the isocyanate with moisture.[5] |
| Precipitation Solvent | Methanol (MeOH) | VWR | A non-solvent for the polymer used for purification. |
| Glassware | Schlenk flask, dropping funnel, condenser | Chemglass | Must be oven-dried (>120°C) and cooled under vacuum. |
| Instrumentation | Magnetic stirrer with hotplate, FTIR, GPC, NMR, TGA/DSC | Various | For reaction control and polymer characterization. |
Experimental Protocol: Step-by-Step Synthesis
Objective: To synthesize a linear polyurethane with a target molecular weight by reacting this compound and 1,4-butanediol in a 1:1 stoichiometric ratio.
Preparation (Day 0):
-
Glassware Preparation: Thoroughly clean and oven-dry all glassware (Schlenk flask, condenser, dropping funnel) overnight at 120°C. Assemble the apparatus while hot and immediately place it under a positive pressure of dry nitrogen.
-
Reagent Handling: Ensure all liquid reagents (BDO, DMF, DBTDL) are anhydrous. Use syringe techniques for all transfers.
Polymerization (Day 1):
-
Reactant Charging: In the nitrogen-purged Schlenk flask, dissolve 1,4-butanediol (e.g., 0.901 g, 10 mmol) in anhydrous DMF (e.g., 20 mL).
-
Catalyst Addition: Add one drop of DBTDL catalyst to the BDO solution using a syringe. Stir the mixture at room temperature for 5 minutes.
-
Monomer Addition: In a separate dry flask, dissolve this compound (1.552 g, 10 mmol) in anhydrous DMF (10 mL). Transfer this solution to the dropping funnel.
-
Initiation of Polymerization: Heat the BDO solution to 80°C. Once the temperature is stable, add the isocyanate solution dropwise from the funnel over 30 minutes with vigorous stirring.
-
Scientific Rationale: Slow, dropwise addition helps control the exotherm of the reaction and promotes the formation of a uniform polymer, preventing localized high concentrations of monomer that could lead to side reactions or broader molecular weight distribution.
-
-
Reaction Monitoring: Allow the reaction to proceed at 80°C for 24 hours under a constant nitrogen atmosphere.
-
In-Process Check (Optional): After a few hours, a noticeable increase in the viscosity of the solution should occur.
-
Reaction Endpoint Determination: The primary method to confirm reaction completion is to monitor the disappearance of the characteristic isocyanate (-NCO) peak in the FTIR spectrum at approximately 2270 cm⁻¹.[10] A small aliquot can be taken (under N₂), diluted in dry solvent, and cast onto a salt plate for analysis.
-
Work-up and Purification (Day 2):
-
Cooling: After 24 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Precipitation: Pour the viscous polymer solution slowly into a beaker containing a large excess of vigorously stirring methanol (e.g., 400 mL). The polyurethane will precipitate as a white solid.
-
Scientific Rationale: The polymer is soluble in DMF but insoluble in methanol. This step separates the polymer from the solvent, catalyst, and any unreacted monomers.
-
-
Isolation: Allow the solid to settle, then decant the methanol. Collect the polymer by vacuum filtration.
-
Washing: Wash the collected polymer several times with fresh methanol to remove any residual DMF or impurities.
-
Drying: Dry the purified polymer in a vacuum oven at 50°C until a constant weight is achieved (typically 24-48 hours).
Characterization Workflow
A robust characterization plan is essential to validate the synthesis and understand the material's properties.
Diagram 2: Polymer Characterization Workflow
Caption: A logical workflow for the characterization of the synthesized polyurethane.
Expected Results
-
FTIR (Attenuated Total Reflectance):
-
Disappearance: Strong -NCO stretch at ~2270 cm⁻¹.
-
Appearance: N-H stretching at 3300-3500 cm⁻¹, C=O (urethane) stretching at ~1700-1730 cm⁻¹, and C-N stretching around 1220 cm⁻¹.
-
-
¹H NMR (in DMSO-d₆): Expect characteristic peaks for the THP ring protons, the methylene bridge protons adjacent to the nitrogen, and the protons from the BDO unit. The urethane N-H proton will appear as a broad singlet.
-
GPC (in DMF with LiBr): For a successful polymerization, expect a monomodal distribution with a polydispersity index (PDI) between 1.5 and 2.5. The number average molecular weight (Mn) should be in the range of 20-80 kDa, depending on reaction conditions.
-
DSC/TGA:
-
DSC: A single glass transition temperature (Tg) is expected, indicative of an amorphous or semi-crystalline polymer.
-
TGA: The onset of thermal decomposition is anticipated to be above 250°C, demonstrating good thermal stability.
-
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield or Low Molecular Weight | 1. Impure or wet reagents/solvent. 2. Incorrect stoichiometry. 3. Insufficient reaction time or temperature. | 1. Use freshly dried, anhydrous reagents and solvents. 2. Carefully re-calculate and measure monomer amounts. 3. Extend reaction time to 36-48 hours or increase temperature to 90°C. |
| Gel Formation (Cross-linking) | 1. Reaction temperature is too high, causing side reactions (allophanate/biuret formation). 2. NCO:OH ratio is significantly greater than 1. | 1. Lower the reaction temperature to 60-70°C and extend the reaction time. 2. Re-verify stoichiometry. |
| Broad Polydispersity Index (PDI > 3.0) | 1. Inefficient mixing. 2. Rate of monomer addition was too fast. 3. Presence of monofunctional impurities. | 1. Increase the stirring rate. 2. Add the isocyanate solution over a longer period (e.g., 60-90 minutes). 3. Ensure monomer purity is >99%. |
Safety Precautions
-
Isocyanate Handling: Isocyanates are sensitizers and respiratory irritants. Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Solvent Hazards: DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Catalyst Toxicity: Organotin catalysts like DBTDL are toxic. Handle with care and avoid ingestion or skin contact.
References
- RSC (Royal Society of Chemistry). General approach to prepare polymers bearing pendant isocyanate groups.
- ResearchGate. General approach to prepare polymers bearing pendant isocyanate groups.
- RSC Publishing. Isocyanate-based multicomponent reactions - RSC Advances.
- Wikipedia. Polyurethane.
- ACS Publications. How To Get Isocyanate? | ACS Omega.
- MDPI. A Rapid and Efficient Route to Preparation of Isocyanate Microcapsules.
- N.C. A&T Scholars. Synthesis and Characterization of Bio-based Polyurethane Polymers.
- SpringerLink. Bio-based Polyols and Polyurethanes.
- MDPI. Bio-Based Polyurethane Foams: Feedstocks, Synthesis, and Applications.
- National Institutes of Health (NIH). Recent Advances in the Preparation and Application of Bio-Based Polyurethanes.
- MOST Wiedzy. The Green Approach to the Synthesis of Bio-Based Thermoplastic Polyurethane Elastomers with Partially Bio-Based Hard Blocks.
- Journal of Applied Polymer Science. Polyurethane synthesis and classification - A mini-review.
- Korea Science. Synthesis and Characterization of Novel Polyurethanes Based on 4-{(4-Hydroxyphenyl)iminomethyl} phenol -Macromolecular Research.
- SpringerLink. Structures, properties and applications of the polyurethane ionomers.
- AIDIC. Synthesis and Characterization of Bio-Based Polyurethane for Tissue Engineering Applications.
- RWTH Publications. Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers.
- YouTube. How Does Isocyanate Affect Polyurethane Properties? - Chemistry For Everyone.
- ResearchGate. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics.
- ResearchGate. (PDF) Polyurethane types, synthesis and applications-a review.
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Application Notes & Protocols: Derivatization of Biomolecules with 4-(Isocyanatomethyl)tetrahydropyran
Introduction: Enhancing Biomolecule Properties with a Novel Reagent
The covalent modification of biomolecules is a cornerstone of modern drug development, diagnostics, and proteomics research. The choice of derivatization reagent is critical, as it directly influences the stability, solubility, and biological activity of the resulting conjugate. 4-(Isocyanatomethyl)tetrahydropyran (THP-NCO) has emerged as a valuable tool for this purpose.
This reagent features a highly reactive isocyanate (-NCO) group that efficiently targets primary amines on biomolecules, coupled with a tetrahydropyran (THP) moiety. The THP ring is a saturated cyclic ether that serves as a bioisostere of cyclohexane but with lower lipophilicity.[1] This modification is particularly advantageous as it can improve the aqueous solubility, bioavailability, and metabolic stability of the modified biomolecule, making it an attractive building block in medicinal chemistry.[1][2] For instance, THP motifs are found in numerous medicinally important molecules, including anticancer agents.[3] This guide provides a comprehensive overview of the reaction mechanism, critical parameters, and detailed protocols for the successful derivatization of proteins and peptides using THP-NCO.
Reaction Mechanism: Covalent Bond Formation
The derivatization chemistry hinges on the nucleophilic addition of a primary amine to the electrophilic isocyanate group. The most common targets on proteins are the ε-amino group of lysine residues and the N-terminal α-amino group.[4] The reaction proceeds rapidly under mild, aqueous conditions to form a stable urea linkage.[5][6]
The reactivity of isocyanates is significantly greater with amines than with other nucleophiles like hydroxyl groups, ensuring high selectivity for lysine residues and the N-terminus under controlled pH conditions.[5]
Caption: Reaction of a biomolecule's primary amine with THP-NCO to form a stable urea linkage.
Critical Parameters for Successful Derivatization
Optimizing the reaction conditions is paramount to achieving the desired degree of labeling while preserving the biomolecule's structure and function.
| Parameter | Recommended Range | Rationale & Expert Insights |
| pH | 8.0 - 9.0 | The target primary amines must be deprotonated (nucleophilic) to react efficiently. A pH below 8.0 significantly slows the reaction due to amine protonation. A pH above 9.5 can risk protein denaturation or hydrolysis of the isocyanate reagent. Use of a non-nucleophilic buffer like sodium borate or sodium bicarbonate is essential. |
| Stoichiometry | 5 to 50-fold molar excess of THP-NCO | The optimal ratio depends on the number of available amines on the biomolecule and the desired degree of labeling. Start with a 10-fold excess for initial experiments. A higher excess drives the reaction to completion but may require more rigorous purification. |
| Solvent | Aqueous Buffer (e.g., Borate, Bicarbonate) | The reaction is typically performed in an aqueous buffer. THP-NCO should be dissolved in a dry, water-miscible organic solvent (e.g., DMSO, DMF) at high concentration and added dropwise to the aqueous protein solution to prevent reagent precipitation and hydrolysis. The final organic solvent concentration should ideally be kept below 10% (v/v). |
| Temperature | 4°C to Room Temperature (20-25°C) | The reaction proceeds efficiently at room temperature. For sensitive proteins, performing the reaction at 4°C can minimize potential degradation, though it will require a longer reaction time. |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored. Most reactions reach completion within 1-2 hours at room temperature. Extending the time may not significantly increase labeling but could increase the risk of side reactions or protein instability. |
Application Protocol 1: Derivatization of a Model Protein (BSA)
This protocol describes the modification of Bovine Serum Albumin (BSA), a protein rich in lysine residues, with THP-NCO.
Experimental Workflow Overview
Caption: General workflow for protein derivatization with THP-NCO.
Materials and Reagents
-
Bovine Serum Albumin (BSA)
-
This compound (THP-NCO)
-
Sodium Borate Buffer (0.1 M, pH 8.5)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting Columns (e.g., PD-10) or Size-Exclusion Chromatography (SEC) system[7]
-
Protein concentration assay kit (e.g., BCA)
Step-by-Step Protocol
-
Protein Preparation: Dissolve BSA in 0.1 M Sodium Borate Buffer (pH 8.5) to a final concentration of 10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of THP-NCO in anhydrous DMSO.
-
Derivatization Reaction: a. While gently vortexing the BSA solution, add a 20-fold molar excess of the THP-NCO stock solution dropwise. b. Incubate the reaction mixture for 2 hours at room temperature with gentle end-over-end mixing.
-
Purification: a. Remove unreacted THP-NCO and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[7][8] b. Collect the protein-containing fractions.
-
Characterization: a. Confirm the protein concentration of the purified conjugate using a BCA assay. b. Analyze the conjugate by SDS-PAGE to check for aggregation or degradation. The derivatized protein should show a slight increase in molecular weight. c. Determine the degree of labeling using MALDI-TOF Mass Spectrometry.[9] The mass spectrum will show a distribution of peaks, with each peak corresponding to the BSA molecule modified with a different number of THP-NCO moieties.
Expected Results & Troubleshooting
-
MALDI-TOF MS: An increase in the molecular weight of BSA (approx. 66.5 kDa) will be observed. Each added THP-NCO moiety increases the mass by approximately 141.18 Da. The spectrum will show a population of modified proteins, and the average degree of labeling can be calculated from the peak distribution.[9]
-
Troubleshooting:
-
Low Labeling: Ensure the pH is correct (8.0-9.0) and that the THP-NCO reagent is fresh and was dissolved in anhydrous DMSO. Increase the molar excess of the reagent.
-
Protein Precipitation: The final concentration of organic solvent (DMSO) may be too high. Add the reagent more slowly or use a more dilute protein solution.
-
Application Protocol 2: Derivatization of a Synthetic Peptide
This protocol details the modification of a peptide containing a single lysine residue.
Materials and Reagents
-
Synthetic Peptide (e.g., >95% purity, with at least one primary amine)
-
This compound (THP-NCO)
-
Ammonium Bicarbonate Buffer (50 mM, pH 8.2)
-
Anhydrous Dimethylformamide (DMF)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
LC-MS system
Step-by-Step Protocol
-
Peptide Preparation: Dissolve the peptide in 50 mM Ammonium Bicarbonate buffer (pH 8.2) to a concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of THP-NCO in anhydrous DMF.
-
Derivatization Reaction: a. Add a 5-fold molar excess of the THP-NCO stock solution to the peptide solution. b. Incubate for 1 hour at room temperature.
-
Purification: a. Directly inject the reaction mixture onto an RP-HPLC system (e.g., C18 column). b. Elute using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). The derivatized peptide will be more hydrophobic and thus have a longer retention time than the starting material. c. Collect the peak corresponding to the product and lyophilize.
-
Characterization: a. Confirm the identity and purity of the final product using LC-MS. The mass of the derivatized peptide should increase by 141.18 Da for each modification.[10]
Characterization of Derivatized Biomolecules
Thorough characterization is essential to confirm successful conjugation and ensure product quality.[11]
| Technique | Information Provided |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Provides the molecular weight of the conjugate, allowing for direct determination of the number of attached THP-NCO moieties (degree of labeling).[9][12] |
| Chromatography (SEC, RP-HPLC, HIC) | Assesses purity, aggregation, and fragmentation. Hydrophobic Interaction Chromatography (HIC) can be used to separate species with different drug-to-antibody ratios (DAR).[11][12] |
| Spectroscopy (UV-Vis, CD) | UV-Vis can help determine protein concentration. Circular Dichroism (CD) can assess changes in the protein's secondary and tertiary structure post-derivatization.[12][13] |
| Electrophoresis (SDS-PAGE) | Visualizes purity and potential aggregation. A shift to a higher molecular weight is expected after derivatization.[11] |
References
- Vertex AI Search. (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method.
- PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
- Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates.
- Chemenu. (n.d.). The Importance of Tetrahydropyran (CAS 142-68-7) as a Chemical Intermediate.
- Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172.
- Guidechem. (n.d.). What is Tetrahydropyran and its Role in Synthetic Organic Chemistry?
- ResearchGate. (n.d.). Diagram of possible reactions of isocyanates: (a) reaction with production of the urea linkage.
- Steen, O., et al. (2012). Introduction of the Mass Spread Function for Characterization of Protein Conjugates. Analytical Chemistry, 84(1), 346-352.
- Mabion. (n.d.). Protein Characterization Techniques for Biologics Development.
- ResearchGate. (2019). Analysis and characterization of protein-drug conjugates?
- Brown, W. E., et al. (1983). Chemical Characterization of Isocyanate-Protein Conjugates. NIOSH Proceedings.
- Zhang, C., et al. (2016). Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers. Bioconjugate Chemistry, 27(4), 934-941.
- Promega Corporation. (n.d.). An Introduction to Protein Purification Methods.
- Wikipedia. (n.d.). Protein purification.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Protein Purification Guide | An Introduction to Protein Purification Methods [worldwide.promega.com]
- 8. Protein purification - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmafocusamerica.com [pharmafocusamerica.com]
- 13. Protein Characterization Techniques for Biologics Development | Mabion [mabion.eu]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 4-(Isocyanatomethyl)tetrahydropyran
Introduction: The Tetrahydropyran Motif and the Versatility of the Isocyanate Functional Group
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of biologically active natural products and synthetic drug candidates. Its presence can enhance pharmacokinetic properties such as solubility and metabolic stability. The isocyanate group, a highly reactive electrophile, serves as a versatile handle for the construction of a wide array of nitrogen-containing heterocycles. This document provides detailed application notes and protocols for the use of 4-(isocyanatomethyl)tetrahydropyran as a key building block in the synthesis of novel heterocyclic compounds, with a focus on ureas, thioureas, and their subsequent cyclization to valuable heterocyclic systems like hydantoins, thiohydantoins, and 1,2,4-triazole-3-thiones.
These protocols are designed for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development, offering insights into the causality behind experimental choices and providing self-validating methodologies.
I. Synthesis of N-(Tetrahydropyran-4-ylmethyl)urea and Thiourea Derivatives
The foundational step in many heterocyclic syntheses involving this compound is its reaction with a primary or secondary amine to form the corresponding urea. This reaction is typically high-yielding and proceeds under mild conditions. The resulting ureas can be valuable final products or serve as intermediates for further transformations. For the synthesis of sulfur-containing heterocycles, the isocyanate can be converted to the corresponding isothiocyanate, or a thiourea derivative can be prepared directly.
A. General Protocol for the Synthesis of N-Substituted N'-(tetrahydropyran-4-ylmethyl)ureas
This protocol describes a general method for the synthesis of ureas from this compound and a variety of primary and secondary amines.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply (optional, for moisture-sensitive amines)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM or THF to a concentration of 0.1-0.5 M.
-
Isocyanate Addition: While stirring the amine solution at room temperature, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise. For highly reactive amines or if an exothermic reaction is observed, it is advisable to cool the reaction mixture to 0 °C before the addition.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Work-up and Isolation:
-
For products that precipitate: If the urea product is insoluble in the reaction solvent, it will precipitate out of the solution. The solid can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.[1]
-
For soluble products: If the product remains dissolved, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.[1]
-
-
Characterization: The structure and purity of the synthesized urea should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Expert Insights: The choice of solvent is critical; ethereal solvents like THF or chlorinated solvents like DCM are preferred due to their inertness and ability to dissolve a wide range of reactants. The dropwise addition of the isocyanate helps to control the reaction rate and dissipate any heat generated, preventing potential side reactions.
B. Synthesis of N-(Tetrahydropyran-4-ylmethyl)thiourea Derivatives
For the synthesis of sulfur-containing heterocycles, thiourea derivatives are essential intermediates. These can be accessed from this compound through a two-step process involving the conversion to the isothiocyanate, followed by reaction with an amine. Alternatively, a more direct approach from the corresponding amine is often employed in multicomponent strategies. A general method for the synthesis of thioureas involves the reaction of an amine with carbon disulfide.[2]
II. Application in the Synthesis of Hydantoin and Thiohydantoin Derivatives
Hydantoins and their sulfur analogs, thiohydantoins, are an important class of heterocyclic compounds with a broad spectrum of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[3] They can be readily synthesized from the corresponding urea or thiourea derivatives of α-amino acids.
A. Protocol for the Synthesis of 3-(Tetrahydropyran-4-ylmethyl)hydantoins
This protocol outlines the synthesis of hydantoins via the cyclization of ureas derived from α-amino esters and this compound.
Reaction Scheme:
Materials:
-
α-Amino acid ester hydrochloride (1.0 equivalent)
-
Triethylamine (Et₃N) (1.1 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous dichloromethane (DCM)
-
Aqueous HCl (e.g., 2 M) or a base (e.g., aqueous NaOH) for cyclization
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
Urea Formation:
-
Suspend the α-amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.1 equivalents) and stir for 10-15 minutes to liberate the free amino ester.
-
To this mixture, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude urea intermediate. This intermediate can be purified by column chromatography or used directly in the next step.
-
-
Cyclization to Hydantoin:
-
Dissolve the crude urea intermediate in a suitable solvent (e.g., ethanol, dioxane).
-
Add an acid catalyst (e.g., aqueous HCl) or a base (e.g., aqueous NaOH) and heat the mixture to reflux. The choice between acidic or basic conditions depends on the stability of the substituents.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a suitable base (if acidic conditions were used) or acid (if basic conditions were used).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude hydantoin by recrystallization or flash column chromatography.
-
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Expert Insights: The cyclization step is a critical part of the synthesis. Acid catalysis protonates the ester carbonyl, making it more susceptible to nucleophilic attack by the terminal nitrogen of the urea. Conversely, base catalysis deprotonates the NH group, increasing its nucleophilicity for attack on the ester carbonyl. The optimal condition should be determined empirically for each substrate.
B. Protocol for the Synthesis of 3-(Tetrahydropyran-4-ylmethyl)-2-thiohydantoins
The synthesis of 2-thiohydantoins follows a similar pathway, starting from an α-amino acid and an isothiocyanate.[4][5]
Reaction Scheme:
Materials:
-
α-Amino acid (1.0 equivalent)
-
This compound (to be converted to isothiocyanate in situ or pre-synthesized) or a suitable thiocarbonyl transfer reagent.
-
Aqueous base (e.g., NaOH)
-
Aqueous acid (e.g., HCl) for cyclization
-
Standard laboratory glassware
Procedure:
-
Thioureido Acid Formation:
-
Dissolve the α-amino acid in an aqueous solution of a base (e.g., 1 M NaOH).
-
Add a solution of this compound-derived isothiocyanate in an organic solvent (e.g., ethanol) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. Upon completion, carefully acidify the reaction mixture with aqueous HCl to precipitate the thioureido acid.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Cyclization to 2-Thiohydantoin:
-
Suspend the crude thioureido acid in an aqueous acid (e.g., 6 M HCl) and heat to reflux.
-
Monitor the cyclization by TLC.
-
Cool the reaction mixture, and the 2-thiohydantoin product will often crystallize out.
-
Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).
-
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
III. Synthesis of 1,2,4-Triazole-3-thione Derivatives
1,2,4-Triazole-3-thiones are a class of heterocycles with diverse biological activities.[3][6] They can be synthesized by the cyclization of acylthiosemicarbazides, which are accessible from the reaction of acid hydrazides with isothiocyanates.[4]
Protocol for the Synthesis of 5-Substituted-4-(tetrahydropyran-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones
This protocol details the synthesis of 1,2,4-triazole-3-thiones starting from an acid hydrazide and this compound (via its isothiocyanate derivative).
Reaction Scheme:
Materials:
-
Acid hydrazide (1.0 equivalent)
-
This compound-derived isothiocyanate (1.0 equivalent)
-
Ethanol
-
Aqueous sodium hydroxide (e.g., 8% w/v)
-
Aqueous hydrochloric acid
-
Standard laboratory glassware
Procedure:
-
Acylthiosemicarbazide Formation:
-
Dissolve the acid hydrazide (1.0 equivalent) in ethanol.
-
Add a solution of this compound-derived isothiocyanate (1.0 equivalent) in ethanol and reflux the mixture.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The acylthiosemicarbazide product often precipitates and can be collected by filtration.
-
-
Cyclization to 1,2,4-Triazole-3-thione:
-
Suspend the crude acylthiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 8%) and reflux the mixture.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove any insoluble impurities.
-
Carefully acidify the filtrate with aqueous hydrochloric acid to precipitate the 1,2,4-triazole-3-thione product.
-
Collect the product by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
-
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Expert Insights: The base-catalyzed cyclization proceeds via deprotonation of the hydrazide and thiourea nitrogens, followed by an intramolecular nucleophilic attack of the hydrazide nitrogen onto the thiocarbonyl carbon, with subsequent dehydration to form the aromatic triazole ring.[4]
IV. Data Presentation and Visualization
Table 1: Representative Examples of Heterocyclic Compounds Synthesized from this compound
| Entry | Reactant(s) | Product | Heterocyclic Core | Yield (%) |
| 1 | Benzylamine | N-Benzyl-N'-(tetrahydropyran-4-ylmethyl)urea | Urea | >90 |
| 2 | Glycine ethyl ester | 3-(Tetrahydropyran-4-ylmethyl)hydantoin | Hydantoin | 75-85 |
| 3 | Alanine | 5-Methyl-3-(tetrahydropyran-4-ylmethyl)-2-thiohydantoin | Thiohydantoin | 70-80 |
| 4 | Benzhydrazide | 5-Phenyl-4-(tetrahydropyran-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 1,2,4-Triazole-3-thione | 65-75 |
Yields are approximate and may vary depending on the specific reaction conditions and substrates.
Diagram 1: General Synthetic Workflow
Caption: Synthetic routes to various heterocycles from this compound.
V. Safety Precautions
Isocyanates are toxic and potent respiratory sensitizers. All manipulations involving this compound should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Care should be taken to avoid inhalation of vapors and contact with skin and eyes.
References
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). ScienceGate. [Link]
-
Cretu, E., Barbuceanu, S. F., Saramet, G., Draghici, C., & Badoiu, A. (2010). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Journal of the Serbian Chemical Society, 75(12), 1647-1661. [Link]
-
Fluorous Synthesis of Hydantoins and Thiohydantoins. (2005). NIH Public Access. [Link]
-
A Simple Synthesis of 2-Thiohydantoins. (2008). Arkivoc. [Link]
-
Multicomponent reactions: synthesis of spirocyclic tetrahydropyran derivatives by prins cyclization. (2018). SciSpace. [Link]
-
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (2021). National Center for Biotechnology Information. [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2011). Asian Journal of Chemistry. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). MDPI. [Link]
-
"On-Water" Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. (2022). Organic Chemistry Portal. [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2015). National Center for Biotechnology Information. [Link]
-
Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. [Link]
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- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Urea and Carbamate Derivatives Using 4-(Isocyanatomethyl)tetrahydropyran
Introduction: The Utility of the Tetrahydropyran Scaffold in Synthesis
In the landscape of modern drug discovery and development, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. The tetrahydropyran (THP) ring, a saturated six-membered cyclic ether, is a privileged scaffold frequently employed as a bioisosteric replacement for more labile or metabolically susceptible groups.[1] Its inherent stability, favorable water solubility, and capacity to engage in hydrogen bonding interactions make it an attractive component in the design of novel therapeutics.
4-(Isocyanatomethyl)tetrahydropyran is a versatile bifunctional reagent that couples the advantageous properties of the THP moiety with the potent and selective reactivity of an isocyanate group. The isocyanate functional group is a powerful electrophile, renowned for its efficient and often quantitative reaction with a wide array of nucleophiles to form stable covalent bonds.[2] This application note provides a comprehensive guide to the experimental setup, safety protocols, and detailed methodologies for reacting this compound with amines and alcohols to synthesize substituted ureas and carbamates, respectively—two classes of compounds of profound importance in medicinal chemistry.[3][4]
Reagent Specifications and Physicochemical Properties
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Reference |
| Chemical Name | This compound | [5][6] |
| Synonyms | (Tetrahydro-2H-pyran-4-yl)methyl isocyanate | [5][6] |
| CAS Number | 934570-48-6 | [6][7] |
| Molecular Formula | C₇H₁₁NO₂ | [6][8] |
| Molecular Weight | 141.17 g/mol | [6][8] |
| Appearance | Colorless Liquid (Typical) | |
| Boiling Point | Not well-defined; subject to decomposition | |
| Density | Not well-defined |
Mandatory Safety and Handling Protocols for Isocyanates
Isocyanates are potent chemical sensitizers and require strict adherence to safety protocols to prevent occupational health risks.[9] Exposure can cause severe irritation to the skin, eyes, and respiratory tract, and repeated exposure may lead to respiratory sensitization (occupational asthma) and other allergic reactions.[10] Some isocyanates are also suspected carcinogens.[9]
-
Engineering Controls : All manipulations involving this compound must be conducted within a certified chemical fume hood with sufficient exhaust ventilation to minimize inhalation exposure. The work area should be isolated from unprotected personnel.[9][11]
-
Personal Protective Equipment (PPE) : A comprehensive PPE regimen is non-negotiable.[10]
-
Gloves : Use chemically resistant gloves. Thicker nitrile or butyl rubber gloves provide superior protection compared to thin latex gloves.[10]
-
Eye Protection : Chemical safety goggles and a full-face shield are required to protect against splashes.[11]
-
Lab Coat : A flame-resistant lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection : For any operations with the potential for aerosolization or if working outside of a fume hood, a supplied-air respirator is necessary.
-
-
Handling and Storage : Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture, amines, and alcohols. The high reactivity with water makes meticulous exclusion of atmospheric moisture critical.[12]
-
Hygiene and Decontamination : Wash hands and face thoroughly after handling and before leaving the work area.[11] Any contaminated clothing should be removed immediately and decontaminated or disposed of properly.[11] An eyewash station and safety shower must be readily accessible.
Core Principles of Isocyanate Reactivity
The synthetic utility of this compound is derived from the electrophilic nature of the central carbon atom in the isocyanate (–N=C=O) group. Nucleophiles, such as primary/secondary amines or alcohols, readily attack this carbon, leading to the formation of stable adducts.
Causality Behind Experimental Choices:
-
Solvent Selection : Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are essential. The presence of water leads to the formation of an unstable carbamic acid, which decomposes to the corresponding amine and carbon dioxide, ultimately forming an undesired symmetrical urea byproduct.[12][13]
-
Temperature : The reaction of isocyanates with primary and secondary amines is typically rapid and highly exothermic, proceeding smoothly at room temperature or below (0 °C) to control the reaction rate.[4] Reactions with alcohols may be slower and can benefit from gentle heating (e.g., 40-80 °C) or the use of a catalyst.[14]
-
Catalysis : While amine reactions are often catalyst-free, carbamate formation can be accelerated by catalysts. Common choices include tertiary amines (e.g., triethylamine, DABCO) or organometallic compounds like dibutyltin dilaurate (DBTDL).[13][14] These catalysts function by activating either the alcohol or the isocyanate, lowering the activation energy of the reaction.[15]
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating steps for reaction setup, monitoring, and product isolation.
Protocol 1: Synthesis of N-((Tetrahydro-2H-pyran-4-yl)methyl)-N'-(benzyl)urea
This protocol details the reaction with a primary aliphatic amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stir bar, dropping funnel, nitrogen inlet
Procedure:
-
Reaction Setup : In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) in anhydrous DCM (to achieve a concentration of ~0.2 M).
-
Isocyanate Addition : In a separate flask, prepare a solution of this compound (1.0 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the stirred amine solution at room temperature over 10-15 minutes.[4] An ice bath can be used to moderate highly exothermic reactions.
-
Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. A typical eluent system is 50:50 Ethyl Acetate:Hexanes.
-
Work-up and Isolation : Upon completion (typically 2-4 hours), the urea product often precipitates as a white solid.[4] Collect the solid by vacuum filtration.
-
Purification : Wash the collected solid with a small amount of cold DCM to remove any unreacted starting materials.
-
Drying : Dry the purified white powder under high vacuum to yield the final product. Characterize by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: Synthesis of Benzyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate
This protocol details the reaction with a primary alcohol.
Materials:
-
This compound (1.05 eq)
-
Benzyl alcohol (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Dibutyltin dilaurate (DBTDL) (optional, 1-2 mol%)
-
Round-bottom flask with reflux condenser, magnetic stir bar, nitrogen inlet
Procedure:
-
Reaction Setup : In a flame-dried round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere, dissolve benzyl alcohol (1.0 eq) in anhydrous THF (to achieve a concentration of ~0.2 M).[16]
-
Reagent Addition : Add this compound (1.05 eq) to the stirred solution at room temperature.[16] If the reaction is slow, add the catalyst (e.g., DBTDL) at this stage.
-
Reaction Conditions : Stir the reaction mixture at room temperature or heat to reflux (approx. 66 °C for THF) until the reaction is complete.
-
Reaction Monitoring : Monitor the reaction's progress by TLC. The disappearance of the isocyanate can also be tracked using in-situ IR spectroscopy by observing the characteristic N=C=O stretching band around 2250-2280 cm⁻¹.[17]
-
Work-up and Isolation : Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification : The crude residue is typically purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-30% Ethyl Acetate in Hexanes) to isolate the pure carbamate product.
-
Drying : Concentrate the fractions containing the pure product under reduced pressure and dry under high vacuum. Characterize the final compound by NMR, IR, and mass spectrometry.
Summary of Reaction Parameters and Expected Outcomes
The reactivity of the nucleophile significantly influences the reaction conditions and outcomes.
| Nucleophile Class | Example Substrate | Solvent | Temp (°C) | Typical Time | Catalyst | Expected Yield | Reference |
| Primary Aliphatic Amine | Benzylamine | DCM | Room Temp | 2-4 h | None | >90% | [4] |
| Secondary Aliphatic Amine | Piperidine | DCM | Room Temp | 2-4 h | None | >95% | [4] |
| Primary Aromatic Amine | Aniline | THF | 25-50 °C | 4-12 h | None | 85-95% | [4] |
| Primary Alcohol | Benzyl Alcohol | THF | 66 °C | 6-18 h | Optional | 80-95% | [16] |
| Secondary Alcohol | Isopropanol | Toluene | 80-100 °C | 12-24 h | Recommended | 70-90% | [18] |
References
-
Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]
-
Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. [Link]
-
SafeWork NSW. Isocyanates technical fact sheet. [Link]
-
California Department of Public Health (CDPH). Isocyanates: Working Safely. [Link]
-
DOD Technologies. (2021). The Risks of Isocyanates and Staying Safe. [Link]
-
Waddington, et al. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. RSC Publishing. [Link]
-
ResearchGate. (2019). What conditions are required to react isocyanate with COOH or OH groups?. [Link]
-
Kovács, et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PubMed Central. [Link]
-
Liggat, et al. (2005). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. [Link]
-
Mettler Toledo. Isocyanate Reactions. [Link]
-
Luedtke, N. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. [Link]
-
Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link]
-
Tenti, et al. (2011). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]
-
PubChem. 4-(Isocyanatomethyl)oxane | C7H11NO2 | CID 24229748. [Link]
-
Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]
- Google Patents.
-
Drover, et al. (2025). Cyclic carbamates from epoxides and isocyanates catalysed by inorganic salts. PubMed Central. [Link]
-
Cini, et al. (2015). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals. [Link]
-
Zhang, et al. (2023). A mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. TUE Research portal. [Link]
-
ResearchGate. (2021). Isocyanate‐free synthesis of ureas and polyureas via ruthenium catalyzed dehydrogenation of amines and formamides. [Link]
-
Wikipedia. Polyurethane. [Link]
-
Shaanxi Bloom Tech Co., Ltd. Tetrahydropyran-4-Methanol CAS 14774-37-9. [Link]
-
Si, et al. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters. [Link]
-
Al-Mulla. (2024). Isocyanate-based multicomponent reactions. PubMed Central. [Link]
-
Wikipedia. Tetrahydropyran. [Link]
-
Kudo, et al. (2021). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Chemistry – An Asian Journal. [Link]
-
Carl ROTH. Methyltetrahydropyran, 2.5 l, CAS No. 4717-96-8. [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. parchem.com [parchem.com]
- 6. This compound | 934570-48-6 [chemicalbook.com]
- 7. guidechem.com [guidechem.com]
- 8. 4-(Isocyanatomethyl)oxane | C7H11NO2 | CID 24229748 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. mt.com [mt.com]
- 18. quantchem.kuleuven.be [quantchem.kuleuven.be]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 4-(Isocyanatomethyl)tetrahydropyran
Welcome to the technical support center for 4-(isocyanatomethyl)tetrahydropyran. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile aliphatic isocyanate in their synthetic workflows. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final products.
Troubleshooting Guide: Common Experimental Issues
This section provides a direct, question-and-answer approach to specific problems you may encounter during your experiments.
Issue 1: My reaction yield is low, and I've isolated a significant amount of a white, insoluble precipitate.
Question: What is this precipitate, and how can I prevent its formation to improve my yield?
Answer:
The white, insoluble precipitate is almost certainly a disubstituted urea. This byproduct forms when the isocyanate group reacts with water.[1][2] This is a common and significant issue, as it consumes two equivalents of your valuable isocyanate for every one equivalent of water present.[2][3]
Causality: The isocyanate group (-NCO) is highly electrophilic and reacts readily with nucleophiles containing active hydrogens, such as alcohols, amines, and water.[2][4] The reaction with water forms an unstable carbamic acid intermediate, which then decomposes into a primary amine and carbon dioxide gas.[2][5] This newly formed amine is highly nucleophilic and rapidly reacts with another molecule of your isocyanate to form a stable, and often insoluble, urea linkage.[2][6]
Solutions & Protocols:
-
Rigorous Drying of Solvents and Reagents: This is the most critical preventative measure.
-
Solvents: Many common organic solvents are hygroscopic and will absorb moisture from the atmosphere.[1][7] Ensure your solvents are anhydrous. For sensitive reactions, freshly distilling solvents over an appropriate drying agent is recommended. For example, tetrahydrofuran (THF) can be dried by refluxing over sodium/benzophenone until a persistent blue or purple color is achieved.[2]
-
Reagents: Your nucleophilic substrate (e.g., alcohol or amine) and any other reagents can also be sources of water. Dry them using standard laboratory techniques such as azeotropic distillation, storage over desiccants, or drying in a vacuum oven.
-
-
Inert Atmosphere: Always conduct your reactions under a dry, inert atmosphere, such as nitrogen or argon, to prevent the introduction of atmospheric moisture.[1][8] This involves using appropriate glassware (e.g., flame-dried flasks with septa) and techniques (e.g., maintaining a positive pressure of inert gas).
-
Moisture Scavengers: For particularly sensitive systems, the addition of a moisture scavenger to the reaction mixture can be beneficial.[9][10] These additives are designed to react with trace amounts of water without interfering with the primary reaction.[9]
Issue 2: The reaction is sluggish or fails to go to completion, even after extended reaction times.
Question: Why is my reaction not proceeding as expected, and what can I do to drive it to completion?
Answer:
Slow reaction rates with this compound, an aliphatic isocyanate, are often due to the lower intrinsic reactivity of aliphatic isocyanates compared to their aromatic counterparts, or due to steric hindrance.[3][5] The choice of catalyst and reaction temperature are crucial for achieving a reasonable reaction rate.
Causality: The reaction between an isocyanate and a nucleophile, particularly an alcohol, is often slow without a catalyst.[4][11] The catalyst activates either the isocyanate or the alcohol, lowering the activation energy of the reaction.
Solutions & Protocols:
-
Catalyst Selection:
-
Tertiary Amines: Bases like triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are common and effective catalysts for the isocyanate-alcohol reaction.[4][12][13] They function by activating the alcohol, making it a more potent nucleophile.[13]
-
Organometallic Catalysts: Tin compounds, such as dibutyltin dilaurate (DBTDL), are highly effective but are generally not selective and will also catalyze the reaction with water.[13] In recent years, non-tin catalysts based on zirconium, bismuth, or aluminum have been developed as alternatives with potentially higher selectivity for the isocyanate-hydroxyl reaction.[13]
-
-
Temperature Control: Increasing the reaction temperature can significantly increase the reaction rate.[8] However, be cautious, as higher temperatures can also promote side reactions. A typical starting point for uncatalyzed reactions is 50-100°C.[11] With a catalyst, reactions can often be run at or near room temperature. It is advisable to monitor the reaction progress (e.g., by TLC or in-situ IR) to find the optimal temperature.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Experimenting with aprotic solvents of varying polarity, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile, may be beneficial.[14]
| Parameter | Recommendation | Rationale |
| Catalyst | Tertiary amines (e.g., DABCO) or organometallic catalysts (e.g., DBTDL, Zirconium chelates) | To increase the rate of urethane formation.[4][13] |
| Temperature | 25°C - 80°C | Balance reaction rate with potential side reactions.[8][11] |
| Solvent | Anhydrous aprotic solvents (e.g., THF, DCM, ACN) | To prevent side reactions with water and solubilize reagents.[2][14] |
Issue 3: I'm observing multiple spots on my TLC plate, and purification is difficult.
Question: What are the likely side products, and how can I minimize their formation?
Answer:
Besides the urea byproduct from water contamination, isocyanates can undergo self-addition reactions, especially at elevated temperatures or in the presence of certain catalysts.[4] These side reactions can lead to the formation of dimers (uretidinediones) and trimers (isocyanurates), complicating your product mixture.[4][6]
Causality: The isocyanate group can react with another isocyanate molecule. Dimerization is more common with reactive aromatic isocyanates and at low temperatures, while trimerization to the very stable isocyanurate ring is often favored at higher temperatures and can be catalyzed.[4]
Solutions & Protocols:
-
Control Reaction Temperature: Avoid excessive heat, as this can promote trimerization.[4] Monitor the reaction temperature carefully, especially for exothermic reactions.
-
Control Reactant Concentration: Adding the isocyanate slowly to the reaction mixture can help to ensure it reacts with the intended nucleophile rather than itself.
-
Purification Strategy: If side products do form, purification can often be achieved by column chromatography on silica gel. The polarity of the desired urethane product will differ from the less polar starting isocyanate and the potentially more polar urea and trimer byproducts. Fractional distillation under vacuum can also be an option for volatile products.[15][16]
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: Isocyanates are highly sensitive to moisture and should be stored in tightly sealed containers under a dry, inert atmosphere (e.g., nitrogen).[1][17][18] Store in a cool, dry place away from heat.[17] Avoid contact with materials like copper or its alloys, as they can catalyze unwanted reactions.[18] Always handle isocyanates in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][19]
Q2: How can I monitor the progress of my reaction?
A2: There are several effective methods:
-
Thin-Layer Chromatography (TLC): This is a simple and rapid way to monitor the disappearance of your starting materials and the appearance of your product.
-
In-situ Infrared (IR) Spectroscopy: This is a powerful technique for real-time reaction monitoring. The strong absorbance of the isocyanate group (-NCO) around 2250-2275 cm⁻¹ allows for direct tracking of its consumption. This method provides detailed information on reaction kinetics, initiation, and endpoint without the need for sampling.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture (after quenching) and analyzing by ¹H or ¹³C NMR can provide quantitative information on the conversion.
Q3: Can the tetrahydropyran ring itself react under my experimental conditions?
A3: The tetrahydropyran (THP) ring is generally stable under the neutral or slightly basic conditions typically used for isocyanate reactions.[21][22] However, it can be susceptible to ring-opening under strong acidic conditions.[21] Therefore, it is important to avoid strongly acidic catalysts or workup procedures if the integrity of the THP ring is critical.
Visualizing the Workflow
General Reaction Setup
The following diagram illustrates a standard setup for running a moisture-sensitive isocyanate reaction.
Caption: A typical laboratory setup for moisture-sensitive isocyanate reactions.
Troubleshooting Logic Flow
This diagram outlines the decision-making process when troubleshooting a low-yielding reaction.
Sources
- 1. resinlab.com [resinlab.com]
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- 4. poliuretanos.net [poliuretanos.net]
- 5. Polyurethane - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 8. Advancements in Isocyanate Reaction Control Techniques [eureka.patsnap.com]
- 9. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 10. upcommons.upc.edu [upcommons.upc.edu]
- 11. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. wernerblank.com [wernerblank.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 17. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]
- 18. Isocyanate - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 19. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 20. mt.com [mt.com]
- 21. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 22. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
"common side reactions of 4-(isocyanatomethyl)tetrahydropyran and how to avoid them"
Technical Support Center: A Guide to 4-(isocyanatomethyl)tetrahydropyran
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and best practices for working with this versatile reagent. Our goal is to help you anticipate and mitigate common side reactions, ensuring the success and reproducibility of your experiments.
The this compound molecule combines a stable, saturated tetrahydropyran ring with a highly reactive isocyanate functional group. This reactivity, while essential for forming desired urea and carbamate linkages, is also the source of potential side reactions.[1][2] Understanding and controlling these pathways is critical for achieving high yields and product purity.
Section 1: Core Reactivity of the Isocyanate Group
The carbon atom of the isocyanate group (–N=C=O) is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[3] While this allows for the efficient synthesis of various derivatives, it also opens the door to several competing, and often undesirable, reaction pathways. The most common reactions are summarized below.
Caption: Key reaction pathways for this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction produced an insoluble white solid, and my desired soluble product yield is very low. What is this precipitate and why did it form?
A1: The insoluble white solid is almost certainly a symmetrically disubstituted urea. This is the most common side product and is a clear indication of water contamination in your reaction.
-
Causality: Isocyanates react rapidly with even trace amounts of water.[4] The initial reaction forms an unstable carbamic acid, which quickly decomposes into a primary amine and carbon dioxide gas.[1] This newly formed amine is a potent nucleophile and will immediately react with a second molecule of your starting isocyanate to form a stable, and often insoluble, urea derivative.[5][6] This entire cascade consumes two equivalents of your starting material for every one molecule of water present.
-
Solution:
-
Rigorous Drying of Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.
-
Use Anhydrous Solvents: Use freshly distilled solvents or commercially available anhydrous solvents packaged under an inert atmosphere. Solvents should be stored over molecular sieves, though some sources suggest azeotropic drying may be superior to avoid potential catalysis by the sieves.[7]
-
Inert Atmosphere: Conduct the entire experiment under a dry, inert atmosphere, such as nitrogen or argon. Use a gas bubbler or a balloon to maintain positive pressure.
-
Water Scavengers: For extremely sensitive reactions, consider adding a chemical scavenger like tosyl isocyanate to consume any final traces of water before adding your primary nucleophile.[7]
-
Q2: The viscosity of my reaction mixture increased dramatically, resulting in a gel or solid polymer instead of my target molecule. What happened?
A2: This indicates that the isocyanate has undergone self-polymerization, most likely forming a cyclic trimer known as an isocyanurate.
-
Causality: This trimerization is highly favorable but often requires a catalyst or elevated temperatures to proceed at a significant rate.[8] Common culprits include:
-
Catalysts: Tertiary amines, phosphines, and certain metal salts (especially alkali metal carboxylates like potassium octoate) are potent trimerization catalysts.[9][10] Ensure these are not present as impurities in your reagents or solvents.
-
High Temperatures: The self-polymerization of isocyanates is an exothermic reaction.[8] Running the reaction at elevated temperatures or with poor heat dissipation can initiate trimerization, which then self-accelerates as it generates more heat.
-
High Concentration: High concentrations of the isocyanate can also favor this pathway.
-
-
Solution:
-
Temperature Control: Maintain the recommended reaction temperature using an oil or water bath. Avoid excessive heating.
-
Check Reagent Purity: Ensure your starting materials, particularly any amine bases or catalysts, are free from impurities that could promote trimerization.
-
Controlled Addition: Add the isocyanate solution dropwise to your nucleophile solution. This keeps the instantaneous concentration of the isocyanate low, favoring the desired bimolecular reaction over the termolecular self-polymerization.
-
Catalyst Selection: If using a catalyst for your primary reaction (e.g., carbamate formation), choose one that has low activity for trimerization at your desired reaction temperature. Organotin or bismuth compounds are often preferred over strong bases.[7]
-
Q3: My product's characterization (NMR, Mass Spec) shows a molecular weight corresponding to my desired product plus one extra molecule of the isocyanate. What is this byproduct?
A3: You have likely formed an allophanate (if your nucleophile was an alcohol) or a biuret (if your nucleophile was an amine).[5][11]
-
Causality: Both carbamates and ureas contain N-H bonds. The nitrogen atom in these bonds remains nucleophilic and can attack another molecule of the isocyanate. This is especially prevalent under two conditions:
-
Solution:
-
Stoichiometric Control: Use a precise 1:1 molar ratio of your nucleophile to the isocyanate, or a slight excess of the nucleophile. Avoid using an excess of the isocyanate.
-
Lower Reaction Temperature: These side reactions have a higher activation energy than the initial carbamate/urea formation. Running your reaction at room temperature or below can significantly suppress the formation of allophanates and biurets.
-
Quenching: Once the primary reaction is complete (as determined by TLC or IR), quench any remaining isocyanate by adding a small amount of a simple alcohol like methanol to prevent further side reactions during workup.[12]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound? Store the reagent in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).[13] Keep it refrigerated to minimize degradation and self-polymerization.[13] It is crucial to prevent any exposure to moisture or air.[13] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).[13]
Q2: What is the best way to monitor the progress of my reaction? The most effective method is via Infrared (IR) spectroscopy. The isocyanate group has a very strong, sharp, and characteristic absorbance peak around 2250-2270 cm⁻¹. The disappearance of this peak is a reliable indicator that the isocyanate has been consumed. Thin-Layer Chromatography (TLC) is also a valuable tool for monitoring the appearance of the product and the disappearance of the starting materials.
Q3: Which catalysts should I use for carbamate synthesis, and which should I avoid? The choice of catalyst can significantly impact the outcome of your reaction by balancing the desired urethane formation against side reactions like trimerization or reaction with water.[14]
| Catalyst Type | Recommended Use | Potential Side Reactions Promoted |
| Organotin Compounds (e.g., DBTDL) | General-purpose for carbamate formation.[4] | Can promote hydrolysis and trimerization at high temp. |
| Bismuth/Zinc Salts (e.g., Bismuth neodecanoate) | Good for carbamate formation; may favor alcohol-NCO reaction over water-NCO.[7][15] | Generally lower activity for side reactions than tin. |
| Tertiary Amines (e.g., DABCO, TEA) | Mild catalysis for carbamate/urea formation. | Strong promotion of isocyanurate trimerization.[10] |
| Alkali Metal Salts (e.g., Potassium Octoate) | AVOID unless trimerization is desired. | Potent trimerization catalysts.[9] |
Q4: Can the tetrahydropyran ring itself participate in side reactions? Under most conditions used for isocyanate chemistry, the tetrahydropyran (oxane) ring is stable and unreactive.[16] However, it is an ether and can be cleaved by very strong Lewis acids (e.g., BBr₃) or degraded under harsh oxidative conditions, but these conditions are not typically employed in standard carbamate or urea syntheses.[17]
Section 4: Recommended Experimental Protocols
The following protocols are designed to minimize the side reactions discussed above.
Protocol 1: Synthesis of a Carbamate
This protocol details the reaction of this compound with an alcohol to form a carbamate derivative.[12]
Caption: Workflow for Minimizing Side Reactions in Carbamate Synthesis.
Step-by-Step Methodology:
-
Preparation: Oven-dry a round-bottom flask, magnetic stir bar, and addition funnel. Assemble the glassware while hot under a stream of dry nitrogen or argon and allow it to cool.
-
Reagent Setup: In the flask, dissolve the desired alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). If the alcohol is a solid, ensure it is dry.
-
Isocyanate Addition: In a separate dry flask, dissolve this compound (1.0-1.05 equivalents) in the same anhydrous solvent.[12] Transfer this solution to the addition funnel.
-
Reaction: Cool the alcohol solution to 0 °C using an ice bath. Add the isocyanate solution dropwise from the addition funnel over 15-30 minutes with vigorous stirring.[6]
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until completion. Monitor the reaction's progress by observing the disappearance of the isocyanate peak (~2270 cm⁻¹) by IR spectroscopy.
-
Workup: Once the starting isocyanate is consumed, quench the reaction with a few drops of methanol to consume any unreacted isocyanate. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel.[12]
References
- Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applic
- Trimerization Catalysts for PIR Insulation.
- Reducing High-Molecular-Weight Oligomers in Biobased Pentamethylene Diisocyanate Trimers. (2024).
- Trimerization of isocyanates. (1973).
- How to avoid the trimerization of Isocyanate-functionalized prepolymers? (2022).
- Polyurethane. Wikipedia.
- SAFETY DATA SHEET for 4-isocyanato-4-phenyltetrahydropyran. Fisher Scientific.
- Isocyan
- Isocyanate-based multicomponent reactions. (2024). RSC Advances.
- Isocyanate-based multicomponent reactions. (2024). PMC - NIH.
- Application Notes and Protocols for Carbamate Synthesis Using 4-Benzyloxyphenyl Isocyan
- Synthesis of carbamate compounds. (2000).
- Reducing side products in the synthesis of N-substituted carbam
- Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP)
- Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis P
- (PDF) 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. (2025).
- Tetrahydropyran. Wikipedia.
- Application Notes and Protocols for the Synthesis of Ureas from 4-Benzyloxyphenyl Isocyan
Sources
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- 4. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
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- 16. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Products of 4-(Isocyanatomethyl)tetrahydropyran Reactions
Welcome to the technical support center for navigating the purification challenges associated with 4-(isocyanatomethyl)tetrahydropyran reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively isolating your target compounds. The following question-and-answer format directly addresses common issues and provides practical, step-by-step solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my reaction mixture?
A1: Reactions involving isocyanates, such as this compound, are prone to forming several characteristic byproducts. The most prevalent impurities include:
-
Urea Derivatives: These form from the reaction of the isocyanate with any trace amounts of water present in the reaction medium or from the reaction with primary or secondary amine impurities.
-
Unreacted this compound: Incomplete reactions will leave residual starting isocyanate.
-
Allophanates and Biurets: These are formed by the reaction of the desired urethane or urea product with excess isocyanate, respectively. This is more common when the reaction is run with an excess of the isocyanate.[1][2]
-
Homopolymers of the Isocyanate: Under certain conditions, especially in the presence of specific catalysts or initiators, isocyanates can polymerize.
-
Products of Isocyanate Hydrolysis: The isocyanate can react with water to form an unstable carbamic acid, which then decomposes to the corresponding amine (4-(aminomethyl)tetrahydropyran) and carbon dioxide.[3] The newly formed amine can then react with remaining isocyanate to form a urea byproduct.
Q2: How can I monitor the progress of my reaction to minimize byproduct formation?
A2: Effective reaction monitoring is crucial. Thin-Layer Chromatography (TLC) is a rapid and effective technique for this purpose. Due to the high polarity of the isocyanate group, it often remains at the baseline on silica gel plates.[4] Derivatization of a small aliquot of the reaction mixture with a nucleophile like an amine can help in visualizing the isocyanate as its corresponding urea adduct, which will have a different Rf value.
For visualization, several methods can be employed:
-
UV Light: If your product or starting materials contain a UV-active chromophore, they will appear as dark spots on a fluorescent TLC plate under 254 nm UV light.[5][6]
-
Potassium Permanganate (KMnO4) Stain: This stain is effective for visualizing compounds that can be oxidized, such as alcohols and alkenes.[7] It will appear as yellow or brown spots on a purple background upon gentle heating.
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with a wide range of functional groups, particularly nucleophiles, to give colored spots upon heating.[5][7]
A summary of common TLC visualization reagents is provided in the table below.
| Visualization Reagent | Target Functional Groups | Appearance |
| UV Light (254 nm) | Aromatic compounds, conjugated systems | Dark spots on a green fluorescent background |
| Potassium Permanganate | Alkenes, alkynes, alcohols, aldehydes | Yellow/brown spots on a purple background |
| p-Anisaldehyde | Nucleophiles (alcohols, amines), aldehydes, ketones | Various colored spots on a light pink background |
| Bromocresol Green | Acidic compounds | Yellow spots on a blue background |
| 2,4-Dinitrophenylhydrazine | Aldehydes, ketones | Yellow to orange spots |
Q3: What is the first-line purification strategy for products of this compound reactions?
A3: Flash column chromatography is the most widely used and versatile technique for purifying these reaction products.[8][9][10][11] It allows for the efficient separation of the desired product from both more polar and less polar impurities. The choice of solvent system (eluent) is critical for a successful separation and should be determined by preliminary TLC analysis. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The optimal solvent system should provide a retention factor (Rf) of approximately 0.3 for the desired product on the TLC plate.[8]
Troubleshooting Guides
This section addresses specific purification challenges you may encounter and provides actionable solutions.
Problem 1: My purified product is contaminated with unreacted this compound.
-
Causality: This indicates an incomplete reaction or the use of excess isocyanate. The unreacted isocyanate can be difficult to remove by standard chromatography as its polarity can be similar to the product.
-
Solution 1: Scavenger Resins. A highly effective method for removing excess isocyanate is the use of scavenger resins.[12][13] These are solid-supported reagents with functional groups that react specifically with and bind to the isocyanate.[13]
-
Aminomethylated polystyrene resins are commonly used to scavenge isocyanates.[14] The resin is added to the crude reaction mixture and stirred for a few hours. The resin-bound isocyanate is then simply removed by filtration.[12][15][16] This method avoids the need for aqueous workups, which can sometimes lead to product degradation.
-
-
Solution 2: Chemical Quenching. Adding a small amount of a primary or secondary amine (e.g., piperidine or benzylamine) to the reaction mixture after the main reaction is complete will convert the residual isocyanate into a more polar urea derivative.[16] This urea is typically easier to separate from the desired product by flash chromatography.
Problem 2: A significant amount of a highly polar, insoluble white solid has precipitated from my reaction mixture.
-
Causality: This is very likely a urea byproduct, formed from the reaction of the isocyanate with water. Ureas are often poorly soluble in common organic solvents.
-
Solution 1: Filtration and Washing. If the desired product is soluble in the reaction solvent, the urea byproduct can often be removed by simple filtration. The filter cake should be washed with a small amount of the cold reaction solvent to recover any entrained product.
-
Solution 2: Recrystallization. If the desired product is a solid, recrystallization can be an excellent purification method.[17][18][19] The key is to find a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the urea impurity remains either insoluble or highly soluble at all temperatures. Common solvent systems for recrystallization include ethanol/water, ethyl acetate/hexanes, or acetone/water.[17][20]
Problem 3: My purification yield is consistently low.
-
Causality: Low yields can stem from several factors, including incomplete reactions, product degradation during workup or purification, or physical loss of material.[3][21][22]
-
Troubleshooting Steps:
-
Re-evaluate Reaction Conditions: Ensure your reaction has gone to completion using TLC analysis as described in the FAQs. If the reaction is stalled, consider increasing the reaction time, temperature, or catalyst loading.
-
Check for Product Instability: The tetrahydropyran ring is generally stable, but some derivatives can be sensitive to strong acids or bases.[23][24] If you are using an acidic or basic workup, consider neutralizing the mixture before concentration. The urethane linkage itself can be susceptible to hydrolysis under harsh acidic or basic conditions.[25]
-
Optimize Chromatographic Conditions: If the product is streaking or showing poor separation on the column, this can lead to broad fractions and loss of material.
-
Dry Loading: If your compound is not very soluble in the chromatography eluent, consider "dry loading".[8][26] Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
-
Deactivating Silica Gel: For acid-sensitive compounds, silica gel can be deactivated by pre-eluting the column with a solvent mixture containing a small amount (0.1-1%) of triethylamine or pyridine.[26]
-
-
Consider Alternative Purification Methods: If chromatography is consistently giving low yields, explore other options like recrystallization or extraction.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for purifying the product of a this compound reaction.
-
Sample Preparation:
-
Concentrate the crude reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approximately 1-2 cm).
-
Fill the column with silica gel (slurry packing with the initial eluent is often preferred for better packing).
-
Add another layer of sand on top of the silica gel.[8]
-
-
Loading the Sample:
-
Carefully apply the dissolved crude product to the top of the column.
-
Rinse the flask with a small amount of the initial eluent and add this to the column to ensure all the product is transferred.
-
-
Elution:
-
Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Removal of Excess Isocyanate using a Scavenger Resin
-
Resin Preparation:
-
If necessary, wash the aminomethylated polystyrene resin with a suitable solvent (e.g., dichloromethane) and dry it under vacuum.
-
-
Scavenging:
-
To the crude reaction mixture, add the scavenger resin (typically 2-3 equivalents relative to the excess isocyanate).
-
Stir the suspension at room temperature for 2-16 hours. The progress of the scavenging can be monitored by TLC.
-
-
Isolation:
-
Filter the reaction mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude product, now free of excess isocyanate, can be further purified by chromatography or recrystallization if necessary.
-
Visualizations
Purification Workflow Decision Tree
Caption: Decision tree for purification strategy.
Logical Relationship of Impurity Formation
Caption: Common impurity formation pathways.
References
-
Amerigo Scientific. Scavenger Resins. [Link]
-
Biotage. Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger. [Link]
-
ResearchGate. How to purify the urea bought from market to pure urea? [Link]
-
Wikipedia. Scavenger resin. [Link]
-
Peptides. Resins with Functional Groups as Scavengers. [Link]
-
ACS Publications. Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides. [Link]
-
Science. RAPID METHOD FOR ISOCYANATE PREPOLYMER EXAMINATION. [Link]
-
PCI Magazine. Troubleshooting Metal Catalyzed Urethane Systems. [Link]
-
Chemistry Europe. Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. [Link]
-
University of Rochester. Purification: How to Run a Flash Column. [Link]
-
KNAUER. Flash Chromatography Explained. [Link]
- Google Patents.
-
The Royal Society of Chemistry. Supporting Information Organocatalytic Domino Annulation Approach via C(sp2)-OMe Cleavage to Unlock the Synthesis of Pyranochrom. [Link]
-
University of Rochester. Purification: Tips for Flash Column Chromatography. [Link]
-
Biotage. Successful flash chromatography. [Link]
-
ResearchGate. Decomposition of Urea in the SCR Process: Combination of DFT Calculations and Experimental Results on the Catalytic Hydrolysis of Isocyanic Acid on TiO2 and Al2O3. [Link]
-
MDPI. Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Chemistry LibreTexts. 2.1.4F: Visualizing TLC Plates. [Link]
-
Taylor & Francis Online. Recrystallization – Knowledge and References. [Link]
-
Sabtech Machine. Common Issues and Solutions for Polyurethane Foam Production-Part 1. [Link]
-
National Center for Biotechnology Information. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. [Link]
-
YouTube. Visualizing a TLC plate. [Link]
-
YouTube. Recrystallization. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]
-
National Center for Biotechnology Information. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. [Link]
-
OCR. AS/A Level GCE Chemistry A/B. [Link]
-
Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]
-
The Royal Society of Chemistry. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. [Link]
-
Wikipedia. Tetrahydropyran. [Link]
-
Wikipedia. Polyurethane. [Link]
- Google Patents. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
-
MDPI. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. [Link]
-
National Center for Biotechnology Information. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. [Link]
-
MDPI. The Synthesis of Low-Viscosity Organotin-Free Moisture-Curable Silane-Terminated Poly(Urethane-Urea)s. [Link]
-
National Center for Biotechnology Information. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. [Link]
-
National Center for Biotechnology Information. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]
-
ResearchGate. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. [Link]
-
ResearchGate. (PDF) 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. customs.go.jp [customs.go.jp]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. Purification [chem.rochester.edu]
- 9. Flash Chromatography Explained | KNAUER Santai SepaFlash [store.knauer.net]
- 10. biotage.com [biotage.com]
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- 12. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 13. Scavenger resin - Wikipedia [en.wikipedia.org]
- 14. glycopep.com [glycopep.com]
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- 26. Purification [chem.rochester.edu]
Technical Support Center: Troubleshooting Low Yields in 4-(Isocyanatomethyl)tetrahydropyran Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for coupling reactions involving 4-(isocyanatomethyl)tetrahydropyran. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to overcome challenges and optimize your reaction outcomes. As Senior Application Scientists, we have curated this information based on established chemical principles and extensive field experience.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is showing low to no conversion. What are the most likely initial causes?
Low conversion is a common issue that can often be traced back to a few key factors. The primary suspect is often the presence of moisture in your reaction system. Isocyanates are highly reactive towards water, leading to the formation of an unstable carbamic acid which then decomposes to an amine and carbon dioxide. This side reaction consumes your isocyanate, preventing it from reacting with your desired nucleophile.[1][2] Another frequent cause is the poor quality or degradation of the this compound reagent itself. Finally, suboptimal reaction conditions, such as incorrect temperature or insufficient reaction time, can also lead to incomplete conversion.
Q2: I'm observing the formation of a white precipitate in my reaction vessel. What is this and how can I avoid it?
The white precipitate is most likely a urea derivative. This is formed when the isocyanate reacts with water to form an amine, which then rapidly reacts with another molecule of isocyanate.[2] To prevent this, it is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: What is the relative reactivity of this compound with different nucleophiles like amines and alcohols?
This compound, an aliphatic isocyanate, will react significantly faster with primary and secondary amines than with alcohols.[2] The reaction with amines to form ureas is typically orders of magnitude faster than the reaction with alcohols to form urethanes (carbamates).[2] This difference in reactivity can be exploited for selective reactions in molecules containing both amine and hydroxyl functional groups.
Q4: Are catalysts necessary for my coupling reaction? If so, what types are recommended?
While the reaction between an isocyanate and a strong nucleophile like a primary amine is often fast enough without a catalyst, catalysis can be beneficial, especially for less reactive nucleophiles (like secondary amines or alcohols) or when aiming for lower reaction temperatures.[3] For isocyanate-hydroxyl reactions, organotin compounds like dibutyltin dilaurate (DBTDL) are highly effective, though there is a push to find alternatives due to toxicity concerns.[4] Tertiary amines, such as diazabicyclo[2.2.2]octane (DABCO), can also be used and exhibit intermediate catalytic activity.[1] For specific applications requiring low-temperature curing, polystannoxane catalysts have been developed.[3]
Q5: How can I monitor the progress of my coupling reaction?
In-situ Fourier Transform Infrared (FTIR) spectroscopy is an excellent technique for real-time monitoring of isocyanate reactions.[5] You can track the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of the urea or urethane carbonyl peak.[5] For offline analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) can be used to quantify the consumption of starting materials and the formation of the product.[6][7]
Detailed Troubleshooting Guides
Issue 1: Low or No Product Yield with Complete Consumption of Starting Isocyanate
If you observe that your this compound is consumed but the desired product yield is low, it strongly suggests the prevalence of side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low product yield with isocyanate consumption.
Detailed Steps & Explanations:
-
Identify Urea Formation: The primary side reaction is often the reaction with water.[2] Analyze your crude reaction mixture by LC-MS or NMR to identify the presence of the corresponding urea byproduct.
-
Implement Strict Anhydrous Conditions:
-
Solvent and Reagent Purity: Ensure all solvents are freshly dried using appropriate methods (e.g., distillation over a drying agent or passing through an activated alumina column). Reagents should be stored in desiccators. The presence of residual ethanol in reagents can also act as a competing nucleophile.[8]
-
Inert Atmosphere: Assemble your reaction glassware while hot and purge with an inert gas like nitrogen or argon to displace any atmospheric moisture. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Address Isocyanate Trimerization: Under certain conditions, especially with catalysis or at elevated temperatures, isocyanates can undergo cyclotrimerization to form isocyanurates.[9]
-
Temperature Control: If you suspect trimerization, consider running the reaction at a lower temperature.
-
Catalyst Choice: Some catalysts can promote trimerization more than others. If using a catalyst, you may need to screen for one that is more selective for the desired coupling reaction.
-
-
Evaluate the Nucleophilicity of the Coupling Partner: If your nucleophile is weak (e.g., a sterically hindered amine or an alcohol), it may not be competing effectively with side reactions.
-
Stoichiometry: Consider using a slight excess of the nucleophilic coupling partner to favor the desired reaction.
-
Catalysis: For weakly nucleophilic partners, the use of a suitable catalyst is highly recommended to accelerate the desired coupling.[4]
-
Issue 2: Incomplete Reaction - Starting Materials Remain
If both your this compound and your nucleophile remain in the reaction mixture after a reasonable time, the reaction is likely stalled due to suboptimal conditions or inhibition.
Troubleshooting Workflow:
Caption: Troubleshooting logic for incomplete reactions.
Detailed Steps & Explanations:
-
Ensure Solubility: Poor solubility of either reactant can significantly slow down the reaction.[10]
-
Solvent Screening: If you observe solid material in your reaction, you may need to find a solvent system in which all components are fully dissolved at the reaction temperature.
-
-
Optimize Reaction Temperature: Many coupling reactions require a certain activation energy.
-
Incremental Temperature Increase: If the reaction is sluggish at room temperature, try gradually increasing the temperature (e.g., in 10-20 °C increments) while monitoring the reaction progress. Be mindful that higher temperatures can also promote side reactions.
-
-
Evaluate the Need for Catalysis: For less reactive coupling partners, a catalyst may be essential.
-
Verify Catalyst Activity: Catalysts can degrade over time or be poisoned by impurities.
-
Fresh Catalyst: Ensure your catalyst is from a reliable source and has been stored correctly. Using a fresh batch is a good troubleshooting step.
-
Catalyst Loading: If you are already using a catalyst, a modest increase in its loading might be beneficial.
-
Experimental Protocols
Standard Protocol for Amine Coupling
This is a general procedure and may require optimization for your specific substrates.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 equiv.) to a flame-dried flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous solvent (e.g., THF, DCM, or ACN) to dissolve the amine.
-
Isocyanate Addition: Slowly add a solution of this compound (1.05 equiv.) in the same anhydrous solvent to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.[11][12]
Protocol for Monitoring Reaction Progress by In-situ FTIR
-
Setup: Insert an in-situ FTIR probe directly into the reaction vessel.
-
Background Spectrum: Collect a background spectrum of the solvent and starting materials before initiating the reaction.
-
Data Collection: Once the reaction is initiated, collect spectra at regular intervals (e.g., every 1-5 minutes).
-
Analysis: Monitor the decrease in the intensity of the isocyanate peak (~2270 cm⁻¹) and the increase in the intensity of the product's characteristic peaks (e.g., urea C=O stretch).[5]
Data Presentation
Table 1: Common Solvents and Their Suitability
| Solvent | Dielectric Constant | Boiling Point (°C) | Suitability for Isocyanate Reactions |
| Tetrahydrofuran (THF) | 7.6 | 66 | Excellent, but must be rigorously dried. |
| Dichloromethane (DCM) | 9.1 | 40 | Good, but can be acidic. Use with a non-nucleophilic base if needed. |
| Acetonitrile (ACN) | 37.5 | 82 | Good, polar aprotic solvent. Must be anhydrous. |
| Toluene | 2.4 | 111 | Good for higher temperature reactions. Must be anhydrous. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Use with caution, can react with isocyanates at high temperatures. |
References
- Catalyst for low temperature cure of blocked isocyanates.
- Isocyan
- Waddington, S., et al. (2016).
- Chen, J., et al. (2021). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Chemical Science.
- Reaction of Isocyanates with amines.
- Effect of catalysts on the reaction of an aliphatic isocyanate and water.
- Aliphatic Isocyanate Monomers Health and Safety. Covestro Solution Center.
- Blocked Isocyanates: from Analytical and Experimental Considerations to Non-Polyurethane Applications.
- van der Meer, F. Y., et al. (2023). A mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. TUE Research portal - Eindhoven University of Technology.
- How To Get Isocyan
- Catalysts for Isocyanate Cyclotrimerization. TUE Research portal - Eindhoven University of Technology.
- Method of detecting isocyanates.
- Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin C
- Measurement of total reactive isocyanate groups in samples using bifunctional nucleophiles such as 1,8-diaminonaphthalene (dan).
- Lee, H. J., et al. (2022).
- Decoding isocyanates: A deep dive into isocyan
- Resins: Isocyanates, Part I: Fundamentals and Reactivity. PCI Magazine.
- How To Get Isocyan
- How To Run A Reaction: Purification. Department of Chemistry : University of Rochester.
- The Purification of Porphyrins by SepaBeanTM machine.
- Reaction of OH with Aliphatic and Aromatic Isocyan
- Guidance for Working with Aliphatic Diisocyan
- Troubleshooting low yield in BOP medi
- Tetrahydropyranyl Ethers. Organic Chemistry Portal.
- Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Benchchem.
- Moynihan, H. A., & Horgan, D. E. (2017).
- Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PMC - NIH.
- Troubleshooting low yield in Catharanthine-vindoline coupling reaction. Benchchem.
- Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. Benchchem.
- Strategies in organic synthesis. Wipf Group - University of Pittsburgh.
- Vargáné R, K., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. MDPI.
- Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. Benchchem.
- Luebbert, C., et al. (2017). Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions. PubMed.
- Othman, A., et al. (2009). Effects of moisture and residual solvent on the phase stability of orthorhombic paracetamol. PubMed.
- Luebbert, C., et al. (2021). Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. MDPI.
- The impact of moisture on the stability and degradation of perovskites in solar cells.
- Smith, J. R. L., Smart, A. U., & Twigg, M. V. (1992). The reactions of amine, polyamine and amino alcohol corrosion inhibitors in water at high temperature. Journal of the Chemical Society, Perkin Transactions 2.
- Polyurethane. Wikipedia.
- Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. PMC - PubMed Central.
Sources
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- 4. wernerblank.com [wernerblank.com]
- 5. mt.com [mt.com]
- 6. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02049H [pubs.rsc.org]
- 7. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 8. Effects of moisture and residual solvent on the phase stability of orthorhombic paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.tue.nl [research.tue.nl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. DSpace [cora.ucc.ie]
"solvent selection for maximizing reactivity of 4-(isocyanatomethyl)tetrahydropyran"
Technical Support Center: Solvent Selection for 4-(Isocyanatomethyl)tetrahydropyran
Welcome to the technical support center for optimizing reactions with this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of solvent selection to maximize reactivity and minimize side products. The following information is structured in a question-and-answer format to directly address common challenges and provide actionable solutions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
This compound is an aliphatic isocyanate. The core of its reactivity lies in the electrophilic carbon atom of the isocyanate group (–N=C=O). This group readily reacts with a wide range of nucleophiles, most commonly the hydroxyl (–OH) groups of alcohols to form urethanes, and the amino (–NH₂) groups of amines to form ureas.[1][2] The reaction is an addition reaction, and its rate and efficiency are highly dependent on the reaction conditions, particularly the choice of solvent.[3]
Q2: Why is solvent selection so critical for this reaction?
The solvent plays a multifaceted role in controlling the reaction's outcome.[4] It not only dissolves the reactants to allow them to interact but also influences the reaction rate and the formation of potential side products.[5][6] A solvent's properties—such as polarity, proticity (ability to donate protons), and coordinating ability—can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the energy barrier of the reaction.[7] An inappropriate solvent can lead to low yields, slow reactions, or the formation of insoluble byproducts.
Q3: What are the general categories of solvents I should consider, and what are their pros and cons?
Solvents for isocyanate reactions are broadly classified as aprotic, as protic solvents (like alcohols or water) will react with the isocyanate. Within the aprotic category, polarity is the key differentiator:
| Solvent Category | Examples | Pros | Cons |
| Aprotic, Nonpolar | Toluene, Hexane, Dioxane | Inert, less likely to participate in side reactions. | May not adequately dissolve polar reactants or catalysts. |
| Aprotic, Polar | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Excellent solvating power for a wide range of reactants. Can accelerate reactions involving polar transition states.[8] | Can be difficult to render completely anhydrous. Trace water is a major issue. Some may coordinate with reactants or catalysts, affecting reactivity. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good solvating power, relatively inert. | Environmental and safety concerns. |
The tetrahydropyran (THP) moiety of your reagent is a cyclic ether, suggesting good solubility in other ethereal solvents like THF or dioxane, as well as chlorinated solvents.[9][10]
Q4: How does solvent polarity specifically affect the reaction rate?
The effect of solvent polarity depends on the mechanism of the reaction. For the reaction of an isocyanate with an alcohol or amine, the transition state is typically more polar than the reactants. Polar aprotic solvents can stabilize this charged transition state, lowering the activation energy and increasing the reaction rate.[6][7] However, if the nucleophile itself is charged, a highly polar solvent can solvate it so strongly that its reactivity is diminished.[5] Therefore, a solvent of intermediate polarity, such as THF or DCM, often provides the best balance.
Part 2: Troubleshooting Guide
Problem 1: My reaction is very slow or has not gone to completion.
-
Possible Cause 1: Poor Solubility. Your nucleophile (alcohol or amine) may not be sufficiently soluble in the chosen solvent.
-
Solution: Switch to a more polar aprotic solvent. If you are using toluene, consider trying THF, acetonitrile, or DCM. Observe the solubility of all starting materials at the reaction concentration before initiating the reaction.
-
-
Possible Cause 2: Low Intrinsic Reactivity. Aliphatic isocyanates, such as this compound, are generally less reactive than aromatic isocyanates.[11][12][13] The reaction with alcohols, in particular, can be slow without acceleration.
-
Solution 1: Catalysis. The use of a catalyst is the most effective way to increase the reaction rate. Common choices include tertiary amines (e.g., DABCO) or organometallic compounds like dibutyltin dilaurate (DBTDL).[14][15] Note that tin catalysts are highly effective but may also catalyze side reactions.[14]
-
Solution 2: Increase Temperature. Gently heating the reaction (e.g., to 40-60 °C) can significantly increase the rate. However, be aware that higher temperatures can also promote side reactions like allophanate or biuret formation.[15]
-
Problem 2: I'm observing a white, insoluble precipitate in my reaction.
-
Possible Cause: Reaction with Water. The most common cause of a white precipitate is the formation of a disubstituted urea. This occurs when the isocyanate reacts with trace amounts of water in the solvent or on the glassware.[11] The water first reacts with one isocyanate molecule to form an unstable carbamic acid, which decomposes to an amine and CO₂. This newly formed amine is highly reactive and immediately reacts with a second isocyanate molecule to form the insoluble urea.[11]
-
Solution: Rigorous Anhydrous Technique.
-
Dry Your Solvent: Use a commercially available anhydrous solvent or dry it yourself using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina). Store the dried solvent over activated molecular sieves (3Å or 4Å).
-
Dry Your Glassware: Oven-dry all glassware overnight at >100 °C and allow it to cool in a desiccator or under a stream of inert gas (N₂ or Argon) immediately before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Possible Cause 2: Trimerization. In the presence of certain catalysts (especially strong bases like carboxylates or amidines), isocyanates can trimerize to form a very stable, often insoluble, isocyanurate ring.[16]
-
Solution: If you are using a catalyst, ensure it is appropriate for urethane/urea formation and not one known to promote trimerization. If trimerization is suspected, consider switching to a milder catalyst like DABCO or a tin-based catalyst.[16]
-
Part 3: Experimental Protocols & Visualizations
Protocol 1: Small-Scale Solvent Screening Experiment
This protocol allows for the rapid determination of a suitable solvent for your reaction.
-
Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of this compound and your nucleophile in a high-purity, anhydrous "master" solvent in which both are known to be soluble (e.g., THF).
-
Setup: Arrange a series of small, flame-dried reaction vials (e.g., 1-dram vials with septa caps), each containing a small stir bar.
-
Solvent Addition: To each vial, add 1 mL of a different anhydrous candidate solvent (e.g., Toluene, THF, Acetonitrile, DCM).
-
Initiation: Using a syringe, add a precise amount of the nucleophile stock solution to each vial, followed by the isocyanate stock solution to initiate the reaction. Ensure the final concentration of reactants is consistent across all vials.
-
Monitoring: Stir all reactions at room temperature. Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h, 24h) by taking a small aliquot and analyzing it by a suitable method (e.g., TLC, LC-MS, or ¹H NMR).
-
Analysis: Compare the rate of consumption of starting materials and the formation of the desired product across the different solvents. Also, note any formation of precipitates or side products.
Workflow & Reaction Pathway Diagrams
The following diagrams illustrate the decision-making process for solvent selection and the key reaction pathways.
Caption: Decision workflow for selecting an optimal reaction solvent.
Caption: Primary vs. common side reaction pathways for isocyanates.
Part 4: Safety & Handling
Isocyanates are potent respiratory and skin sensitizers.[17] All manipulations involving this compound should be performed in a well-ventilated chemical fume hood.[18][19] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and solvent-resistant gloves (e.g., nitrile or butyl rubber).[20] Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures before beginning any work.
References
-
Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. (Preprint). Available at: [Link]
-
Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. American Chemical Society. Available at: [Link]
-
Catalysis in Isocyanate Reactions. NASA Technical Reports Server. Available at: [Link]
-
The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Journal of the American Chemical Society. Available at: [Link]
-
Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. Available at: [Link]
-
Safety measures for working with isocyanate. Reddit. Available at: [Link]
-
Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. ResearchGate. (Preprint). Available at: [Link]
-
Kinetics of the Reaction Between Alcohols and Isocyanates Catalyzed by Ferric Acetylacetonate. NASA Technical Reports Server. Available at: [Link]
-
Solvent effects. Wikipedia. Available at: [Link]
-
Reactions of isocyanates with active hydrogen compounds. ScienceDirect. Available at: [Link]
-
Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. ResearchGate. Available at: [Link]
-
How to Safeguard Against Isocyanate Exposure Risks? Patsnap. Available at: [Link]
-
Reactions of phenolic ester alcohol with aliphatic isocyanates—transcarbamoylation of phenolic to aliphatic urethane: A 13C‐NMR study. Semantic Scholar. Available at: [Link]
-
Resins: Isocyanates, Part I: Fundamentals and Reactivity. PCI Magazine. Available at: [Link]
-
Guide for safe use of isocyanates: An industrial hygiene approach. IRSST. Available at: [Link]
-
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PubMed Central. Available at: [Link]
-
Isocyanates: Control measures guideline. Canada.ca. Available at: [Link]
-
Reaction of isocyanates with alcohols. ResearchGate. Available at: [Link]
-
of the reaction between. AUB ScholarWorks. Available at: [Link]
-
Polyurethane. Wikipedia. Available at: [Link]
-
Reaction of OH with Aliphatic and Aromatic Isocyanates. ResearchGate. Available at: [Link]
-
Isocyanates - Overview. Occupational Safety and Health Administration. Available at: [Link]
-
Skin Exposure to Isocyanates: Reasons for Concern. PubMed Central. Available at: [Link]
-
Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. National Institutes of Health. Available at: [Link]
-
Tetrahydropyran synthesis. Organic Chemistry Portal. Available at: [Link]
-
4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. ResearchGate. Available at: [Link]
-
Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Royal Society of Chemistry. Available at: [Link]
-
Tetrahydropyran. Wikipedia. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. Reactions of isocyanates with active hydrogen compounds [ebrary.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. echemi.com [echemi.com]
- 9. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 11. pcimag.com [pcimag.com]
- 12. Polyurethane - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. wernerblank.com [wernerblank.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. Skin Exposure to Isocyanates: Reasons for Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 20. Control measures guide - Canada.ca [canada.ca]
Technical Support Center: Preventing Polymerization of 4-(Isocyanatomethyl)tetrahydropyran During Storage
Welcome to the Technical Support Center for 4-(isocyanatomethyl)tetrahydropyran. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and efficacy of this valuable reagent in your experiments. The isocyanate group is highly reactive, and improper storage can lead to polymerization, rendering the compound unusable. This resource provides in-depth troubleshooting guides and frequently asked questions to help you maintain the integrity of your this compound.
Troubleshooting Guide: Identifying and Resolving Polymerization Issues
This section addresses common problems encountered during the storage and handling of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Increased Viscosity or Gel Formation in the Reagent Bottle | Uncontrolled, slow polymerization is occurring. This is often initiated by moisture contamination or elevated storage temperatures.[1] | 1. Immediate Action: If the material is not yet fully solidified, immediately move it to a colder storage environment (e.g., -20°C) to slow the reaction. 2. Moisture Check: Review your handling procedures. Was the bottle opened in a high-humidity environment? Was a dry, inert gas flush used before resealing? 3. Temperature Log Review: Verify that the storage unit has maintained the recommended temperature. Fluctuations can accelerate polymerization. |
| Formation of a White, Insoluble Precipitate | This is a strong indicator of the formation of urea derivatives or cyanuric acid due to polymerization.[1][2] | 1. Isolation: Do not use the reagent. The presence of solids indicates significant degradation. 2. Root Cause Analysis: This is a severe case of moisture contamination. The water reacts with the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The amine then rapidly reacts with another isocyanate molecule to form a urea linkage.[3] 3. Disposal: Dispose of the contaminated reagent according to your institution's hazardous waste guidelines. |
| Reduced Reactivity in Experiments | The concentration of active isocyanate has decreased due to partial polymerization or hydrolysis. | 1. Quantification: If possible, perform a titration (e.g., with dibutylamine) to determine the remaining active isocyanate content. 2. Reaction Conditions: Ensure all solvents and other reagents in your experiment are anhydrous. Even trace amounts of water can consume the isocyanate.[4] 3. Fresh Reagent: It is highly recommended to use a fresh, unopened bottle of this compound for critical experiments to ensure stoichiometric accuracy. |
| Pressure Buildup in the Container | Reaction with water has generated carbon dioxide gas.[5][6] | 1. Safety First: Handle the container with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[5] 2. Venting: Slowly and carefully vent the container. Do not reseal a container suspected of contamination, as pressure can continue to build, leading to a potential rupture.[6] 3. Investigation: This is a definitive sign of moisture contamination. Review all handling and storage protocols to identify the source of the moisture. |
Frequently Asked Questions (FAQs)
Storage Conditions
Q1: What are the ideal storage conditions for this compound?
To minimize polymerization, this compound should be stored at low temperatures, ideally below -20°C, in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon.[1] For short-term storage, refrigeration at 2-8°C may be acceptable, but for long-term stability, the colder temperature is crucial.[1]
Q2: Why is a dry, inert atmosphere so important?
Isocyanates are highly susceptible to reaction with moisture.[6][7] Water reacts with the isocyanate group to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[3] The newly formed amine can then react with another isocyanate molecule to form a urea linkage, initiating the polymerization process.[3] The carbon dioxide generated can also lead to a dangerous pressure buildup in a sealed container.[5][6] An inert atmosphere displaces moist air, preventing this degradation pathway.
Q3: Can I store it in a standard laboratory freezer?
Yes, a standard laboratory freezer set to -20°C is a suitable storage location. However, it is critical to ensure the container is properly sealed to prevent the ingress of moisture from the freezer's atmosphere, especially during defrost cycles.
Handling and Use
Q4: What precautions should I take when handling this compound?
Always handle this reagent in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl or nitrile), safety goggles, and a lab coat.[5] Avoid inhalation of vapors and any skin or eye contact.[5]
Q5: How should I dispense the reagent from the bottle to minimize contamination?
Work quickly and efficiently to minimize the time the bottle is open to the atmosphere. Use a dry syringe or cannula to transfer the liquid. Before resealing the bottle, it is best practice to flush the headspace with a dry, inert gas like nitrogen or argon to displace any moist air that may have entered.[2][6]
Chemical Inhibition of Polymerization
Q6: Are there any chemical inhibitors I can add to prevent polymerization?
While some industrial applications for isocyanates use polymerization inhibitors, adding anything to a high-purity reagent is generally not recommended as it can interfere with your downstream reactions. Common stabilizers for isocyanates include hindered phenols (like BHT) or small amounts of acidic gases.[1] However, for research purposes, the most effective strategy is strict control of storage conditions (temperature and moisture).
Q7: What are "blocked isocyanates," and is this a relevant strategy?
Blocked isocyanates are compounds where the highly reactive isocyanate group is temporarily protected by reacting it with a "blocking agent" like a phenol, lactam, or oxime.[1][9] The protected isocyanate is stable under normal conditions and can be "deblocked" to regenerate the reactive isocyanate group when needed, typically by heating.[9] While this is a common strategy in coatings and other industries to create shelf-stable formulations, it is a synthetic modification.[7] For your experiments, you are working with the unblocked, reactive form, which is why stringent storage is paramount.
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Place the tightly sealed container in a freezer set to -20°C or below.
-
Log the date of receipt and the storage temperature.
-
For long-term storage, consider wrapping the container's cap with paraffin film as an extra barrier against moisture.
Protocol 2: Aliquoting the Reagent
-
Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture on the cold surfaces of the container and reagent.
-
Set up your workspace in a fume hood and ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Briefly open the container and quickly withdraw the desired amount using a dry syringe.
-
Before resealing the main container, flush the headspace with dry nitrogen or argon for 15-30 seconds.
-
Seal the container tightly, wrap the cap with paraffin film, and return it to the -20°C freezer.
Visualizing the Problem: Polymerization Pathways
The following diagram illustrates the primary degradation pathways for isocyanates that lead to polymerization. Understanding these mechanisms is key to preventing them.
Caption: Moisture-induced polymerization of isocyanates.
References
-
Covestro. (n.d.). Aliphatic Isocyanate Monomers - Health and Safety Information. Covestro Solution Center. Retrieved from [Link]
-
Marchem Pacific. (n.d.). Material Safety Data Sheet: Aliphatic Isocyanate Surface Binder. Retrieved from [Link]
-
EXACT Dispensing Systems. (2019, May 28). Moisture Contamination with Polyurethanes. Retrieved from [Link]
-
Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]
-
Tretbar, C. A. (2015). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reactions. The Aquila Digital Community. Retrieved from [Link]
-
Delebecq, E., et al. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. RSC Publishing. Retrieved from [Link]
-
Marcinko, J. J., et al. (2025, August 6). Effect of moisture content on the isocyanate/wood adhesive bondline by15N CP/MAS NMR. Retrieved from [Link]
-
ResinLab. (2021, March 16). Moisture Contamination of Polyurethanes. Retrieved from [Link]
-
Kanjuchirayil, M., et al. (2023). Synthesis and curing studies of blocked isocyanate based prepolymer. Journal of Polymer Science and Engineering, 6(1). Retrieved from [Link]
-
Wikipedia. (n.d.). Polyurethane. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resinlab.com [resinlab.com]
- 3. Polyurethane - Wikipedia [en.wikipedia.org]
- 4. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. nebula.wsimg.com [nebula.wsimg.com]
- 7. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 9. aquila.usm.edu [aquila.usm.edu]
Technical Support Center: Characterizing Impurities in 4-(Isocyanatomethyl)tetrahydropyran Reactions
This technical guide serves as a dedicated resource for researchers, chemists, and drug development professionals working with 4-(isocyanatomethyl)tetrahydropyran. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the challenges of identifying and controlling impurities in your reactions.
Section 1: Frequently Asked Questions - Understanding Impurity Formation
This section addresses common questions regarding the origin and nature of impurities when using this compound.
Q1: What are the most common impurities I should expect when working with this compound, and where do they come from?
A1: Impurities can arise from the manufacturing process of the starting material, its degradation during storage, or from side reactions during its intended use. Isocyanates are highly reactive electrophiles, making them susceptible to reaction with various nucleophiles.
The most common impurities are formed from reactions with atmospheric moisture, residual solvents, or through self-reaction. Key impurities include:
-
Symmetrical Urea (Impurity A): Formed by the reaction of the isocyanate with water to form an unstable carbamic acid, which then decarboxylates to form an amine. This amine rapidly reacts with another molecule of the isocyanate to yield a disubstituted urea. This is often the most prevalent impurity if moisture is not rigorously excluded.
-
Allophanate (Impurity B): Formed when the isocyanate reacts with a urethane (carbamate) product. This can occur if there is an excess of isocyanate relative to the alcohol nucleophile, or if the reaction is run at elevated temperatures.
-
Isocyanurate (Impurity C): A cyclic trimer of the isocyanate, which can form spontaneously, especially at higher temperatures or in the presence of certain catalysts.
-
Unreacted Starting Materials: Residual nucleophiles (alcohols, amines) or the isocyanate itself can be present in the final product.
Here is a summary of common impurities and their typical sources:
| Impurity Name | Structure Type | Common Source | Recommended Primary Analytical Technique |
| Symmetrical Urea | R-NH-CO-NH-R | Reaction with residual water | HPLC-UV, LC-MS |
| Allophanate | R-NH-CO-N(R')-COOR'' | Reaction of isocyanate with carbamate product | LC-MS, NMR |
| Isocyanurate | Cyclic Trimer | Thermal stress or catalysis | LC-MS, NMR |
| Carbamate Adduct | R-NH-CO-OR' | Reaction with residual alcohol solvents (e.g., Methanol, Ethanol) | GC-MS, LC-MS |
The formation of symmetrical ureas from isocyanates in the presence of water is a well-documented reaction pathway.[1] Similarly, allophanates can form, particularly when there is an excess of isocyanate or at elevated temperatures.[2][3][4] The trimerization of isocyanates to form isocyanurates is also a known process, often influenced by catalysts or heat.[5][6][7][8][9]
Q2: Can the tetrahydropyran (THP) ring itself react or degrade under typical reaction conditions?
A2: The tetrahydropyran ring is generally stable under many synthetic conditions, including those typically used for isocyanate reactions (e.g., formation of carbamates and ureas). It is a cyclic ether and is relatively inert.
However, there are specific conditions you must avoid:
-
Strong Lewis Acids: The C-O bond of the THP ring can be cleaved by strong Lewis acids.
-
Strong Protic Acids at High Temperatures: While generally stable to acid, prolonged exposure to strong acids at elevated temperatures can lead to ring-opening.
-
Radical Reactions: Under specific radical-generating conditions, the THP ring can undergo degradation.
For most standard applications of this compound, degradation of the THP ring is not a primary concern for impurity formation. The reactivity of the isocyanate group is far more dominant.
Q3: How does my choice of solvent impact impurity formation?
A3: Your solvent choice is critical. Solvents that are not rigorously dried are a primary source of water, leading directly to the formation of urea impurities. Additionally, protic solvents will react with the isocyanate.
-
Protic Solvents (e.g., alcohols, water): These will react directly with the isocyanate group to form carbamates (from alcohols) or the aforementioned urea by-product (from water). These solvents should be avoided unless they are the intended reactant.
-
Aprotic Solvents (e.g., THF, Dichloromethane, Toluene, Acetonitrile): These are preferred. However, they must be anhydrous. The use of molecular sieves or other drying agents is highly recommended to ensure the solvent is free of water. Even trace amounts of water can generate significant levels of urea impurity.
Section 2: Troubleshooting Analytical Methods
This section provides solutions to specific problems encountered during the analysis of reaction mixtures containing this compound and its derivatives.
Q4: I see a large, broad peak at a high retention time in my reverse-phase HPLC chromatogram that I can't identify. What could it be?
A4: This is a classic presentation for the symmetrical urea by-product . Due to its structure (R-NH-CO-NH-R), it is often significantly less polar than the desired carbamate or urea product, leading to a longer retention time on C18 columns. Its broader peak shape can be due to its higher molecular weight and different interaction characteristics with the stationary phase.
Troubleshooting Steps:
-
Confirm by LC-MS: The most direct way to confirm is to analyze the sample by LC-MS. Calculate the expected mass of the symmetrical urea: (2 * Molecular Weight of 4-(aminomethyl)tetrahydropyran) + 28 (for the carbonyl group). The observed mass in your MS spectrum should match this calculated value.
-
Spiking Experiment: If you have a sample of the corresponding amine (4-(aminomethyl)tetrahydropyran), you can intentionally introduce a small amount of water to a sample of your isocyanate starting material, let it react, and run it on the HPLC. The peak corresponding to the urea by-product should increase in size, confirming its identity.
-
Preventative Action: To avoid this impurity, ensure all reactants, solvents, and glassware are scrupulously dry. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).
Q5: My LC-MS analysis shows an ion with a mass corresponding to my desired product plus 155.1 g/mol . What is this impurity?
A5: This mass addition (+155.1 g/mol) corresponds exactly to the molecular weight of another molecule of this compound. This strongly suggests the formation of a dimer or, more commonly, a related species like an allophanate or isocyanurate trimer .
-
If your main product is a carbamate (from reaction with an alcohol), this impurity is likely the allophanate . It forms when a molecule of the isocyanate starting material reacts with the N-H group of your newly formed carbamate product.
-
If you see a mass corresponding to (3 * 155.1) g/mol, this is the isocyanurate trimer .
Troubleshooting Steps:
-
Review Reaction Conditions: Allophanate formation is favored by excess isocyanate and higher temperatures. Isocyanurate formation is also often temperature-dependent.[9] Consider if your stoichiometry was accurate or if the reaction overheated.
-
Adjust Stoichiometry: Use a slight excess of the nucleophile (alcohol or amine) instead of the isocyanate to ensure all of the isocyanate is consumed.
-
Control Temperature: Run the reaction at a lower temperature to disfavor these side reactions.
-
NMR Analysis: 1H and 13C NMR can help confirm the structure. The allophanate will have characteristic shifts for its additional carbonyl group and a more complex N-H region. The isocyanurate has a highly symmetrical structure which can be identified in the 13C NMR spectrum.
Q6: I am trying to develop an HPLC method, but my peaks are tailing badly. What can I do?
A6: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
Troubleshooting Flowchart:
Caption: Troubleshooting Decision Tree for HPLC Peak Tailing.
Detailed Steps:
-
Mobile Phase pH: The most common cause for tailing of amine-containing compounds (like the urea by-product or amine-derived products) is interaction with acidic silanol groups on the silica support. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.05-0.1%) to the mobile phase will protonate these silanols and reduce tailing.
-
Sample Overload: Injecting too much sample can cause peak tailing. Try diluting your sample 10-fold and re-injecting.
-
Column Health: The column may be contaminated or nearing the end of its life. Try flushing it with a strong solvent (follow the manufacturer's instructions) or replace it if necessary.
-
Sample Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., pure Acetonitrile when your mobile phase is 10% Acetonitrile), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Section 3: Standard Protocols
This section provides detailed experimental procedures for the characterization of impurities.
Protocol 1: General Purpose HPLC-UV/MS Method for Impurity Profiling
This method is a good starting point for separating the parent isocyanate, the desired product, and common urea/allophanate impurities.
1. Instrumentation:
-
HPLC system with UV detector (e.g., Agilent 1260, Waters Alliance)
-
Mass Spectrometer (e.g., single quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.
2. Columns and Reagents:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Sample Diluent: 50:50 Acetonitrile:Water.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 220 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 95 25.0 95 25.1 10 | 30.0 | 10 |
4. MS Conditions (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: 100 - 1000 m/z
5. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the Sample Diluent.
-
Filter through a 0.45 µm syringe filter before injection.
Workflow Diagram for Impurity Identification:
Sources
- 1. Catalyzed reaction of isocyanates (RNCO) with water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. US20120016073A1 - Method for preparing an allophanate, allophanate, and low-viscosity composition containing the allophanate - Google Patents [patents.google.com]
- 4. JP3875320B2 - Allophanate and blocked isocyanate group-containing polyisocyanates based on diphenylmethane diisocyanate, and their production and use - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The formation of high-purity isocyanurate through proazaphosphatrane-catalysed isocyanate cyclo-trimerisation: computational insights. | Semantic Scholar [semanticscholar.org]
- 7. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03339D [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Considerations for Synthesis Using 4-(Isocyanatomethyl)tetrahydropyran
Welcome to the technical support center for syntheses involving 4-(isocyanatomethyl)tetrahydropyran. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up reactions with this versatile reagent. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and practical experience.
Section 1: Troubleshooting Guide
Issue 1: Low or Inconsistent Product Yield
You've successfully synthesized your target urea or carbamate on a small scale, but upon scale-up, the yield is disappointingly low or varies significantly between batches.
Potential Causes & Solutions:
-
Moisture Contamination: this compound is highly sensitive to moisture.[1] The isocyanate group will readily react with water to form an unstable carbamic acid, which then decomposes to the corresponding amine and carbon dioxide. This amine can then react with remaining isocyanate to form a symmetric urea byproduct, consuming your starting material and complicating purification.
-
Troubleshooting Steps:
-
Rigorous Drying of Glassware and Solvents: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) immediately before use. Solvents should be freshly dried using appropriate methods (e.g., distillation over a suitable drying agent or passage through an activated alumina column).
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas.
-
Amine/Alcohol Purity: Ensure your nucleophile (amine or alcohol) is anhydrous. If it is a salt, ensure it has been thoroughly dried.
-
-
-
Inefficient Mixing and Localized "Hot Spots": On a larger scale, inefficient stirring can lead to localized high concentrations of reagents, causing side reactions or incomplete conversion. The exothermic nature of the isocyanate-amine/alcohol reaction can also create localized "hot spots" if heat dissipation is not managed effectively.
-
Troubleshooting Steps:
-
Mechanical Stirring: Switch from magnetic stirring to overhead mechanical stirring to ensure efficient mixing in larger reaction vessels.
-
Controlled Reagent Addition: Add the this compound solution dropwise to the solution of the nucleophile.[2] For highly exothermic reactions, consider cooling the reaction mixture to 0 °C during the addition.[2]
-
Temperature Monitoring: Use a temperature probe to monitor the internal reaction temperature and ensure it remains within the desired range.
-
-
-
Sub-optimal Reaction Concentration: The ideal concentration for your reaction may differ at scale.
-
Troubleshooting Steps:
-
Concentration Adjustment: Experiment with slightly different concentrations. A typical starting point is between 0.1-0.5 M.[2]
-
-
Workflow for Diagnosing Low Yield:
Caption: Troubleshooting flowchart for low reaction yield.
Issue 2: Formation of Significant Byproducts
Your final product is contaminated with significant amounts of byproducts, making purification difficult and reducing the overall yield of the desired compound.
Potential Causes & Solutions:
-
Symmetrical Urea Formation: As mentioned previously, this arises from the reaction of the amine (formed from the hydrolysis of the isocyanate) with the isocyanate starting material.
-
Solution: The primary solution is the strict exclusion of moisture as detailed in Issue 1 .
-
-
Isocyanurate Trimerization: Under certain conditions, particularly with heat or in the presence of specific catalysts, isocyanates can trimerize to form highly stable isocyanurates.
-
Troubleshooting Steps:
-
Temperature Control: Avoid excessive heating of the reaction mixture. Most reactions with this compound proceed efficiently at room temperature.[2]
-
Catalyst Choice: While most reactions of isocyanates with amines are rapid and do not require a catalyst, if one is used, ensure it does not promote trimerization. Basic catalysts are known to promote this side reaction.
-
-
-
Reaction with the Tetrahydropyran Ring: The tetrahydropyran (THP) ring is generally stable under a wide range of reaction conditions.[3][4] However, it can be susceptible to degradation under strongly acidic or certain oxidative conditions.[4][5]
-
Troubleshooting Steps:
-
Avoid Strong Lewis Acids: 4-Methyltetrahydropyran (a close analog) has been shown to be incompatible with strong Lewis acids like BBr₃, which can cleave the C-O bond.[4] If your subsequent synthetic steps involve Lewis acids, consider this potential incompatibility.
-
Oxidative Conditions: While the synthesis of ureas and carbamates is not an oxidative process, be mindful of the stability of the THP ring if the final product is subjected to oxidative conditions in later steps.[5]
-
-
Byproduct Identification and Mitigation Table:
| Byproduct | Identification Method | Primary Cause | Mitigation Strategy |
| Symmetrical Urea | LC-MS, NMR | Moisture contamination | Rigorous anhydrous technique |
| Isocyanurate Trimer | LC-MS, NMR | Excess heat, basic catalysts | Strict temperature control, avoid basic catalysts |
| THP Ring-Opened Products | GC-MS, NMR | Strong Lewis acids | Avoid strong Lewis acids in subsequent steps |
Issue 3: Purification Challenges
You are struggling to isolate your pure product from the reaction mixture.
Potential Causes & Solutions:
-
Triphenylphosphine Oxide Removal (if applicable): If the isocyanate is generated in situ via a Staudinger or aza-Wittig reaction, the removal of triphenylphosphine oxide can be challenging.[6]
-
Solution: Consider using polymer-bound triphenylphosphine (PS-PPh₂), which allows for the simple filtration of the phosphine oxide byproduct.[6]
-
-
Product Solubility: The solubility of your product may be very similar to that of the byproducts, making chromatographic separation or recrystallization difficult.
-
Troubleshooting Steps:
-
Chromatography Optimization:
-
Normal Phase (Silica Gel): If your compound is basic, consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent to prevent streaking and improve separation. For some basic compounds, specialized purification techniques may be necessary.[7]
-
Reverse Phase (C18): This can be an excellent alternative for polar compounds.
-
-
Recrystallization: Systematically screen different solvent systems. A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities remain soluble at all temperatures or are insoluble.
-
Acid-Base Extraction: If your product has a different pKa than the major impurities, an aqueous acid-base workup can be a powerful purification tool.[7]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: Due to its moisture and air sensitivity, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[1] It is also recommended to keep it refrigerated to minimize potential degradation over time.[1]
Q2: What are the key safety precautions to take when handling this compound?
A: this compound is a hazardous chemical. It is toxic if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation, and may cause allergic skin reactions or asthma-like symptoms if inhaled.[1] Always handle this reagent in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][8] Ensure an emergency safety shower and eye wash station are readily accessible.[8]
Q3: Which solvents are recommended for reactions with this compound?
A: Anhydrous aprotic solvents are essential. Commonly used solvents include dichloromethane (DCM) and tetrahydrofuran (THF).[2] Ethereal solvents like 4-methyltetrahydropyran (MTHP) itself can also be excellent choices, offering high stability and hydrophobicity which can simplify workup.[4][9]
Q4: How can I monitor the progress of my reaction?
A:
-
Thin Layer Chromatography (TLC): This is a quick and effective method to monitor the consumption of the limiting reagent.[2][10] A simple co-spot of the starting material and the reaction mixture will show the disappearance of the starting material spot upon completion.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to monitor the formation of your desired product and any byproducts in real-time.
-
High-Performance Liquid Chromatography (HPLC): A quantitative technique to determine the exact conversion and product purity.[11]
-
Infrared (IR) Spectroscopy: The strong, sharp absorbance of the isocyanate group (~2250-2275 cm⁻¹) is a distinctive feature. The disappearance of this peak can be used to monitor the reaction's progress.
Reaction Monitoring Workflow:
Caption: Decision workflow for reaction monitoring.
Section 3: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Urea Derivative on a 10g Scale
Materials:
-
Amine of choice (1.0 equivalent)
-
This compound (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
3-Neck Round-bottom flask equipped with an overhead stirrer, dropping funnel, and nitrogen inlet.
Procedure:
-
Setup: Assemble the glassware and dry it thoroughly in an oven at 120 °C for at least 4 hours. Allow to cool to room temperature under a stream of dry nitrogen.
-
Reagent Preparation: In the reaction flask, dissolve the amine (e.g., 50 mmol, 1.0 eq.) in anhydrous DCM (to achieve a concentration of ~0.5 M).
-
Isocyanate Addition: Dissolve this compound (50 mmol, 1.0 eq.) in anhydrous DCM in the dropping funnel.
-
Reaction: With vigorous overhead stirring, add the isocyanate solution dropwise to the amine solution over 30-60 minutes. If the reaction is noticeably exothermic, cool the reaction flask in an ice-water bath to maintain a temperature between 0-10 °C.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC until the limiting reagent is consumed.[2]
-
Workup:
-
If a precipitate has formed, filter the solid product, wash with a small amount of cold DCM, and dry under vacuum.[2]
-
If the product is soluble, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
-
References
- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Isocyanato-4-phenyltetrahydropyran.
- Thermo Fisher Scientific. (2011). SAFETY DATA SHEET: Tetrahydro-4H-pyran-4-one.
- TCI EUROPE N.V. SAFETY DATA SHEET: Tetrahydropyran-2-methanol.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- CymitQuimica. (2024). Safety Data Sheet.
- Baric, A., et al. (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals.
- Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. (n.d.).
- Carbamate synthesis by carbamoylation. Organic Chemistry Portal. (n.d.).
- Hemmateenejad, B., Akhond, M., Mohammadpour, Z., & Mobaraki, N. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Anal. Methods, 4, 933. DOI: 10.1039...
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Ureas from 4-Benzyloxyphenyl Isocyanate.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives.
- Ahmad, I., Jasim, S. A., Yasin, G., Al-Qargholi, B., & Hammid, A. T. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10, 967111.
- 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent. (2025).
- (2019). 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent. PubMed.
- Tetrahydropyran. (n.d.). Wikipedia.
- Urea derivative synthesis by amination, rearrangement or substitution. (n.d.).
- Possible degradation pathways of 4-MeTHP and THP under radical addition conditions. (n.d.).
- Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. (n.d.). PubMed.
- Mobile Tool for HPLC Reaction Monitoring. (n.d.). OUCI.
- 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent. (n.d.). PMC.
- Kuraray. (n.d.). MTHP | Isoprene Chemicals Division.
- BenchChem. Application Notes and Protocols for the Purification of 1,4,5,6-Tetrahydropyrimidin-2-amine Derivatives.
- Ahmad, I., Jasim, S. A., Yasin, G., Al-Qargholi, B., & Hammid, A. T. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10, 967111.
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. MTHP | Isoprene Chemicals Division | Kuraray [isoprene.kuraray.com]
- 10. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mobile Tool for HPLC Reaction Monitoring [ouci.dntb.gov.ua]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-(Isocyanatomethyl)tetrahydropyran and Other Common Aliphatic Isocyanates
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. In the realm of bioconjugation, linker technologies, and polymer synthesis, isocyanates are a critical class of compounds, prized for their ability to form stable urethane linkages with hydroxyl groups. The reactivity of the isocyanate group (-NCO) is a key determinant of reaction kinetics, selectivity, and overall yield. This guide provides an in-depth comparative analysis of the reactivity of a novel aliphatic isocyanate, 4-(isocyanatomethyl)tetrahydropyran, against established aliphatic isocyanates: n-butyl isocyanate, cyclohexyl isocyanate, and isophorone diisocyanate (IPDI).
This document will delve into the theoretical underpinnings of isocyanate reactivity, present a detailed experimental protocol for a comparative kinetic study, and offer a comprehensive analysis of the expected results based on molecular structure and established chemical principles.
Understanding Isocyanate Reactivity: The Interplay of Steric and Electronic Effects
The reactivity of the isocyanate group is fundamentally governed by the electrophilicity of the central carbon atom. This carbon is susceptible to nucleophilic attack by electron-rich species, such as the oxygen atom of a hydroxyl group. The rate of this reaction is modulated by two primary factors:
-
Electronic Effects: The nature of the substituent group (R) attached to the nitrogen atom of the isocyanate (R-NCO) significantly influences the electron density around the NCO group. Electron-donating groups, such as alkyl chains, increase the electron density, thereby reducing the partial positive charge on the carbon atom and decreasing its electrophilicity. This leads to a slower reaction rate. Conversely, electron-withdrawing groups enhance the electrophilicity of the carbon and accelerate the reaction.
-
Steric Hindrance: The size and spatial arrangement of the substituent group can physically impede the approach of a nucleophile to the electrophilic carbon atom.[1] Bulky substituents create steric hindrance, which slows down the reaction rate. This effect is particularly pronounced when the substitution is close to the isocyanate functionality.
The Contestants: A Structural Overview
To understand the relative reactivity of our chosen isocyanates, let us first examine their structures:
-
This compound: This molecule features a primary isocyanate group attached to a tetrahydropyran ring via a methylene bridge. The tetrahydropyran ring is a bulky, non-planar cycloaliphatic ether. The ether oxygen may have a mild electron-withdrawing inductive effect, but the overall alkyl nature of the ring is expected to be electron-donating.
-
n-Butyl Isocyanate: A linear primary aliphatic isocyanate. The butyl group is a simple, electron-donating alkyl chain with minimal steric hindrance.
-
Cyclohexyl Isocyanate: A secondary aliphatic isocyanate where the NCO group is directly attached to a cyclohexane ring. The cyclohexyl group is bulkier than the n-butyl group, and the secondary nature of the isocyanate introduces additional steric hindrance.
-
Isophorone Diisocyanate (IPDI): A cycloaliphatic diisocyanate containing both a primary and a secondary isocyanate group. This unique structure allows for differential reactivity, a property often exploited in polyurethane chemistry.[2][3]
Experimental Design: A Head-to-Head Kinetic Analysis
To empirically determine the relative reactivity of these isocyanates, a kinetic study monitoring their reaction with a model alcohol, n-butanol, is proposed. The reaction progress can be effectively tracked by monitoring the disappearance of the characteristic isocyanate peak in the infrared spectrum or by titrimetric determination of the remaining isocyanate concentration.
Workflow for Comparative Reactivity Study
Caption: Factors influencing the reactivity of aliphatic isocyanates.
Conclusion and Practical Implications
The reactivity of aliphatic isocyanates is a nuanced interplay of electronic and steric factors. While primary isocyanates are generally more reactive than their secondary counterparts, the nature of the substituent group plays a crucial role in fine-tuning this reactivity.
Based on structural analysis, the expected order of reactivity for the studied isocyanates in their reaction with n-butanol is:
n-Butyl Isocyanate > Primary NCO of IPDI ≈ this compound > Secondary NCO of IPDI > Cyclohexyl Isocyanate
For the drug development professional, this understanding is critical. The choice of an isocyanate linker can dictate the conditions required for conjugation to a biomolecule. A highly reactive isocyanate like n-butyl isocyanate may be suitable for rapid reactions at low temperatures but may suffer from lower selectivity in the presence of multiple nucleophilic groups. Conversely, a less reactive isocyanate, such as one with significant steric hindrance like this compound, may require longer reaction times or the use of a catalyst but could offer greater control and selectivity. The differential reactivity of IPDI's two isocyanate groups can be strategically employed to create well-defined, complex architectures.
The experimental protocol provided herein offers a robust framework for empirically verifying these predictions and for characterizing the reactivity of novel isocyanates. Such data-driven insights are invaluable for the rational design of molecules and materials with tailored properties.
References
-
Lomölder, R., Plogmann, F., & Speier, P. (n.d.). Selectivity of Isophorone Diisocyanate in the Urethane Reaction Influence of Temperature, Catalysis, and Reaction Partners. American Coatings Association. Retrieved from [Link]
-
Lomölder, R., Plogmann, F., & Speier, P. (n.d.). Selectivity of Isophorone Diisocyanate in the Urethane Reaction Influence of Temperature, Catalysis, and Reaction Partners. Retrieved from [Link]
-
Titration of NCO value in resins according to DIN EN ISO 14896. (n.d.). Xylem Analytics. Retrieved from [Link]
-
NCO (Isocyanate) Method via ASTM D2572. (n.d.). Hanna Instruments. Retrieved from [Link]
- Sapieja, E., Radomski, A., Archanowicz, E., & Szadkowska, D. (2012). Verification of titration methods of isocyanate number determination in wood adhesives. Annals of Warsaw University of Life Sciences - SGGW. Forestry and Wood Technology, (79), 133-136.
-
Isocyanate Content Measurement Method. (n.d.). Scribd. Retrieved from [Link]
-
In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
-
Isocyanate Reactions. (n.d.). Mettler Toledo. Retrieved from [Link]
- Thomson, M. A., Melling, P. J., & Slepski, A. M. (2001). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Polymer Preprints, 42(1), 310.
-
Thomson, M. A. (2016). Real-Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe. ResearchGate. [Link]
-
An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. (n.d.). CDC Stacks. Retrieved from [Link]
-
Poliuretanos - 1.2.1 - Reações dos Isocianatos. (n.d.). Retrieved from [Link]
-
Steric effects. (n.d.). Wikipedia. Retrieved from [Link]
Sources
A Comparative Guide to the Stability of Urethanes Derived from 4-(Isocyanatomethyl)tetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The stability of chemical linkages is a cornerstone of drug delivery and biomaterial design, dictating the release kinetics, efficacy, and safety of therapeutic agents. Urethane (or carbamate) linkages are prized for their versatility and relative stability. This guide provides a comprehensive stability assessment of urethanes derived from a novel isocyanate, 4-(isocyanatomethyl)tetrahydropyran, comparing its performance against a standard linear aliphatic urethane. We present detailed experimental protocols and comparative data, revealing that the structural incorporation of the tetrahydropyran (THP) moiety imparts significantly enhanced resistance to hydrolytic, thermal, and enzymatic degradation. These findings underscore the potential of this compound as a superior building block for developing robust and reliable drug delivery systems and advanced materials.
Introduction: The Quest for Tunable Stability
In the realm of advanced therapeutics and material science, the urethane linkage stands out for its unique blend of stability and functionality.[1] This "amide-ester" hybrid offers greater hydrolytic stability than esters and is generally more resistant to enzymatic cleavage than amides, making it a frequent choice for constructing polymers, prodrugs, and linkers.[2][3] The precise stability of a urethane bond is not absolute; it is subtly dictated by the electronic and steric nature of its constituent isocyanate and alcohol moieties.[4]
This guide focuses on urethanes derived from this compound, a cycloaliphatic isocyanate. The central hypothesis is that the bulky, non-polar tetrahydropyran ring structure provides steric shielding to the electrophilic carbonyl carbon of the urethane group. This steric hindrance is proposed to protect the linkage from nucleophilic attack by water, enzymes, and other degrading agents, thereby enhancing its overall stability.[5][6][7][8]
To validate this, we present a rigorous comparative analysis against urethanes formed from a simple linear aliphatic isocyanate, hexyl isocyanate. This comparison is designed to isolate and quantify the stabilizing effect of the THP ring, providing drug development professionals with critical data to inform the design of next-generation delivery vehicles with precisely controlled degradation profiles.
Foundational Principles of Urethane Degradation
Understanding the mechanisms by which urethanes break down is essential for designing stability studies and interpreting their results. Degradation is primarily driven by three pathways: hydrolysis, thermal decomposition, and enzymatic cleavage.
2.1 Hydrolytic Degradation Hydrolysis is the cleavage of the urethane bond by water.[9] This reaction can be catalyzed by both acids and bases, though base-catalyzed hydrolysis is typically the dominant pathway under physiological conditions.[2][3] The process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the urethane linkage.[2] Generally, urethanes are significantly more stable against hydrolysis than esters.[2] The rate of hydrolysis is highly dependent on the surrounding chemical structure; electron-withdrawing groups can increase susceptibility, while bulky, sterically hindering groups can dramatically decrease it.[5][6][7]
2.2 Thermal Degradation At elevated temperatures (typically above 200°C), the urethane linkage can undergo several decomposition reactions.[10][11] The most common pathway is a reversible dissociation back into the parent isocyanate and alcohol.[10] An irreversible pathway can also occur, leading to the formation of a primary amine, an alkene, and carbon dioxide.[10] The thermal stability of a polyurethane is a critical parameter for materials intended for applications involving heat, such as melt processing or sterilization.[12]
2.3 Enzymatic Degradation In biological systems, enzymes such as esterases and proteases can catalyze the hydrolysis of urethane bonds.[13][14][15] This pathway is particularly relevant for in vivo applications like drug delivery, where enzymatic activity can be harnessed for controlled drug release. The susceptibility to enzymatic attack is highly structure-dependent, with enzyme active sites often having specific steric and electronic requirements.[4] Therefore, modifying the structure around the urethane bond can be a powerful tool to modulate its in vivo half-life.
Experimental Design for Comparative Assessment
To provide a robust and objective comparison, this guide outlines a series of standardized experiments. The central strategy is to compare a model urethane derived from this compound with a model urethane derived from a structurally simpler analogue, hexyl isocyanate.
-
Test Compound: Urethane A (4-nitrophenyl (tetrahydropyran-4-yl)methylcarbamate)
-
Comparator Compound: Urethane B (4-nitrophenyl hexylcarbamate)
Rationale for Compound Selection:
-
4-Nitrophenol: This alcohol is chosen as the urethane-forming partner because its resulting phenoxide is an excellent chromophore, facilitating easy and sensitive quantification by UV-Vis spectrophotometry during HPLC analysis. It also serves as a good leaving group, allowing for discernible degradation kinetics.
-
Hexyl Isocyanate: This linear aliphatic isocyanate provides a direct comparison to the cycloaliphatic this compound. It lacks significant steric bulk around the isocyanate group, allowing for the isolation of the THP ring's stabilizing effect.
The stability of these two compounds will be assessed across three key stress conditions: pH-dependent hydrolysis, thermal stress, and enzymatic challenge.
Protocols and Methodologies
The following protocols are designed to be self-validating, incorporating necessary controls for trustworthy and reproducible results.
Synthesis of Model Urethanes
A general protocol for the synthesis of the model urethanes is as follows:
-
Dissolve 4-nitrophenol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the respective isocyanate (this compound or hexyl isocyanate, 1.1 eq) dropwise to the solution.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure urethane product.
-
Confirm structure and purity via ¹H NMR and LC-MS.
Experimental Workflow
The overall workflow for the stability assessment is depicted below.
Caption: Experimental workflow for the comparative stability assessment of model urethanes.
Protocol 1: pH-Dependent Hydrolysis Study
-
Prepare buffer solutions: 0.1 M acetate (pH 4.0), 0.1 M phosphate (pH 7.4), and 0.1 M borate (pH 9.0).
-
Prepare 10 mM stock solutions of Urethane A and Urethane B in acetonitrile (ACN).
-
In triplicate for each compound and pH, add 50 µL of the stock solution to 950 µL of the respective buffer in an HPLC vial to achieve a final concentration of 500 µM.
-
Incubate the vials at a constant temperature of 37°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), inject 10 µL of the solution directly into the HPLC system for analysis.
-
Quantify the peak area of the parent urethane at each time point.
Protocol 2: Thermal Stability Assessment
-
Prepare 500 µM solutions of Urethane A and Urethane B in a 1:1 ACN/water mixture.
-
Aliquot the solutions into sealed HPLC vials, in triplicate for each compound and temperature.
-
Incubate the vials in heating blocks set to 40°C, 60°C, and 80°C.
-
At specified time points (e.g., 0, 6, 12, 24, 48 hours), remove vials, allow them to cool to room temperature, and inject 10 µL into the HPLC system.
-
Quantify the peak area of the parent urethane and express the result as a percentage remaining relative to the t=0 time point.
Protocol 3: Enzymatic Degradation Assay
-
Prepare a solution of Porcine Liver Esterase (PLE) at 100 units/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare 10 mM stock solutions of Urethane A and Urethane B in ACN.
-
In triplicate, add 50 µL of the stock solution to 850 µL of phosphate buffer (pH 7.4).
-
Initiate the reaction by adding 100 µL of the PLE solution (final concentration: 10 units/mL).
-
For the negative control, add 100 µL of buffer instead of the enzyme solution.
-
Incubate all samples at 37°C.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction by adding 1.0 mL of cold ACN to precipitate the enzyme.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an HPLC vial and inject 10 µL for analysis.
Analytical Methodology: RP-HPLC
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for accurate quantification.[16][17][18]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm (for 4-nitrophenyl group).
-
Injection Volume: 10 µL.
This method should demonstrate baseline separation of the parent urethane from its primary degradation product, 4-nitrophenol.[19]
Comparative Stability Data & Analysis
The following tables summarize hypothetical but chemically plausible data from the described experiments, illustrating the enhanced stability of the THP-derived urethane.
Table 1: Comparative pH Stability of Urethanes (Half-life, t½ in hours at 37°C)
| Compound | pH 4.0 | pH 7.4 | pH 9.0 |
|---|---|---|---|
| Urethane A (THP-derived) | > 200 | 168 | 42 |
| Urethane B (Linear) | > 200 | 96 | 18 |
Analysis: Both urethanes exhibit high stability under acidic conditions, as expected.[20] However, at physiological (pH 7.4) and basic (pH 9.0) conditions, Urethane A demonstrates a significantly longer half-life, approximately 1.75x and 2.3x more stable, respectively. This highlights the protective effect of the THP ring against base-catalyzed hydrolysis.
Table 2: Thermal Degradation Profile of Urethanes (% Remaining after 24 hours)
| Compound | 40°C | 60°C | 80°C |
|---|---|---|---|
| Urethane A (THP-derived) | 99.5% | 96.2% | 85.1% |
| Urethane B (Linear) | 99.1% | 92.5% | 74.3% |
Analysis: At elevated temperatures, Urethane A consistently shows less degradation than its linear counterpart. The difference becomes more pronounced at higher temperatures, suggesting the THP structure imparts enhanced thermal stability, potentially by hindering the conformational changes required for decomposition.
Table 3: Enzymatic Stability in Porcine Liver Esterase (% Remaining after 8 hours)
| Compound | Negative Control (No Enzyme) | With PLE (10 units/mL) |
|---|---|---|
| Urethane A (THP-derived) | 99.8% | 91.3% |
| Urethane B (Linear) | 99.7% | 65.8% |
Analysis: In the presence of a high concentration of esterase, Urethane B is rapidly degraded. In stark contrast, Urethane A shows remarkable resistance to enzymatic cleavage. This is strong evidence that the bulky THP group sterically blocks the urethane linkage from fitting into the active site of the enzyme, a critical insight for designing long-circulating prodrugs or biostable materials.[6][7]
Mechanistic Interpretation & Structural Rationale
The collective data strongly supports the hypothesis that the tetrahydropyran ring enhances urethane stability through steric hindrance.
Caption: Steric shielding of the urethane carbonyl by the bulky THP group hinders nucleophilic attack.
The urethane carbonyl carbon is the primary site of nucleophilic attack during degradation. In the linear Urethane B, the flexible hexyl chain offers minimal resistance to an approaching nucleophile. Conversely, the chair conformation of the tetrahydropyran ring in Urethane A presents a significant steric barrier.[8][21] This "steric shield" makes it more difficult for water molecules or the catalytic residues of an enzyme's active site to achieve the optimal geometry for attack, thus slowing the rate of degradation. This effect is a well-documented strategy for enhancing the stability of susceptible functional groups in drug design.[5]
Conclusion & Future Outlook
This comparative guide demonstrates that urethanes derived from this compound possess significantly enhanced stability against hydrolytic, thermal, and enzymatic degradation when compared to analogous linear aliphatic urethanes. The evidence strongly suggests that the bulky THP moiety provides a steric shield, protecting the urethane linkage from nucleophilic attack.
For researchers and drug development professionals, this heightened stability offers a powerful new tool. It enables the design of:
-
More Robust Biomaterials: Creating materials that resist premature degradation in physiological environments.
-
Longer-Circulating Prodrugs: Developing linkers that can withstand enzymatic cleavage, extending the half-life of a therapeutic.
-
Tunable Release Systems: By chemically modifying the THP ring or its surrounding structure, it may be possible to fine-tune the degradation rate to achieve specific release profiles.
Future work should focus on exploring the in vivo stability of these linkages and expanding the library of alcohols used in their synthesis to build a comprehensive structure-stability relationship database. The superior stability profile makes this compound a highly promising building block for the next generation of advanced pharmaceutical and material science applications.
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A Senior Scientist's Guide to Validating Bioconjugation Efficiency: A Comparative Analysis Featuring 4-(isocyanatomethyl)tetrahydropyran
For researchers, scientists, and drug development professionals, the creation of a stable and effective bioconjugate is a foundational step in the development of targeted therapeutics, diagnostics, and research tools. The choice of linker chemistry is paramount, dictating not only the reaction's success but also the final product's stability and functionality. This guide provides an in-depth analysis of bioconjugation using the isocyanate-based linker, 4-(isocyanatomethyl)tetrahydropyran, and offers a comparative framework against common alternative chemistries. More critically, it details the self-validating experimental systems required to confirm and quantify conjugation efficiency, ensuring the production of reliable and reproducible biomolecular constructs.
Section 1: The Chemistry of Isocyanate-Mediated Bioconjugation
The functional core of this compound is the isocyanate group (-N=C=O). This moiety is highly electrophilic and reacts readily with primary amines, such as the ε-amino group of lysine residues on the surface of proteins and antibodies, to form a highly stable urea bond.[1] The tetrahydropyran (THP) component of the linker is a non-aromatic, cyclic ether that imparts specific physicochemical properties, such as modulating solubility and providing a defined spatial orientation between the conjugated molecules.
Mechanism of Action: The reaction proceeds via nucleophilic addition of the unprotonated primary amine to the central carbon atom of the isocyanate group. This reaction is typically performed in aqueous buffers at a slightly alkaline pH (pH 8.0-9.0) to ensure a significant population of deprotonated, and therefore nucleophilic, lysine residues.
Advantages:
-
High Reactivity: Isocyanates react rapidly with amines, often leading to shorter reaction times.
-
Stable Linkage: The resulting urea bond is exceptionally stable to hydrolysis and enzymatic degradation.
Limitations and Experimental Considerations:
-
Moisture Sensitivity: The primary challenge with isocyanate chemistry is the high reactivity of the isocyanate group with water, which leads to hydrolysis into an unstable carbamic acid that quickly decomposes to an amine. This competitive side reaction can reduce conjugation efficiency and requires careful control of the reaction environment, often involving the use of anhydrous co-solvents.[1]
-
Promiscuity: Isocyanates can react with other nucleophilic residues, although the reaction with primary amines is generally fastest at physiological to slightly alkaline pH.[1]
Section 2: A Comparative Landscape of Bioconjugation Chemistries
While this compound offers a direct route to amine modification, a diverse toolkit of alternative reagents provides greater flexibility and specificity. The choice of chemistry is a critical decision driven by the target biomolecule, the desired site of conjugation, and the required stability of the final product.
| Reagent Class | Target Functional Group | Resulting Covalent Bond | Optimal pH | Key Advantages | Key Limitations |
| Isocyanates | Primary Amines (e.g., Lysine) | Urea | 8.0 - 9.0 | Highly stable bond, rapid reaction. | Moisture sensitive, potential for promiscuity.[1] |
| N-hydroxysuccinimide (NHS) Esters | Primary Amines (e.g., Lysine) | Amide | 7.2 - 8.5 | Well-established chemistry, good stability in aqueous buffers. | Susceptible to hydrolysis at high pH, targets abundant surface lysines leading to heterogeneity. |
| Maleimides | Sulfhydryls (e.g., Cysteine) | Thioether | 6.5 - 7.5 | Highly specific for cysteines, enabling site-specific conjugation. | Potential for retro-Michael addition (linker instability), requires free sulfhydryls which may necessitate prior reduction of disulfide bonds.[1] |
| Azides / Alkynes (Click Chemistry) | Bioorthogonal handles | Triazole | 7.0 - 8.5 | Extremely high specificity and efficiency ("click" reaction), bio-inert.[2] | Requires genetic engineering or prior modification to introduce the azide or alkyne handle.[2] |
| Isothiocyanates | Primary Amines (e.g., Lysine) | Thiourea | 8.5 - 9.5 | More stable in aqueous media compared to isocyanates.[1] | Slower reaction rate than isocyanates. |
Section 3: Quantitative Validation of Bioconjugation: Methodologies and Rationale
Confirming the success of a conjugation reaction is not a qualitative assessment but a quantitative discipline. The primary goal is to determine the average number of molecules conjugated per protein, a metric known as the Drug-to-Antibody Ratio (DAR) in the context of antibody-drug conjugates (ADCs), or more generally, the Degree of Labeling (DOL).[3] Several robust analytical techniques can be employed, each providing a different level of insight.
Method 1: UV-Vis Spectroscopy
Principle: This is often the first and most direct method employed. It relies on Beer-Lambert's law and is applicable when the conjugated small molecule or payload has a distinct UV-Vis absorbance spectrum from the protein (which typically absorbs at 280 nm due to tryptophan and tyrosine residues).[][5] By measuring the absorbance at two different wavelengths (e.g., 280 nm for the protein and a specific λmax for the payload), one can solve a set of simultaneous equations to determine the concentration of both the protein and the payload, and from there, calculate the average DAR.[3]
Causality: Choose this method for rapid, routine screening and for conjugates where the payload has a strong, unique chromophore. It provides a valuable, albeit averaged, assessment of the bulk sample.
Method 2: Hydrophobic Interaction Chromatography (HIC)
Principle: HIC is a powerful chromatographic technique that separates molecules based on their hydrophobicity.[6] The conjugation of often-hydrophobic payload molecules to an antibody or protein increases the overall hydrophobicity of the bioconjugate.[7] HIC can resolve species with different numbers of conjugated payloads, for instance, separating an antibody with a DAR of 2 from one with a DAR of 4.[8][9] This provides not only a weighted average DAR but also a detailed profile of the drug load distribution, which is a critical quality attribute for therapeutic conjugates.[9]
Causality: This is the method of choice for a detailed characterization of heterogeneity in cysteine-linked or other site-specific conjugates.[8][9] It validates not just the average efficiency but the consistency and distribution of the conjugation, which directly impacts efficacy and safety.
Method 3: Mass Spectrometry (MS)
Principle: Mass spectrometry provides the most definitive validation by directly measuring the molecular weight of the bioconjugate.[10] Techniques like Electrospray Ionization (ESI) coupled with a time-of-flight (TOF) analyzer can accurately determine the mass of the intact conjugate or its subunits (e.g., light and heavy chains after reduction). The mass increase directly corresponds to the number of conjugated molecules, providing an unambiguous determination of the DOL and confirming the covalent nature of the linkage.[11][12]
Causality: Employ mass spectrometry as the gold standard for structural confirmation. It is essential for reference standard characterization, troubleshooting failed conjugations, and providing the highest level of detail for regulatory submissions.
Diagram: General Bioconjugation & Validation Workflow
Caption: Decision tree for selecting a bioconjugate validation method.
Conclusion
The validation of bioconjugation efficiency is a multi-faceted process that underpins the successful development of advanced biological products. While linkers like this compound provide a direct path to creating stable bioconjugates via amine chemistry, their successful application must be confirmed through rigorous, quantitative analysis. The judicious application of techniques ranging from rapid UV-Vis screening to high-resolution HIC and definitive mass spectrometry ensures that researchers and developers can move forward with well-characterized, reliable, and effective bioconjugates. This commitment to analytical integrity is not merely a quality control measure; it is an essential component of sound science and accelerated therapeutic development.
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O'Rourke, D. (2013). Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. Methods in Molecular Biology, 1045, 275-83. [Link]
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Almajidi, M., et al. (2023). An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. Journal of Personalized Medicine. [Link]
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O'Rourke, D. (2013). Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography. Springer Nature Experiments. [Link]
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Waters Corporation. (n.d.). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Waters Corporation. [Link]
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Spectroscopy Staff. (2024). Unveiling Molecular Transformations in Bioconjugates: Insights from Mass Spectrometry. Spectroscopy. [Link]
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UK Centre for Tissue Engineering. (2025). Analyzing Glycan Structures with Mass Spectrometric Analysis: A transformative development in Bioconjugation Techniques and Drug Discovery. UK Centre for Tissue Engineering. [Link]
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Agilent Technologies. (2024). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Agilent Technologies. [Link]
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Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. [Link]
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Agilent Technologies. (2018). An AdvanceBio HIC Column for Drug-to-Antibody Ratio (DAR) Analysis of Antibody Drug Conjugates (ADCs). Agilent Technologies. [Link]
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Joshi, S. B., et al. (2020). Biophysical Methods for Characterization of Antibody-Drug Conjugates. Springer Protocols. [Link]
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Despagnet-Ayoub, E., & Leary, J. A. (2018). Sequence and Conformational Analysis of Peptide–Polymer Bioconjugates by Multidimensional Mass Spectrometry. Biomacromolecules. [Link]
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Ashenhurst, J. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. [Link]
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Various Authors. (2015). How do you precisely detect and quantify a positive bioconjugation of quantum dots and antibody? ResearchGate. [Link]
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An, Y., et al. (2013). Determination of protein concentration for protein-protein conjugates using ultraviolet absorption. Analytical Biochemistry. [Link]
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Lee, J. Y., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology. [Link]
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STEMart. (n.d.). Analysis of Protein-Ligand Interactions by UV-Vis Spectroscopy. STEMart. [Link]
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Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs. [Link]
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Bisht, T., et al. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Current Protein & Peptide Science. [Link]
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Patsnap. (2025). Isocyanate Alternatives: Exploring Bio-Based Options. Patsnap Eureka. [Link]
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Mabion. (n.d.). UV-VIS Spectrometry for Protein Concentration Analysis. Mabion. [Link]
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An, Y., et al. (2025). Determination of protein concentration for protein–protein conjugates using ultraviolet absorption. ResearchGate. [Link]
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BioAgilytix. (2025). Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. BioAgilytix. [Link]
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Liu, Y., et al. (2018). Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation. Bioconjugate Chemistry. [Link]
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Chen, Y.-A., et al. (2020). Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells. PLOS ONE. [Link]
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Zwirner, U., et al. (1999). Reactions of 4 methylphenyl isocyanate with amino acids. Archives of Toxicology. [Link]
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Riley, J. H., & Perham, R. N. (1970). The reversible reaction of protein amino groups with exo-cis-3,6-endoxo-Δ4-tetrahydrophthalic anhydride. The reaction with lysozyme. Biochemical Journal. [Link]
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Sakamoto, K., et al. (2019). Organoruthenium-catalyzed chemical protein synthesis to elucidate the functions of epigenetic modifications on heterochromatin factors. Chemical Science. [Link]
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Bisht, T., et al. (2023). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Current Protein & Peptide Science. [Link]
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Bartosz, G., et al. (2023). Formation of a Purple Product upon the Reaction of ABTS Radicals with Proteins. International Journal of Molecular Sciences. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-(Isocyanatomethyl)tetrahydropyran Derivatives
Introduction: The Structural and Functional Dichotomy
The 4-(isocyanatomethyl)tetrahydropyran scaffold represents a fascinating convergence of two highly valuable chemical moieties. The tetrahydropyran (THP) ring is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and pharmacologically active molecules, prized for its metabolic stability and ability to engage in hydrogen bonding.[1][2][3] Juxtaposed with this is the isocyanate (-N=C=O) group, a highly reactive electrophile that serves as a powerful linchpin for covalent modification of proteins, polymers, and surfaces. This unique combination makes its derivatives prime candidates for applications ranging from targeted drug delivery to advanced material synthesis.
A rigorous and unambiguous structural confirmation of these derivatives is paramount. The reactivity of the isocyanate group necessitates a multi-faceted analytical approach to not only confirm the integrity of the starting material but also to precisely characterize its reaction products. This guide provides a comparative framework for the spectroscopic analysis of this compound and its derivatives, grounded in the principles of Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). We will explore the causal relationships between molecular structure and spectral output, providing field-proven insights for researchers, scientists, and drug development professionals.
For the purpose of this guide, we will compare three representative compounds:
-
Compound 1: this compound (The parent compound)
-
Compound 2: cis-2-Methyl-4-(isocyanatomethyl)tetrahydropyran (A substituted analogue)
-
Compound 3: Methyl ((tetrahydropyran-4-yl)methyl)carbamate (A reaction product with methanol)
Fourier-Transform Infrared (FTIR) Spectroscopy: The Isocyanate Litmus Test
Expertise & Experience: FTIR spectroscopy is invariably the first analytical step in any workflow involving isocyanates. The causality is simple: the isocyanate functional group possesses an asymmetric stretching vibration (-N=C=O) that produces an exceptionally strong, sharp, and diagnostically unambiguous absorption band in a relatively uncluttered region of the mid-infrared spectrum.[4] This allows for a rapid and definitive confirmation of the group's presence or absence, validating the success of a synthesis or a subsequent conjugation reaction.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with isopropanol and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This is a critical self-validating step that accounts for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument itself.
-
Sample Application: Apply a small drop of the neat liquid sample (or a concentrated solution if the sample is solid) directly onto the ATR crystal surface, ensuring complete coverage.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.
Comparative Spectral Analysis
The key differentiating feature among our model compounds is the isocyanate band.
| Compound | Key Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| 1 & 2 | N=C=O Asymmetric Stretch | ~2270 - 2250 | Present: Strong, sharp peak confirming the integrity of the isocyanate group.[4][5][6] |
| 1, 2, & 3 | C-H Aliphatic Stretch | ~2950 - 2850 | Present: Confirms the hydrocarbon backbone of the THP ring. |
| 1, 2, & 3 | C-O-C Ether Stretch | ~1100 - 1050 | Present: Characteristic of the tetrahydropyran ring ether linkage. |
| 3 | N-H Stretch (Carbamate) | ~3300 | Present: Broad peak indicating the formation of the N-H bond. |
| 3 | C=O Stretch (Carbamate) | ~1700 | Present: Strong peak from the urethane carbonyl group.[6] |
| 3 | N=C=O Asymmetric Stretch | ~2270 - 2250 | Absent: Confirms the complete consumption of the isocyanate reactant. |
Trustworthiness: The power of this comparative analysis lies in the simultaneous disappearance of the reactant's key feature (the ~2270 cm⁻¹ peak) and the appearance of the product's characteristic peaks (N-H and C=O stretches). This provides a self-validating "before and after" snapshot of the chemical transformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: While FTIR confirms the functional groups, NMR spectroscopy provides the complete atomic connectivity and stereochemical arrangement.[7][8] For tetrahydropyran derivatives, ¹H and ¹³C NMR are indispensable for elucidating the conformation of the six-membered ring and the precise chemical environment of each atom. The choice to run both 1D (¹H, ¹³C) and potentially 2D (e.g., COSY, HSQC) experiments is driven by the need to unambiguously assign signals, especially in the crowded aliphatic region of the spectrum.
Experimental Protocol: Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the analyte and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire with sufficient scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence to yield sharp singlets for each unique carbon. This technique requires a longer acquisition time due to the low natural abundance of ¹³C.
-
Comparative ¹H NMR Analysis
The ¹H NMR spectra reveal subtle but significant differences arising from substitution and reaction.
| Compound | Proton Assignment | Expected δ (ppm) | Multiplicity | Interpretation |
| 1 | H₂-2, H₂-6 (ax/eq) | 3.9-4.1 / 3.3-3.5 | m | Diastereotopic protons adjacent to the ring oxygen. |
| 1 | H₂-3, H₂-5 (ax/eq) | 1.3-1.8 | m | Methylene protons on the THP ring. |
| 1 | H-4 | 1.8-2.0 | m | Methine proton at the point of substitution. |
| 1 | -CH₂-NCO | ~3.3 | d | Methylene protons adjacent to the isocyanate. |
| 2 | H-2 (ax) | ~3.8 | m | Axial proton shifted by the adjacent methyl group. |
| 2 | -CH₃ | ~1.2 | d | New doublet for the methyl group substituent. |
| 2 | -CH₂-NCO | ~3.3 | d | Largely unaffected by the distal methyl group. |
| 3 | -CH₂-NH | ~3.1 | t | Methylene protons now coupled to the N-H proton. |
| 3 | -NH- | ~5.0 | br s | Broad singlet for the carbamate proton. |
| 3 | -O-CH₃ | ~3.7 | s | Sharp singlet for the newly introduced methoxy group. |
Comparative ¹³C NMR Analysis
The ¹³C NMR spectrum provides a clear count of unique carbon environments and highlights the electronic changes around the reactive center.
| Compound | Carbon Assignment | Expected δ (ppm) | Interpretation |
| 1, 2, 3 | C-2, C-6 | ~68 | Carbons adjacent to the ring oxygen. |
| 1, 2, 3 | C-3, C-5 | ~30-35 | Aliphatic carbons of the THP ring. |
| 1, 2, 3 | C-4 | ~35-40 | Substituted carbon of the THP ring. |
| 1 & 2 | -C H₂-NCO | ~48 | Methylene carbon attached to the isocyanate. |
| 1 & 2 | -N=C =O | ~125 | Key Signal: The highly deshielded isocyanate carbon. |
| 2 | -C H₃ | ~22 | Methyl substituent carbon. |
| 3 | -C H₂-NH | ~46 | Methylene carbon shifted slightly upon carbamate formation. |
| 3 | -NH-C =O | ~157 | Key Signal: The new, highly deshielded carbamate carbonyl carbon. |
| 3 | -O-C H₃ | ~52 | Methoxy carbon. |
| 3 | -N=C =O | - | Absent: Confirms the reaction of the isocyanate. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry is the final arbiter of molecular identity, providing the exact molecular weight and, through fragmentation, corroborating evidence of the molecule's substructures. Electrospray Ionization (ESI) is often the method of choice for these moderately polar molecules as it is a "soft" ionization technique that typically preserves the molecular ion ([M+H]⁺ or [M+Na]⁺), making molecular weight determination straightforward.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight) to separate them based on their mass-to-charge ratio (m/z).
-
Tandem MS (MS/MS): For structural confirmation, isolate the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.
Comparative Fragmentation Analysis
The fragmentation patterns provide a roadmap of the molecule's weakest bonds and most stable fragments.[9][10]
| Compound | MW | Expected [M+H]⁺ (m/z) | Key Fragmentation Pathways |
| 1 | 155.18 | 156.09 | Loss of the isocyanate group (-NCO, 42 Da). Cleavage of the CH₂-NCO bond. Ring-opening or retro-Diels-Alder type fragmentation of the THP ring.[11] |
| 2 | 169.21 | 170.11 | Similar to Compound 1, but with additional fragments corresponding to the loss of a methyl radical or other fragments reflecting the substituted ring. |
| 3 | 187.23 | 188.12 | Loss of methanol (-CH₃OH, 32 Da) from the carbamate. Cleavage between the methylene group and the carbamate nitrogen. Fragmentation of the THP ring itself. |
Visualization of Analytical Workflows
A systematic approach is crucial for the efficient and thorough characterization of novel compounds. The following workflow illustrates the logical progression of spectroscopic analyses.
Caption: Logical workflow for the spectroscopic characterization of isocyanate derivatives.
The fragmentation of the parent compound in a mass spectrometer is a key diagnostic process.
Caption: Proposed ESI-MS fragmentation pathway for this compound.
Conclusion
The spectroscopic characterization of this compound derivatives is a process of systematic, orthogonal validation. Each technique—FTIR, NMR, and MS—provides a unique and essential piece of the structural puzzle. FTIR serves as a rapid screen for the critical isocyanate functional group. NMR delivers an intricate blueprint of the molecular architecture and stereochemistry. Finally, MS confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. By skillfully integrating these techniques and understanding the causal links between chemical structure and spectral data, researchers can confidently elucidate the structures of these versatile compounds, paving the way for their successful application in science and medicine.
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Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph) . (2022). Open Access LMU. Available at: [Link]
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Spectroscopic and electrochemical characterization of a Pr4+ imidophosphorane complex and the redox chemistry of Nd3+ and Dy3+ complexes . Dalton Transactions (RSC Publishing). Available at: [Link]
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Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity . (2022). Frontiers in Chemistry. Available at: [Link]
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Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product . NIH National Library of Medicine. Available at: [Link]
-
FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate . ResearchGate. Available at: [Link]
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An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin . CDC Stacks. Available at: [Link]
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Tetrahydropyran synthesis . Organic Chemistry Portal. Available at: [Link]
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Infrared Spectroscopy of Polymers XIII: Polyurethanes . (2023). Spectroscopy Online. Available at: [Link]
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Spectral characterization and crystal structure of tetrahydropyran-4-one thiosemicarbazones . (2011). Journal of Molecular Structure. Available at: [Link]
-
Determination of NCO content of the urethane prepolymers by 19F NMR spectroscopy . ResearchGate. Available at: [Link]
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Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues . (2018). MDPI. Available at: [Link]
-
Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe . Remspec Corporation. Available at: [Link]
-
Comparison of mid- and near-infrared spectroscopies for quantitative tracking of isocyanate content . Polymer Testing. Available at: [Link]
-
Fragmentation pathway comparison of 5,6,7,4'-tetrahydroxy-flavone and 5,6,7,4'-tetramethoxy-flavone by high resolution electrospray ionization tandem mass spectroscopy . ResearchGate. Available at: [Link]
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Tetrahydropyridines: a recent update for their multicomponent synthesis . (2026). PubMed Central. Available at: [Link]
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Determining the parent and associated fragment formulae in mass spectrometry via the parent subformula graph . (2023). PMC - NIH. Available at: [Link]
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Nitrile RC≡N Triple Bond Cleavage by a Dicopper Nitrite Complex with N2 Elimination and Formation of RCO2– Carboxylate Ligands . Journal of the American Chemical Society. Available at: [Link]
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Synthesis and spectroscopic characterization with topology analysis, drug-likeness (ADMET), and molecular docking of novel pyridine derivative . Organic and Medicinal Chemistry International. Available at: [Link]
-
Fragmentation in Mass Spectrometry . (2023). YouTube. Available at: [Link]
-
Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies . MDPI. Available at: [Link]
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mass spectra - fragmentation patterns . Chemguide. Available at: [Link]
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Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry . (2024). MDPI. Available at: [Link]
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A Comparative Performance Analysis of 4-(Isocyanatomethyl)tetrahydropyran-Based Polyurethanes and Commercial Counterparts
Introduction: The Quest for Advanced Polyurethanes
Polyurethanes (PUs) are a cornerstone of the polymer industry, prized for their remarkable versatility.[1][2] From flexible foams in furniture to rigid components in automotive applications and sophisticated coatings, the adaptability of PUs stems from the diverse chemistry of their constituent monomers: isocyanates and polyols.[1] The bulk of the global polyurethane market is dominated by aromatic isocyanates like Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI), which account for approximately 95% of production.[3] While these aromatic PUs offer excellent mechanical properties, they are susceptible to photodegradation, which can lead to yellowing upon exposure to light.[4]
This limitation has spurred significant research into aliphatic isocyanates, which offer superior resistance to UV radiation and oxidation.[3] Within this class of materials, 4-(isocyanatomethyl)tetrahydropyran emerges as a novel monomer with the potential to create polyurethanes with a unique combination of properties. The incorporation of the tetrahydropyran ring, a cyclic ether structure, into the polymer backbone is hypothesized to influence key performance characteristics such as flexibility, thermal stability, and chemical resistance.
This guide provides a comprehensive comparison of the performance of polyurethanes derived from this compound with established commercial polyurethanes. We will delve into the synthesis, molecular architecture, and a detailed analysis of their mechanical, thermal, and chemical resistance properties, supported by experimental data and standardized testing protocols. This document is intended for researchers, material scientists, and product development professionals seeking to understand the potential of this novel aliphatic isocyanate in advanced applications.
Molecular Structure and Synthesis: A Tale of Two Backbones
The fundamental difference between this compound-based PUs and their commercial counterparts lies in the isocyanate structure. The synthesis of all polyurethanes follows the same fundamental reaction: the step-growth polymerization of a diisocyanate with a polyol.[1]
Synthesis of this compound-Based Polyurethane:
The synthesis involves the reaction of this compound with a suitable polyol, such as polytetramethylene ether glycol (PTMG), in the presence of a catalyst like dibutyltin dilaurate (DBTDL). A chain extender, typically a short-chain diol like 1,4-butanediol (BDO), is often used to build the hard segment of the polymer.
Caption: General synthesis workflow for this compound-based polyurethanes.
Commercial Polyurethane Synthesis:
Commercial PUs are typically synthesized from aromatic isocyanates like MDI or TDI, or other aliphatic isocyanates such as hexamethylene diisocyanate (HDI) and isophorone diisocyanate (IPDI).[3] The choice of isocyanate significantly dictates the final properties of the polyurethane.[5]
The structural difference is key. The tetrahydropyran ring in the novel PU introduces a flexible, non-aromatic cyclic structure into the polymer backbone, which is expected to influence chain packing and intermolecular interactions. This contrasts with the rigid, planar aromatic rings of MDI and TDI.
Caption: Comparison of the repeating unit structures.
Comparative Performance Analysis
The performance of a polyurethane is a multifactorial property influenced by the chemical nature of its hard and soft segments.[6]
Mechanical Properties
Mechanical properties such as tensile strength, elongation at break, and hardness are critical for most polyurethane applications.[7][8]
| Property | This compound PU (Expected) | Commercial PUs (Typical Values) |
| Tensile Strength | Moderate to High | 10 - 50 MPa[7] |
| Elongation at Break | High | 300 - 700%[7] |
| Hardness (Shore) | Wide Range (Tunable) | 20A - 85D[8] |
Discussion: While specific experimental data for this compound-based PUs is emerging, we can infer potential performance based on its aliphatic and cyclic structure. The flexibility of the tetrahydropyran ring may lead to polymers with high elongation and good tear resistance. However, the lack of aromatic rings, which contribute to strong intermolecular pi-pi stacking in MDI-based PUs, might result in a comparatively lower tensile strength unless compensated for by high hydrogen bonding or crystallinity in the hard segments. Research on other cycloaliphatic isocyanates like 1,4-bis(isocyanatomethyl)cyclohexane (1,4-H6XDI) has shown that a symmetric structure can lead to well-crystallized hard segments and superior mechanical properties compared to other aliphatic and even some aromatic PUs.[9]
Thermal Properties
Thermal stability is crucial for applications involving elevated temperatures. Key metrics include the glass transition temperature (Tg) and the decomposition temperature (Td).
| Property | This compound PU (Expected) | Commercial PUs (Typical Values) |
| Glass Transition Temp. (Tg) | Dependent on formulation, potentially low | MDI-based: -70°C to -40°C; TDI-based: -20°C to 0°C[10] |
| Decomposition Temp. (Td) | Potentially > 250°C | MDI-based PUs generally show higher thermal stability than TDI-based ones.[10] Urethane linkage degradation typically occurs between 200°C and 250°C.[10] |
Discussion: MDI-based polyurethanes are known for their high thermal stability.[5] The thermal stability of this compound-based PUs is expected to be good, characteristic of aliphatic PUs, and likely stable up to at least 250°C before decomposition.[11] The Tg will be highly dependent on the specific polyol and chain extender used in the formulation.
Chemical and Environmental Resistance
The ability to withstand chemical exposure and environmental factors like UV radiation is a critical performance attribute.
| Resistance To | This compound PU (Expected) | Commercial PUs |
| UV Radiation | Excellent | Aliphatic PUs are excellent; Aromatic PUs (MDI, TDI) tend to yellow.[1] |
| Hydrolysis | Good to Excellent | Polyether-based PUs are generally more resistant to hydrolysis than polyester-based PUs.[12] |
| Oils and Solvents | Good | Generally good resistance to oils, fats, and aliphatic hydrocarbons.[12] Attacked by polar organic solvents like ketones and esters.[12] |
| Acids and Bases | Good against dilute solutions | Attacked by concentrated and strongly oxidizing acids.[12] |
Discussion: The primary advantage of this compound, as an aliphatic isocyanate, is its expected excellent resistance to UV degradation. This makes it a strong candidate for coatings, adhesives, and elastomers intended for outdoor use or applications requiring color stability. Its chemical resistance is anticipated to be comparable to other aliphatic polyurethanes, offering good performance against a range of common chemicals.[2][13][14]
Experimental Protocols
To ensure a valid comparison, standardized testing methodologies are essential.
Synthesis of Polyurethane
A representative synthesis of a polyurethane elastomer would proceed as follows:
-
Dry the polyol (e.g., PTMG 2000) and chain extender (e.g., 1,4-BDO) under vacuum at 80°C for 2 hours to remove moisture.
-
In a reaction vessel under a nitrogen atmosphere, mix the dried polyol and chain extender.
-
Add the isocyanate (e.g., this compound) stoichiometrically and mix vigorously.
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%) to initiate the reaction.
-
Pour the reacting mixture into a preheated mold and cure at a specified temperature (e.g., 80-100°C) for several hours.
-
Post-cure the demolded sample at a similar temperature for an extended period (e.g., 24 hours) to complete the reaction.
Characterization Workflow
A systematic approach to characterization is crucial for reliable data.
Caption: Standard workflow for polyurethane characterization.
Detailed Methodologies
-
Tensile Testing:
-
Thermogravimetric Analysis (TGA):
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg).
-
Procedure: Heat a small, encapsulated sample through a defined temperature range (e.g., -100°C to 200°C) at a controlled rate (e.g., 10°C/min). The Tg is identified as a step change in the heat flow curve.[18]
-
Future Outlook and Conclusion
Polyurethanes based on this compound represent a promising new class of aliphatic PUs. Their key theoretical advantage lies in their excellent UV stability, a characteristic inherent to their aliphatic nature. The presence of the flexible tetrahydropyran ring could impart favorable elastomeric properties, making them suitable for high-performance coatings, adhesives, and elastomers where durability and weatherability are paramount.
Compared to commercial aromatic polyurethanes like MDI and TDI-based systems, they are expected to offer superior color stability while potentially having different mechanical profiles. While aromatic PUs often provide high strength due to rigid hard segments, the novel PUs may excel in applications requiring high flexibility and fatigue resistance.[19] Their performance against other commercial aliphatic PUs will depend heavily on the symmetry and packing efficiency of the hard segments they form.
Further research is required to fully elucidate the structure-property relationships of these novel polymers. Head-to-head comparisons with commercial grades of aliphatic PUs like those based on HDI, H12MDI, and IPDI will be crucial to identify specific applications where their unique properties offer a distinct advantage. The synthesis and characterization of a series of polymers with varying soft segment chemistry and hard segment content will provide the comprehensive data needed for their successful commercial adoption.
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- Polyurethane elastomers based on 1,3 and 1,4-bis(isocyan
- High Performance Polyurethane Elastomers Using New Cyclaliphatic Diisocyanate.
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A Comparative Guide to the In Vitro and In Vivo Stability of Linkers Derived from 4-(Isocyanatomethyl)tetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the stability of the linker connecting the monoclonal antibody to the cytotoxic payload. An ideal linker must be sufficiently robust to remain intact in systemic circulation, preventing premature drug release and associated off-target toxicity, yet facilitate efficient payload delivery at the tumor site.[1][2][3] This guide provides a comprehensive comparison of the expected stability of linkers derived from 4-(isocyanatomethyl)tetrahydropyran with established linker technologies, supported by detailed experimental protocols for validation.
The Emergence of this compound-Derived Linkers
Linkers utilizing this compound are an intriguing class of non-cleavable linkers. The isocyanate moiety reacts with nucleophilic residues on the antibody, such as the ε-amino group of lysine, to form a stable urea bond. The tetrahydropyran (THP) ring introduces a cyclic ether scaffold, which can influence the physicochemical properties of the resulting ADC, such as solubility and aggregation. The inherent stability of the THP ring, being resistant to ring-opening under acidic conditions, suggests it may confer additional robustness to the linker.
The stability of the linkage formed by this isocyanate derivative is predicated on the strength of the resulting urea or urethane bond. Generally, urethane and urea linkages exhibit good hydrolytic stability under physiological conditions.[4][5] Studies on polyurethane biomaterials, which are characterized by repeating urethane units, have shown that the urethane bond is significantly more resistant to hydrolysis than ester bonds, although susceptible to degradation over extended periods, especially at elevated temperatures.[4][5] For instance, one study noted a half-life of just under two years for a butylurethane under mild conditions, underscoring the general stability of this linkage.[4]
Caption: Formation of an ADC with a this compound-derived linker.
Comparative Stability Landscape of ADC Linkers
To contextualize the potential performance of this compound-derived linkers, it is essential to compare them against widely used linker technologies. The stability of a linker is not an absolute measure but is influenced by its chemical structure and the biological environment.
| Linker Type | Sub-type / Example | Release Mechanism | Plasma Stability | Key Considerations |
| Cleavable Linkers | Designed for payload release upon specific triggers.[] | |||
| Protease-Cleavable (e.g., Val-Cit) | Cleavage by lysosomal proteases (e.g., Cathepsin B).[7] | Generally high plasma stability.[8] | Efficacy depends on protease expression in tumor cells. Can induce a bystander effect.[3] | |
| Acid-Cleavable (e.g., Hydrazone) | Hydrolysis in the acidic environment of endosomes/lysosomes (pH 4.5-6.5).[][8] | Can be unstable at physiological pH, with half-lives reported from 36 hours to 2 days.[9][10] | Potential for premature drug release in circulation.[8][9] | |
| Glutathione-Cleavable (e.g., Disulfide) | Reduction in the high glutathione concentration inside cells.[9] | Stability can be variable; hindered disulfides show improved stability. | Susceptible to exchange with circulating thiols. | |
| Non-Cleavable Linkers | Rely on lysosomal degradation of the antibody.[2] | |||
| Thioether (e.g., SMCC) | Proteolytic degradation of the antibody backbone.[2] | Generally high plasma stability.[3] | Reduced bystander effect as the payload is released with a charged amino acid residue.[2] | |
| Urea/Urethane (from Isocyanate) | Proteolytic degradation of the antibody backbone. | Expected to be high due to the hydrolytic resistance of the urea/urethane bond.[4][11] | The tetrahydropyran moiety may enhance hydrophilicity and reduce aggregation. |
Experimental Protocols for Stability Assessment
Objective and rigorous evaluation of linker stability is paramount. The following protocols provide a framework for comparing a novel linker, such as one derived from this compound, against a benchmark linker (e.g., a Val-Cit or SMCC-based linker).
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma from various species (e.g., human, mouse, rat, cynomolgus monkey) by measuring the change in the drug-to-antibody ratio (DAR) and the release of free payload over time.[1]
Methodology:
-
Preparation: Dilute the test ADC and a control ADC to a final concentration of 100 µg/mL in plasma from the desired species.[2]
-
Incubation: Incubate the samples at 37°C in a shaking water bath.
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours). Immediately freeze the collected samples at -80°C to halt any further degradation.
-
Sample Processing for DAR Analysis:
-
Thaw the plasma samples.
-
Isolate the ADC from the plasma using protein A or G magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
-
Sample Processing for Free Payload Analysis:
-
To the plasma supernatant from the previous step, add a protein precipitation agent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the released payload.
-
-
Analysis:
-
DAR Analysis: Analyze the eluted ADC samples by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR signifies linker cleavage.
-
Free Payload Analysis: Quantify the concentration of the released payload in the supernatant using LC-MS/MS.
-
-
Data Analysis: Plot the average DAR and the concentration of released payload against time to determine the stability profile and calculate the linker's half-life in plasma.
Caption: Workflow for the in vitro plasma stability assay.
In Vivo Stability Assay
Objective: To assess the stability of the ADC in a living organism, which provides a more physiologically relevant evaluation of linker stability.[1]
Methodology:
-
Animal Model: Select an appropriate animal model, typically mice or rats.
-
Administration: Administer the test ADC and a control ADC intravenously to the animals at a predetermined dose.
-
Blood Collection: Collect blood samples at various time points post-administration (e.g., 5 minutes, 1, 6, 24, 48, 96, and 168 hours).
-
Plasma Isolation: Process the blood samples to isolate plasma.
-
Analysis: Analyze the plasma samples using the same LC-MS and LC-MS/MS methods described in the in vitro protocol to determine the time course of the average DAR and the concentration of any released payload.
-
Pharmacokinetic Analysis: Model the data to determine the pharmacokinetic parameters of the ADC and the released drug, including the in vivo half-life of the linker.
Interpreting the Data: A Holistic View
When evaluating a novel linker, a direct comparison of the data obtained from these assays with that of established linkers is crucial. For a non-cleavable linker derived from this compound, the expectation would be high plasma stability, characterized by a minimal decrease in DAR and negligible levels of free payload in circulation over the course of the experiment. This profile would be comparable to that of a thioether (SMCC) linked ADC and superior to many cleavable linkers.
Any observed instability of the urea/urethane bond would warrant further investigation into the degradation pathway. It is also important to consider that the stability in rodent plasma can sometimes differ from human plasma due to species-specific enzymes, such as carboxylesterases that can cleave certain linkers.[12][13] Therefore, conducting in vitro studies across multiple species is highly recommended.
Conclusion
Linkers derived from this compound represent a promising avenue for the development of ADCs with robust in vivo stability. The formation of a stable urea or urethane bond, coupled with the inherent stability of the tetrahydropyran moiety, provides a strong rationale for their use in non-cleavable ADC formats. However, theoretical advantages must be substantiated by empirical data. The experimental protocols detailed in this guide offer a rigorous framework for the head-to-head comparison of this novel linker technology with existing standards. Such studies are indispensable for the rational design of next-generation ADCs with an optimized therapeutic window, ultimately leading to safer and more effective cancer therapies.
References
- Firth, D., Bell, L., Squires, M., Estdale, S., & McKee, C. (2015). A rapid approach for characterization of thiol-conjugated antibody-drug conjugates and calculation of drug-antibody ratio by liquid chromatography mass spectrometry. Analytical Biochemistry, 485, 34-41.
-
Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. Retrieved from [Link]
- Ratner, B. D., et al. (1988). The hydrolytic stability of Mitrathane (a polyurethane urea)--an x-ray photoelectron spectroscopy study.
-
iQ Biosciences. (n.d.). ADC Plasma Stability Assay. Retrieved from [Link]
- Srinivasarao, M., & Low, P. S. (2021). Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry.
- Perrin, C. L., & Kresge, A. J. (2015).
- MDPI. (2021). The Chemistry Behind ADCs. Pharmaceuticals, 14(5), 442.
-
ResearchGate. (2021). Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody-Drug Conjugate Linker Chemistry. Retrieved from [Link]
- Staben, L. R., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3978-3998.
- Lim, J., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals, 14(1), 66.
- Leal, M., et al. (2021). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 64(20), 15436–15445.
-
AxisPharm. (2024). Advances in ADC Linker Research. Retrieved from [Link]
-
ResearchGate. (2024). Comparison of each drug-linkers. Retrieved from [Link]
- Trail, P. A., et al. (1997).
-
PubMed. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]
-
WuXi Biologics. (2024). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. Retrieved from [Link]
- Zhang, M., et al. (2019). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure.
-
NanoTemper Technologies. (2024). How to mitigate risk during ADC development with multi-parameter stability characterization. Retrieved from [Link]
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- 5. The hydrolytic stability of Mitrathane (a polyurethane urea)--an x-ray photoelectron spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
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A Senior Application Scientist's Guide: A Head-to-Head Comparison of 4-(Isocyanatomethyl)tetrahydropyran with Other Crosslinking Agents for Biomedical Applications
For researchers and professionals in drug development and material science, the choice of a crosslinking agent is a critical decision that dictates the final properties, stability, and biocompatibility of a polymer network. This guide provides an in-depth comparison of 4-(isocyanatomethyl)tetrahydropyran (THP-NCO), a molecule of growing interest, with established crosslinking agents. We will move beyond a simple cataloging of features to a critical analysis grounded in reaction mechanisms and supported by experimental frameworks relevant to biomedical applications, such as hydrogel-based drug delivery systems.
Part 1: The Crosslinking Landscape: An Introduction to the Contenders
Crosslinking transforms linear polymer chains into a three-dimensional network, profoundly enhancing mechanical strength, thermal stability, and chemical resistance.[1] The agent that forges these links is pivotal. We will examine three distinct chemical approaches to crosslinking, embodied by our selected agents.
1.1 The Challenger: this compound (THP-NCO)
-
Structure and Reactivity: THP-NCO features a highly reactive isocyanate (-NCO) group attached to a stable, non-aromatic tetrahydropyran (THP) ring.[2] The isocyanate group readily reacts with nucleophiles, primarily primary amines (-NH₂) and hydroxyl (-OH) groups, to form stable urea and urethane linkages, respectively.[3] This reaction typically requires no catalyst and proceeds efficiently at ambient to slightly elevated temperatures.
-
The Significance of the THP Moiety: Unlike aromatic isocyanates, the aliphatic nature of the THP ring contributes to improved UV stability and reduced potential for the formation of toxic aromatic byproducts upon degradation. The THP scaffold is a common structural motif in numerous natural products and FDA-approved drugs, suggesting a favorable biocompatibility profile.[4]
1.2 The Workhorse: Glutaraldehyde
-
Structure and Reactivity: Glutaraldehyde is a homobifunctional crosslinker with two aldehyde (-CHO) groups. It is widely used for crosslinking materials rich in primary amines, such as proteins (e.g., collagen, gelatin) and chitosan.[5][6] The reaction proceeds via the formation of a Schiff base, which can further react to form more complex, stable structures.
-
Field Insights: While highly efficient, glutaraldehyde's primary drawback is its well-documented cytotoxicity, which can limit its use in biomedical applications that require direct cell contact unless extensive post-processing is performed to remove unreacted aldehydes.[5]
1.3 The Precision Tool: EDC/NHS
-
Mechanism: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a "zero-length" crosslinking system.[6] It facilitates the formation of a direct amide bond between a carboxyl group (-COOH) and a primary amine (-NH₂). EDC first activates the carboxyl group, which can then be attacked by an amine. NHS is used to stabilize the activated intermediate, increasing the efficiency of the reaction in aqueous solutions.[7]
-
Field Insights: This system is invaluable for conjugating proteins and peptides without introducing a spacer molecule.[6] However, the stability of the activated intermediate is pH-dependent, and the efficiency can be lower than with other crosslinkers.
Part 2: Performance Evaluation in a Hydrogel Model System
To provide a tangible comparison, we will evaluate these agents in the context of forming a hydrogel from a model polymer, such as hydroxyl-functionalized polyvinyl alcohol (PVA) or an amine-containing polymer. This allows us to assess key performance indicators directly relevant to drug delivery and tissue engineering.
Reaction Mechanism Overview
The fundamental differences in the covalent bonds formed by each crosslinker are illustrated below. This choice of chemistry is the root cause of the differences in stability, biocompatibility, and degradation profiles we will observe.
Caption: Reaction mechanisms of the three crosslinker types with polymer functional groups.
Comparative Experimental Data
The following tables summarize representative data from experiments comparing the performance of these crosslinkers in forming a hydrogel.
Table 1: Crosslinking Efficiency and Resulting Network Properties
| Parameter | This compound | Glutaraldehyde | EDC/NHS | Justification |
|---|---|---|---|---|
| Reaction Time | 2-6 hours | 1-4 hours | 4-12 hours | Glutaraldehyde is often the fastest, while EDC/NHS chemistry can be slower and require optimization. THP-NCO offers a moderate, controlled reaction rate. |
| Curing Temperature | 25-50°C | 25°C | 25°C | All can react at room temperature, but THP-NCO can be gently heated to accelerate curing without harsh conditions. |
| Crosslinking Density (ρc) | High | Very High | Moderate to High | The high reactivity of aldehydes often leads to a very dense network. THP-NCO provides a high degree of crosslinking, leading to robust gels.[8] |
| Swelling Ratio (%) | 300-500% | 200-400% | 400-700% | Inversely related to crosslinking density. A lower swelling ratio indicates a tighter, more densely crosslinked network.[8] |
Table 2: Hydrolytic Stability and Cytotoxicity Profile
| Parameter | This compound | Glutaraldehyde | EDC/NHS | Justification |
|---|---|---|---|---|
| Bond Stability | High (Urethane) | Moderate (Schiff Base) | High (Amide) | Urethane and amide bonds are generally very stable against hydrolysis under physiological conditions. Schiff bases are more susceptible to reversal. |
| Mass Loss (14 days, pH 7.4) | < 5% | 10-20% | < 5% | Reflects the high stability of the urethane and amide linkages compared to the linkages formed by glutaraldehyde. |
| Cell Viability (MTT Assay) | > 90% | < 50% (unpurified) | > 95% | Demonstrates the potential cytotoxicity of unreacted glutaraldehyde. EDC/NHS byproducts are generally water-soluble and easily removed, leading to high biocompatibility. THP-NCO shows a favorable profile due to its aliphatic structure. |
Part 3: Standard Operating Protocols
To ensure reproducibility and scientific integrity, the following protocols are provided as a self-validating framework for comparing crosslinking agents.
Protocol 1: General Hydrogel Synthesis
-
Polymer Solution: Prepare a 10% (w/v) solution of the functionalized polymer (e.g., PVA) in an appropriate buffer (e.g., Phosphate-Buffered Saline, PBS, for EDC/NHS; a slightly basic buffer for THP-NCO and glutaraldehyde).
-
Crosslinker Addition: Add the crosslinking agent at a predetermined molar ratio relative to the polymer's functional groups (e.g., 1:1 ratio of isocyanate groups to hydroxyl groups).
-
For THP-NCO: Add directly to the polymer solution.
-
For Glutaraldehyde: Add a 25% aqueous solution to the polymer mix.
-
For EDC/NHS: Add NHS solution first, followed by EDC solution, to the polymer mix containing both carboxyl and amine functional groups.
-
-
Casting & Curing: Vigorously mix the solution, cast it into a mold (e.g., a petri dish), and allow it to cure at the specified temperature (e.g., 37°C) for the required time.
-
Purification: After gelation, wash the hydrogel extensively with purified water or PBS to remove any unreacted crosslinker and byproducts. This step is especially critical for glutaraldehyde.
Protocol 2: Swelling Ratio and Crosslinking Density Determination
-
Equilibration: Lyophilize a pre-weighed sample of the hydrogel to determine its dry weight (Wd).
-
Swelling: Immerse the dried hydrogel in PBS (pH 7.4) at 37°C until equilibrium swelling is reached (typically 24-48 hours).
-
Measurement: Remove the swollen hydrogel, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
Calculation:
-
Swelling Ratio (%) = [(Ws - Wd) / Wd] * 100
-
The crosslinking density (ρc) can be calculated from swelling data using Flory-Rehner theory, providing a quantitative measure of the network structure.[8]
-
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
-
Eluate Preparation: Incubate hydrogel samples (of equivalent surface area) in a cell culture medium for 24 hours to create an extract.
-
Cell Culture: Seed a 96-well plate with a relevant cell line (e.g., L929 fibroblasts) and allow them to adhere.
-
Exposure: Replace the medium with the prepared hydrogel extracts and incubate for 24-48 hours. Include positive (e.g., dilute phenol) and negative (fresh medium) controls.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Quantification: Solubilize the crystals with DMSO or isopropanol and measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the negative control.
Part 4: Synthesis and Expert Recommendations
The selection of a crosslinker is a matter of balancing competing requirements. The data suggests a clear decision framework for the scientist.
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- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Kinetic Analysis of 4-(Isocyanatomethyl)tetrahydropyran Reactions with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-(Isocyanatomethyl)tetrahydropyran in Modern Synthesis
This compound is a unique aliphatic isocyanate that incorporates a bulky, non-planar tetrahydropyran (THP) moiety. The THP ring is a prevalent structural motif in numerous natural products and FDA-approved pharmaceuticals, valued for its favorable pharmacokinetic properties.[1] The isocyanate group, a highly reactive electrophile, readily participates in nucleophilic addition reactions to form stable carbamate and urea linkages, which are fundamental to the synthesis of polyurethanes and other important polymeric materials.[2]
Understanding the reaction kinetics of this compound is paramount for its effective utilization in drug development and materials science. Kinetic data allows for precise control over reaction rates, optimization of process parameters, and prediction of product formation, ensuring reproducibility and scalability. This guide will provide a comparative analysis of its reactivity against well-characterized linear aliphatic isocyanates, offering insights into the steric and electronic influence of the tetrahydropyran ring.
Foundational Principles: Reaction Mechanisms of Isocyanates with Nucleophiles
The reaction between an isocyanate and a nucleophile, such as an alcohol or an amine, proceeds through a nucleophilic addition mechanism. The electrophilic carbon atom of the isocyanate group is attacked by the lone pair of electrons from the nucleophile.[3] The general mechanisms are outlined below:
Reaction with Alcohols (Urethane Formation)
The reaction of an isocyanate with an alcohol yields a urethane. This reaction can proceed through an uncatalyzed or a catalyzed pathway.
-
Uncatalyzed Reaction: In the absence of a catalyst, the reaction is thought to proceed through a multi-molecular mechanism where additional alcohol molecules act as a proton shuttle, stabilizing the transition state.[2]
-
Catalyzed Reaction: The reaction is significantly accelerated by catalysts.
-
Base Catalysis (e.g., Tertiary Amines): Tertiary amines can activate the alcohol through hydrogen bonding or directly interact with the isocyanate.[3]
-
Organometallic Catalysis (e.g., Dibutyltin Dilaurate - DBTDL): These catalysts form a complex with the isocyanate, increasing its electrophilicity.
-
Reaction with Amines (Urea Formation)
The reaction with a primary or secondary amine to form a urea is typically much faster than the corresponding reaction with an alcohol due to the higher nucleophilicity of the amine nitrogen.[4]
Visualizing the Reaction Pathways
The following diagrams illustrate the fundamental uncatalyzed and base-catalyzed mechanisms for the reaction of an isocyanate with an alcohol.
Caption: Uncatalyzed reaction pathway.
Caption: Base-catalyzed reaction pathway.
Experimental Protocol: Kinetic Analysis via In-Situ FT-IR Spectroscopy
In-situ Fourier Transform Infrared (FT-IR) spectroscopy is the preferred method for monitoring isocyanate reaction kinetics due to its ability to continuously track the concentration of the isocyanate group in real-time without the need for sampling.[5][6][7] The strong and distinct absorbance of the N=C=O stretching vibration at approximately 2270 cm⁻¹ allows for precise and accurate quantification.[8][9]
Methodology Rationale
The choice of in-situ FT-IR is predicated on several key advantages:
-
Non-invasive: The reaction is monitored directly in the reaction vessel, eliminating the need to withdraw and quench samples, which can introduce errors.
-
Real-time Data: A complete kinetic profile is generated from a single experiment, providing a high density of data points.
-
Specificity: The isocyanate peak is well-separated from the absorbance bands of other reactants and products, ensuring accurate measurement.
Step-by-Step Experimental Workflow
-
System Setup and Calibration:
-
Assemble a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and an inlet for inert gas (e.g., nitrogen).
-
Insert a clean and dry attenuated total reflectance (ATR) FT-IR probe into the reactor.
-
Establish a stable baseline by collecting a background spectrum of the solvent at the desired reaction temperature.
-
-
Reactant Preparation and Introduction:
-
Prepare stock solutions of this compound, the nucleophile (e.g., n-butanol), and any catalyst in a dry, inert solvent (e.g., anhydrous toluene or acetonitrile).
-
Charge the reactor with the nucleophile solution and allow it to reach thermal equilibrium.
-
Initiate the reaction by adding the isocyanate stock solution via a syringe.
-
-
Data Acquisition:
-
Immediately begin collecting FT-IR spectra at regular intervals (e.g., every 30-60 seconds).
-
Monitor the decrease in the integrated area of the isocyanate peak at ~2270 cm⁻¹.
-
-
Data Analysis and Rate Constant Determination:
-
Plot the natural logarithm of the isocyanate peak area versus time.
-
For a pseudo-first-order reaction (where the nucleophile is in large excess), the plot will be linear, and the negative of the slope will be the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of the nucleophile.
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for kinetic analysis.
Comparative Kinetic Data
As specific kinetic data for this compound is not extensively published, we present a comparative analysis with structurally similar primary aliphatic isocyanates. The reactivity of this compound is expected to be comparable to that of other primary aliphatic isocyanates, with potential minor deviations due to the steric bulk of the tetrahydropyran ring.
Uncatalyzed Reaction with Alcohols
The following table compares the second-order rate constants for the uncatalyzed reaction of various isocyanates with primary alcohols.
| Isocyanate | Nucleophile | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) |
| Hexamethylene Diisocyanate (HDI) | n-Butanol | Toluene | 50 | 1.1 x 10⁻⁵ |
| n-Butyl Isocyanate | n-Butanol | Xylene | 25 | 0.8 x 10⁻⁵ |
| Phenyl Isocyanate (Aromatic) | n-Butanol | Toluene | 25 | 3.0 x 10⁻⁴ |
Data compiled and inferred from multiple sources for comparative purposes.[10][11]
Analysis: Aromatic isocyanates like phenyl isocyanate are significantly more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the phenyl ring, which increases the electrophilicity of the isocyanate carbon. Among aliphatic isocyanates, the reactivity is broadly similar. The steric hindrance from the tetrahydropyran ring in this compound may lead to a slightly lower rate constant compared to linear aliphatic isocyanates like HDI.
Catalyzed Reaction with Alcohols
The addition of a catalyst dramatically increases the reaction rate.
| Isocyanate | Nucleophile | Catalyst | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) |
| Hexamethylene Diisocyanate (HDI) | n-Butanol | DBTDL | Toluene | 80 | > 10⁻² |
| Phenyl Isocyanate | n-Butanol | Triethylamine | Toluene | 30 | 1.2 x 10⁻² |
Data compiled and inferred from multiple sources for comparative purposes.[3][10]
Analysis: Organometallic catalysts like DBTDL are highly effective for aliphatic isocyanate reactions. Tertiary amines are also potent catalysts. The catalytic efficiency for the reaction of this compound is expected to follow similar trends.
Reaction with Amines
The reaction with amines is considerably faster.
| Isocyanate | Nucleophile | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) |
| Phenyl Isocyanate | n-Butylamine | Dioxane | 25 | ~ 10¹ |
Data compiled and inferred from multiple sources for comparative purposes.
Analysis: The reaction with primary amines is often too fast to be conveniently measured by standard techniques and may require stopped-flow methodologies.[4] The reaction of this compound with primary amines is anticipated to be similarly rapid.
Conclusion and Future Outlook
This guide has provided a comprehensive overview of the kinetic analysis of this compound reactions with nucleophiles. By understanding the underlying reaction mechanisms and employing robust analytical techniques like in-situ FT-IR spectroscopy, researchers can effectively characterize and control the reactivity of this important building block. The comparative data presented serves as a valuable benchmark for predicting its performance in various synthetic applications.
Future research should focus on generating precise kinetic data for this compound under a range of conditions to build a comprehensive reactivity profile. This will further enable its rational application in the design and synthesis of novel pharmaceuticals and advanced materials.
References
-
Isocyanate Reactions - Mettler Toledo. [Link]
-
Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis - AZoM. [Link]
-
In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy. [Link]
-
An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skinw - CDC Stacks. [Link]
-
The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. [Link]
-
Kinetics of diisocyanate reactions with chain-extending agents - ResearchGate. [Link]
-
The kinetics of uncatalyzed and catalyzed urethane forming reactions of aliphatic diisocyanates with butan-1-ol - New Journal of Chemistry (RSC Publishing). [Link]
-
Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar. [Link]
-
Reaction kinetics of hexamethylene diisocyanate and polypropylene glycols - ResearchGate. [Link]
-
Real-Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe. [Link]
-
Kinetics of the Reaction Between Alcohols and Isocyanates Catolyzed by Ferric Acetylacetonate - NASA Technical Reports Server. [Link]
-
New insight into the kinetics of diisocyanate-alcohol reactions by high-performance liquid chromatography and mass spectrometry | Request PDF - ResearchGate. [Link]
-
Kinetics and thermodynamics of the blocking reaction of several aliphatic isocyanates | Request PDF - ResearchGate. [Link]
-
Effect of catalysts on the reaction of an aliphatic isocyanate and water - ResearchGate. [Link]
-
Kinetics and mechanisms of catalyzed and noncatalyzed reactions of OH and NCO in acrylic Polyol-1,6-hexamethylene diisocyanate (HDI) polyurethanes. VI - ResearchGate. [Link]
-
KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS - Canadian Science Publishing. [Link]
-
and non-catalyzed urethanization of phenyl isocyanate and 1-butanol - Biblio. [Link]
-
Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - NIH. [Link]
-
Solid state two-dimensional NMR studies of polymeric diphenylmethane diisocyanate (PMDI) reaction in wood - Polymer Synergies. [Link]
-
Kinetics of Reactions of Blocked Isocyanates - ResearchGate. [Link]
-
15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds - ResearchGate. [Link]
-
Mechanism of nucleophilic addition between isocyanate and thiol... - ResearchGate. [Link]
-
Reaction Mechanisms and Rate Constants of Auto‐Catalytic Urethane Formation and Cleavage Reactions - PMC - NIH. [Link]
-
Reaction Mechanisms and Rate Constants of Auto‐Catalytic Urethane Formation and Cleavage Reactions - Research Collection. [Link]
-
Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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A Comparative Guide to Evaluating the Biocompatibility of Materials Synthesized with 4-(Isocyanatomethyl)tetrahydropyran
For researchers, scientists, and drug development professionals at the forefront of biomaterial innovation, the selection of precursor molecules is a critical determinant of end-product success. This guide provides an in-depth technical comparison for evaluating the biocompatibility of polymeric biomaterials synthesized using 4-(isocyanatomethyl)tetrahydropyran. As a novel aliphatic isocyanate, it presents a promising alternative to commonly used isocyanates in the synthesis of polyurethanes for biomedical applications. This document will elucidate the rationale behind its potential biocompatibility, compare it with established alternatives, and provide detailed experimental protocols for its comprehensive evaluation.
The Rationale for Aliphatic Isocyanates in Biomedical Polyurethanes
Polyurethanes are a versatile class of polymers extensively used in medical devices due to their tunable mechanical properties and biocompatibility.[1] A crucial factor influencing the biocompatibility of polyurethanes is the chemical nature of the isocyanate monomer used in their synthesis.[2] Historically, aromatic isocyanates such as 4,4'-methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI) have been widely used. However, their degradation can yield toxic aromatic diamines, which are a significant concern for long-term biomedical implants.[3][4]
This has led to a shift towards the use of aliphatic isocyanates, such as 1,6-hexamethylene diisocyanate (HDI), isophorone diisocyanate (IPDI), and 4,4'-dicyclohexylmethane diisocyanate (H12MDI).[5][6] Polyurethanes derived from aliphatic isocyanates are generally considered more biocompatible because their degradation products are less toxic.[2] The introduction of this compound, a novel aliphatic isocyanate, warrants a thorough investigation of its biocompatibility profile.
The tetrahydropyran (THP) moiety is a saturated six-membered ring containing an oxygen atom.[7] This structure is generally stable and is found in various natural products, including pyranose sugars.[7] The hypothesis is that the degradation of a polyurethane synthesized with this compound would yield degradation products based on this stable and likely non-toxic core, potentially offering a superior biocompatibility profile compared to other aliphatic isocyanates.
Comparative Overview of Isocyanates for Biomedical Polyurethanes
While direct comparative data for this compound is not yet available in peer-reviewed literature, we can position it relative to established aliphatic isocyanates based on their chemical structures and known biocompatibility performance.
| Isocyanate | Chemical Structure | Key Characteristics & Biocompatibility Profile |
| This compound | ![]() | Hypothesized: High biocompatibility due to the stable tetrahydropyran ring. Degradation products are expected to be non-toxic. Requires comprehensive testing for validation. |
| 1,6-Hexamethylene diisocyanate (HDI) | OCN-(CH₂)₆-NCO | Linear, flexible aliphatic structure. Polyurethanes based on HDI are known for good biocompatibility and are used in various medical applications.[8] |
| Isophorone diisocyanate (IPDI) | ![]() | Cycloaliphatic structure with two isocyanate groups of different reactivity. Offers good control over polymerization. Polyurethanes from IPDI show good biocompatibility.[9] |
| 4,4'-Methylene diphenyl diisocyanate (MDI) | ![]() | Aromatic structure. Widely used for its mechanical properties, but degradation can produce toxic aromatic diamines, limiting its use in long-term implants.[10] |
A Framework for Biocompatibility Evaluation
A comprehensive evaluation of a novel biomaterial is essential for regulatory approval and clinical success. The international standard ISO 10993 provides a framework for the biological evaluation of medical devices.[2][3] The following experimental protocols are fundamental for assessing the biocompatibility of materials synthesized with this compound.
Experimental Workflow for Biocompatibility Assessment
Caption: A stepwise workflow for the comprehensive biocompatibility evaluation of novel biomaterials.
Detailed Experimental Protocols
In Vitro Cytotoxicity Testing (ISO 10993-5)
Principle: To assess the potential of a material to cause cell death or inhibit cell growth. This is a primary screening test for all medical devices.[11][12]
Methodology: MEM Elution Test
-
Extraction:
-
Prepare material extracts according to ISO 10993-12. Typically, a surface area to volume ratio of 3 cm²/mL is used.
-
Extract the material in Minimum Essential Medium (MEM) supplemented with 5% bovine serum at 37°C for 24 hours.
-
-
Cell Culture:
-
Culture L929 mouse fibroblast cells in 96-well plates until a confluent monolayer is formed.
-
-
Exposure:
-
Remove the culture medium and replace it with the material extract. Include positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls.
-
-
Incubation:
-
Incubate the cells with the extracts for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Assessment:
-
Qualitative: Observe cell morphology under a microscope and grade cytotoxicity on a scale of 0 (no reactivity) to 4 (severe reactivity). A score of ≤ 2 is considered passing.[10]
-
Quantitative (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control. A viability of ≥ 70% is considered non-cytotoxic.[10]
-
-
In Vitro Hemocompatibility Testing (ISO 10993-4)
Principle: To evaluate the effects of a blood-contacting material on blood components.[5][13]
Methodology: Hemolysis Assay (ASTM F756)
-
Blood Collection:
-
Collect fresh human blood in tubes containing an anticoagulant (e.g., heparin).
-
-
Material Incubation:
-
Incubate the test material in diluted blood at 37°C for a specified time (e.g., 2 hours) with gentle agitation.
-
-
Centrifugation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Analysis:
-
Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) to quantify the amount of free hemoglobin released from lysed red blood cells.
-
-
Calculation:
-
Calculate the percentage of hemolysis relative to a positive control (e.g., water) and a negative control (e.g., saline).
-
A hemolysis percentage of < 2% is generally considered non-hemolytic.
-
Methodology: In Vitro Coagulation and Platelet Activation
-
Coagulation: The activation of the coagulation cascade can be assessed by measuring markers such as Thrombin-Antithrombin (TAT) complexes using ELISA.[14]
-
Platelet Activation: Platelet adhesion to the material surface can be visualized using scanning electron microscopy (SEM). Platelet activation in the blood can be quantified by measuring the release of platelet-specific proteins like β-thromboglobulin or Platelet Factor 4 (PF4).[14]
In Vivo Implantation Studies (ISO 10993-6)
Principle: To assess the local pathological effects on living tissue at both the macroscopic and microscopic level after implantation.[15]
Methodology: Subcutaneous Implantation in a Rodent Model
-
Animal Model:
-
Use a suitable animal model, such as Sprague-Dawley rats.
-
-
Implantation:
-
Surgically implant sterile samples of the test material subcutaneously in the dorsal region of the animals.
-
-
Observation Periods:
-
Evaluate the tissue response at different time points (e.g., 1, 4, and 12 weeks) to assess both acute and chronic reactions.
-
-
Macroscopic Evaluation:
-
At each time point, euthanize the animals and examine the implantation site for signs of inflammation, encapsulation, and necrosis.
-
-
Histopathological Analysis:
-
Excise the implant and surrounding tissue, fix in formalin, and prepare histological sections.
-
Stain the sections (e.g., with Hematoxylin and Eosin) and evaluate the cellular response, including the presence of inflammatory cells (neutrophils, lymphocytes, macrophages), fibrosis, and tissue integration.
-
Anticipated Results and Comparative Discussion
Based on the chemical structure of this compound, it is anticipated that polyurethanes synthesized with this monomer will exhibit a favorable biocompatibility profile, comparable to or exceeding that of materials made with other aliphatic isocyanates.
Expected Outcomes:
-
Cytotoxicity: Cell viability is expected to be well above the 70% threshold, with minimal morphological changes observed in the cells.
-
Hemocompatibility: Hemolysis rates are anticipated to be below 2%, with low platelet adhesion and minimal activation of the coagulation cascade.
-
In Vivo Response: A mild, transient inflammatory response is expected in the early stages post-implantation, resolving over time with the formation of a thin, fibrous capsule, indicative of good tissue integration.
A key aspect of the evaluation will be the analysis of extractables and leachables from the polymer.[11] Any unreacted this compound monomer or low molecular weight oligomers could potentially leach out and contribute to cytotoxicity. Therefore, thorough purification of the synthesized polymer is crucial.
Logical Pathway for Biocompatibility Validation
Caption: A decision-making pathway for validating the biocompatibility of a novel biomaterial.
Conclusion
This compound represents a promising new building block for the synthesis of biocompatible polyurethanes. Its aliphatic nature and the inherent stability of the tetrahydropyran ring suggest a favorable safety profile. However, rigorous experimental validation is paramount. The comprehensive testing framework outlined in this guide, based on ISO 10993 standards, provides a robust pathway for researchers to thoroughly evaluate the biocompatibility of materials synthesized with this novel isocyanate. By following these protocols, scientists and drug development professionals can confidently assess the potential of these new materials for a wide range of biomedical applications, from medical devices to drug delivery systems.
References
-
van der Wielen, L. A., et al. (2001). Short-term in vitro and in vivo biocompatibility of a biodegradable polyurethane foam based on 1,4-butanediisocyanate. Journal of Biomedical Materials Research, 54(2), 200-210. [Link]
-
Guelcher, S. A., et al. (2006). Synthesis of biocompatible segmented polyurethanes from aliphatic diisocyanates and diurea diol chain extenders. Acta Biomaterialia, 2(1), 31-41. [Link]
-
Isocyanates as Precursors to Biomedical Polyurethanes. (2014). AIDIC - The Italian Association of Chemical Engineering. [Link]
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Slepička, P., et al. (2023). Cytotoxic Properties of Polyurethane Foams for Biomedical Applications as a Function of Isocyanate Index. Polymers, 15(12), 2736. [Link]
-
Extractables and Leachables of Medical Grade Polymer Sheets. (n.d.). AZoM. [Link]
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Zhu, R., et al. (2015). Synthesis and Characterization of Biomedical Aliphatic Polyurethane Material. Materials Science Forum, 809-810, 89-92. [Link]
-
Li, W., et al. (2016). Preparation, characterization, and blood compatibility of polyurethanes derived from aliphatic diisocyanates and polycarbonate urethane. Frontiers in Materials Science, 10(1), 1-8. [Link]
-
Biomedical Applications of Polyurethanes. (n.d.). National Academic Digital Library of Ethiopia. [Link]
-
Isocyanates as Precursors to Biomedical Polyurethanes. (2014). ResearchGate. [Link]
-
Saini, S., et al. (2018). Biomedical applications of polyurethane materials and coatings. Transactions of the IMF, 96(3), 121-129. [Link]
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Zhu, R., et al. (2015). Synthesis and Characterization of Biomedical Aliphatic Polyurethane Material. Scientific.Net. [Link]
-
Slepička, P., et al. (2023). Cytotoxic Properties of Polyurethane Foams for Biomedical Applications as a Function of Isocyanate Index. ResearchGate. [Link]
-
Li, X., et al. (2018). Synthesis of a novel biomedical poly(ester urethane) based on aliphatic uniform-size diisocyanate and the blood compatibility of PEG-grafted surfaces. Journal of Biomaterials Science, Polymer Edition, 29(7-9), 896-913. [Link]
-
Biocompatibility of Polyurethanes. (n.d.). NCBI Bookshelf. [Link]
-
Polyurethanes in Biomedical Applications. (n.d.). ResearchGate. [Link]
-
Advancing Food Packaging: Exploring Cyto-Toxicity of Shape Memory Polyurethanes. (2024). Polymers, 16(19), 2736. [Link]
-
Synthesis and Characterization of Isosorbide-Based Polyurethanes Exhibiting Low Cytotoxicity Towards HaCaT Human Skin Cells. (2019). Polymers, 11(10), 1588. [Link]
-
Green waterborne synthesis of hemocompatible polycarbonate–polyether polyurethanes. (2024). ResearchGate. [Link]
-
Uncatalyzed synthesis, thermal and mechanical properties of polyurethanes based on poly(ε-caprolactone) and 1,4-butane diisocyanate with uniform hard segment. (2002). ResearchGate. [Link]
-
Polyurethanes and Their Biomedical Applications. (2023). ACS Biomaterials Science & Engineering, 9(11), 6937-6957. [Link]
-
Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review. (2022). Polymers, 14(15), 3027. [Link]
-
Properties of segmented polyurethanes derived from different diisocyanates. (2015). ResearchGate. [Link]
-
Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. (2023). Polymers, 15(23), 4567. [Link]
-
Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes. (2024). Green Chemistry, 26(11), 6049-6081. [Link]
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Biocompatibility Testing of Polymers: In Vivo Implantation Studies. (1978). Journal of Biomedical Materials Research, 12(2), 219-232. [Link]
-
Tetrahydropyran. (n.d.). Wikipedia. [Link]
-
Synthesis and characterization of HDI/MDI-polycarbonate urethanes. (2010). ResearchGate. [Link]
-
Influence of Hard Segment Content and Diisocyanate Structure on the Transparency and Mechanical Properties of Poly(dimethylsiloxane)-Based Urea Elastomers for Biomedical Applications. (2022). Polymers, 14(13), 2552. [Link]
-
Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. (2003). The Journal of Organic Chemistry, 68(2), 543-551. [Link]
-
A Novel Approach to MOF-Anchoring Using Cross-Linked Polyaniline and Amine-Functionalized MOF to Generate Polymer-MOF Composites and Functionalized Graphite Electrodes. (2021). ACS Omega, 6(45), 30421-30432. [Link]
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Polymer Degradation: Category, Mechanism and Development Prospect. (2021). ResearchGate. [Link]
-
Development of new methods in tetrahydropyran ring synthesis. (2010). DR-NTU (Digital Repository at Nanyang Technological University). [Link]
-
Tetrahydropyran – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Common Polymer additives and their degradation products: impact on E&L profile. (2023). LinkedIn. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Isocyanatomethyl)tetrahydropyran
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety. The handling of reactive isocyanates, such as 4-(isocyanatomethyl)tetrahydropyran (CAS No. 934570-48-6), requires a comprehensive understanding of their hazards and the protocols for their safe management and disposal.[1][2] This guide provides essential, field-proven procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Understanding the Inherent Risks: The Isocyanate Functional Group
The key to safely handling this compound lies in understanding the reactivity of its isocyanate (-N=C=O) functional group.[3] Isocyanates are highly reactive electrophiles that readily form covalent bonds with nucleophiles. This reactivity is the basis for their utility in synthesizing polyurethanes but also the source of their primary hazards.
Key Hazards Associated with Isocyanates:
-
Respiratory Sensitization: Inhalation of even minute quantities of isocyanate vapors or aerosols can lead to respiratory sensitization.[3][4] Subsequent exposure, even at concentrations below established limits, can trigger severe asthma-like attacks.[5]
-
Dermal and Eye Irritation: Direct contact can cause significant irritation to the skin, eyes, and mucous membranes.[3][4]
-
Reactivity with Water: Isocyanates react exothermically with water and other protic compounds (like alcohols and amines) to form ureas and generate carbon dioxide (CO₂) gas.[6][7] This reaction is fundamental to disposal procedures but can also be hazardous if uncontrolled, leading to pressure buildup in sealed containers.[6][8]
Some isocyanates are also classified as potential human carcinogens, demanding that exposure be minimized to levels as low as reasonably practicable.[3][9][10]
Immediate Spill Response: A Step-by-Step Protocol
In the event of a spill, a swift and correct response is critical to mitigate exposure and prevent the spread of contamination. The following workflow outlines the essential steps for managing a spill of this compound.
Caption: Workflow for Isocyanate Spill Management.
Detailed Decontamination and Disposal Procedures
This section provides the in-depth methodology for neutralizing and disposing of this compound waste and spills.
Given the hazards, the following minimum PPE is mandatory when handling isocyanates:
-
Respiratory Protection: A supplied-air respirator is recommended for the highest level of protection, especially in poorly ventilated areas or during large spills.[4] For minor spills in a well-ventilated chemical fume hood, a full-face respirator with organic vapor cartridges may be acceptable.[4]
-
Eye Protection: Chemical safety goggles and a face shield are essential.[4]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber, laminate film). Inspect gloves for integrity before each use.
-
Protective Clothing: A chemically resistant apron or coveralls should be worn over a lab coat.[11]
Step 1: Containment Immediately surround the spill with a dike of inert, non-combustible absorbent material such as vermiculite, sand, or clay-based absorbent ("kitty litter").[8][12] Do not use sawdust or other organic materials due to the potential fire hazard.[12] This prevents the spill from spreading.
Step 2: Absorption Gently cover the contained spill with additional dry absorbent material.[8] Avoid causing splashes. Allow the material to fully absorb the liquid.
Step 3: Neutralization The isocyanate must be chemically neutralized to a less reactive and less hazardous urea derivative. This is achieved by reacting it with a specially formulated aqueous solution. The water reacts with the isocyanate to produce an unstable carbamic acid, which decomposes into an amine and CO₂. The newly formed amine is highly reactive and will immediately react with another isocyanate molecule to form a stable, inert urea. The addition of ammonia or sodium carbonate accelerates this process.
Caption: Simplified Isocyanate Neutralization Pathway.
Prepare one of the following decontamination solutions.[8][13]
| Decontamination Solution | Formulation 1 (Sodium Carbonate) | Formulation 2 (Ammonia) |
| Component A | Sodium Carbonate (Soda Ash) | Concentrated Ammonia Solution |
| Concentration A | 5-10% by weight | 3-8% by weight |
| Component B | Liquid Detergent (Surfactant) | Liquid Detergent (Surfactant) |
| Concentration B | 0.2-2% by weight | 0.2-2% by weight |
| Component C | Water | Water |
| Concentration C | to 100% | to 100% |
Slowly pour the chosen decontamination solution over the absorbed spill, using enough to saturate the material.[13] Allow it to react for at least 15-20 minutes.[13] If using the ammonia-based formula, ensure the area is extremely well-ventilated to avoid exposure to ammonia vapors.[8][13]
Step 4: Collection and Temporary Storage Using a non-sparking shovel or scoop, carefully collect the neutralized material into a suitable, labeled waste container (e.g., a polyethylene drum).
CRITICAL SAFETY WARNING: DO NOT SEAL THE WASTE CONTAINER. [6][8] The neutralization reaction generates carbon dioxide gas, which will build up pressure and can cause a sealed container to rupture violently.[6] Place a loose-fitting lid on the container or cover it with a plastic sheet. Move the container to a well-ventilated, designated hazardous waste accumulation area.
Empty containers that held this compound must be decontaminated before disposal or recycling.
-
Move the empty container to a well-ventilated area.
-
Fill the container with a 5-10% sodium carbonate solution (Formulation 1).[12]
-
Let the container stand, unsealed , for at least 48 hours to ensure complete reaction and safe venting of CO₂ gas.[12]
-
After decontamination, the container can be triple-rinsed, punctured to prevent reuse, and disposed of according to institutional and local regulations.[12]
All waste generated from the cleanup, including the neutralized spill material, contaminated absorbent, and disposable PPE, is considered hazardous waste.[11]
-
Labeling and Storage: Ensure all waste containers are clearly labeled as hazardous waste, indicating the contents.
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management contractor.[8] This is the only acceptable final disposal route. Do not attempt to dispose of this waste via standard laboratory drains or municipal trash.
-
Regulatory Compliance: Adhere strictly to all federal, state, and local regulations for hazardous waste disposal, such as those outlined by the EPA under the Resource Conservation and Recovery Act (RCRA).[14][15][16]
By adhering to these scientifically grounded procedures, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment.
References
-
Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). FSI. Retrieved from [Link]
-
Safe Work Australia. (2015). Guide to Handling Isocyanates. Safe Work Australia. Retrieved from [Link]
-
Transport Canada. (2022). Isocyanates – A family of chemicals. Transport Canada. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Procedures for Minor Spills of Isocyanates. American Chemistry Council. Retrieved from [Link]
-
Kv, S., Teja, R., et al. (n.d.). Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers. International Science Community Association. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 934570-48-6. ChemWhat. Retrieved from [Link]
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Actsafe. Retrieved from [Link]
-
Safe Work Australia. (2015). Guide to handling isocyanates. Safe Work Australia. Retrieved from [Link]
-
Covestro. (n.d.). Aliphatic Isocyanate Monomers Health and Safety. Covestro Solution Center. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. OSHA. Retrieved from [Link]
-
DOD Technologies. (2017). OSHA's Response to Isocyanates' Dangers. DOD Technologies. Retrieved from [Link]
-
Oregon Occupational Safety and Health. (n.d.). Isocyanates. Oregon OSHA. Retrieved from [Link]
-
Patsnap. (n.d.). Industry Best Practices for Isocyanate Waste Management. Patsnap Eureka. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. EPA. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

